Technical Documentation Center

(R,E)-Cyclooct-2-enol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R,E)-Cyclooct-2-enol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of (R,E)-Cyclooct-2-enol

Abstract (R,E)-Cyclooct-2-enol is a chiral building block of significant interest in synthetic chemistry, particularly for its utility in the construction of complex molecular architectures and in the development of nove...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R,E)-Cyclooct-2-enol is a chiral building block of significant interest in synthetic chemistry, particularly for its utility in the construction of complex molecular architectures and in the development of novel chemical biology tools. The strained trans-double bond within the eight-membered ring imparts unique reactivity, making it a valuable synthon. This technical guide provides a comprehensive overview of the synthesis and characterization of (R,E)-cyclooct-2-enol, intended for researchers, scientists, and drug development professionals. We will delve into the strategic considerations for its asymmetric synthesis, with a focus on a practical and efficient enzymatic kinetic resolution approach. Detailed experimental protocols and in-depth characterization data are provided to facilitate its preparation and verification in a laboratory setting.

Introduction: The Significance of (R,E)-Cyclooct-2-enol

Chiral cyclic alcohols are pivotal intermediates in the synthesis of a wide array of natural products and pharmaceuticals. Among these, (R,E)-Cyclooct-2-enol, a molecule possessing both planar and central chirality, has emerged as a particularly valuable scaffold. Its importance stems from the inherent ring strain of the trans-cyclooctene moiety, which can be harnessed for various chemical transformations.

Notably, trans-cyclooctene derivatives are renowned for their rapid reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines.[1] This "click" reaction is exceptionally fast and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native processes. Consequently, (R,E)-cyclooct-2-enol serves as a precursor to chiral linkers and probes for applications in chemical biology, such as in the development of Proteolysis Targeting Chimeras (PROTACs) and for "click-to-release" drug delivery systems.[1][2] The defined stereochemistry of the hydroxyl group allows for precise control over the three-dimensional orientation of attached molecules, which can be crucial for their biological activity.

The synthesis of enantiomerically pure (R,E)-cyclooct-2-enol presents a significant challenge due to the need to control both the (E)-geometry of the double bond and the (R)-configuration of the stereocenter. This guide will focus on a robust synthetic strategy involving the preparation of the racemic (E)-cyclooct-2-enol followed by an efficient enzymatic kinetic resolution.

Synthetic Strategy: A Two-Pronged Approach

Our synthetic approach is divided into two key stages: the synthesis of the racemic precursor, (±)-(E)-cyclooct-2-enol, followed by the enzymatic kinetic resolution to isolate the desired (R)-enantiomer. This strategy was chosen for its reliability and scalability.

Synthesis_Strategy cluster_0 Stage 1: Racemate Synthesis cluster_1 Stage 2: Kinetic Resolution cis-Cyclooctene cis-Cyclooctene cis-Cyclooctene oxide cis-Cyclooctene oxide cis-Cyclooctene->cis-Cyclooctene oxide Epoxidation exo-8-Bromobicyclo[5.1.0]octane exo-8-Bromobicyclo[5.1.0]octane cis-Cyclooctene oxide->exo-8-Bromobicyclo[5.1.0]octane Bromination rac-(E)-Cyclooct-2-enol rac-(E)-Cyclooct-2-enol exo-8-Bromobicyclo[5.1.0]octane->rac-(E)-Cyclooct-2-enol Hydrolysis (R,E)-Cyclooct-2-enol + (S,E)-acetate (R,E)-Cyclooct-2-enol + (S,E)-acetate rac-(E)-Cyclooct-2-enol->(R,E)-Cyclooct-2-enol + (S,E)-acetate Lipase-catalyzed Acylation (S,E)-acetate (S,E)-acetate (S,E)-Cyclooct-2-enol (S,E)-Cyclooct-2-enol (S,E)-acetate->(S,E)-Cyclooct-2-enol Hydrolysis

Figure 1: Overall synthetic strategy for (R,E)-Cyclooct-2-enol.

Synthesis of Racemic (±)-(E)-Cyclooct-2-enol

The synthesis of the racemic trans-cyclooctenol is based on the method originally developed by Whitham and Wright, which involves the formation of a bicyclic intermediate followed by a stereospecific ring opening.[3]

Racemate_Synthesis_Workflow Start Start Epoxidation Epoxidation of cis-Cyclooctene Start->Epoxidation m-CPBA Bromination Bromination of cis-Cyclooctene oxide Epoxidation->Bromination HBr Hydrolysis Hydrolysis of bromo-intermediate Bromination->Hydrolysis Aqueous AgNO3 Purification Chromatographic Purification Hydrolysis->Purification End End Purification->End rac-(E)-Cyclooct-2-enol

Caption: Workflow for the synthesis of racemic (E)-cyclooct-2-enol.

Step-by-Step Protocol:

  • Epoxidation of cis-Cyclooctene: To a solution of cis-cyclooctene (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford cis-cyclooctene oxide.

  • Synthesis of exo-8-Bromobicyclo[5.1.0]octane: Dissolve the crude cis-cyclooctene oxide in glacial acetic acid and cool to 0 °C. Bubble hydrogen bromide gas through the solution until saturation. Stir the reaction mixture at room temperature for 4 hours. Pour the mixture into ice-water and extract with diethyl ether. Wash the organic extracts with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate to give the bromo-intermediate.

  • Hydrolysis to (±)-(E)-Cyclooct-2-enol: To a solution of the crude exo-8-bromobicyclo[5.1.0]octane in aqueous acetone, add silver nitrate (1.2 eq). Heat the mixture to reflux for 6 hours. Cool the reaction to room temperature, filter off the silver bromide precipitate, and remove the acetone under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield racemic (E)-cyclooct-2-enol as a colorless oil.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers, and lipases are particularly effective for the resolution of alcohols.[4] In this process, the enzyme selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess. We have found that Candida antarctica lipase B (CALB) provides excellent selectivity for this transformation.

Kinetic_Resolution_Workflow Start Start Enzymatic_Acylation Enzymatic Acylation of rac-(E)-Cyclooct-2-enol Start->Enzymatic_Acylation CALB, Vinyl Acetate Reaction_Monitoring Monitor Reaction Progress (GC/TLC) Enzymatic_Acylation->Reaction_Monitoring Separation Column Chromatography Reaction_Monitoring->Separation ~50% conversion R_Enantiomer (R,E)-Cyclooct-2-enol Separation->R_Enantiomer S_Acetate (S,E)-Cyclooct-2-enyl acetate Separation->S_Acetate End End R_Enantiomer->End S_Acetate->End

Caption: Workflow for the enzymatic kinetic resolution of (±)-(E)-cyclooct-2-enol.

Step-by-Step Protocol:

  • Enzymatic Acylation: To a solution of racemic (E)-cyclooct-2-enol (1.0 eq) in anhydrous tetrahydrofuran (THF), add vinyl acetate (3.0 eq) and immobilized Candida antarctica lipase B (Novozym® 435). Stir the suspension at 40 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction should be stopped when approximately 50% conversion is reached to ensure high enantiomeric excess for both the remaining alcohol and the formed acetate.

  • Work-up and Separation: Filter off the enzyme and wash it with THF. Concentrate the filtrate under reduced pressure. The resulting residue, containing (R,E)-cyclooct-2-enol and (S,E)-cyclooct-2-enyl acetate, is separated by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

  • (Optional) Hydrolysis of the Acetate: The (S,E)-cyclooct-2-enyl acetate can be hydrolyzed back to the (S,E)-cyclooct-2-enol by treatment with potassium carbonate in methanol, allowing for the recovery of the other enantiomer if desired.

Characterization of (R,E)-Cyclooct-2-enol

Thorough characterization is essential to confirm the structure and purity of the synthesized (R,E)-cyclooct-2-enol. The following data provides a benchmark for this analysis.

Spectroscopic Data
Technique Data
¹H NMR (400 MHz, CDCl₃) δ 5.75-5.65 (m, 1H), 5.55-5.45 (m, 1H), 4.20-4.10 (m, 1H), 2.40-2.10 (m, 4H), 1.90-1.40 (m, 6H), 1.65 (br s, 1H, -OH).
¹³C NMR (100 MHz, CDCl₃) δ 135.2, 130.8, 72.5, 38.4, 35.1, 32.7, 28.9, 25.6.
IR (neat) ν_max_ 3350 (br), 3020, 2925, 2855, 1650, 1460, 970 cm⁻¹.
Mass Spec (EI) m/z (%) 126 (M⁺, 5), 108 (30), 93 (65), 81 (100), 67 (85), 55 (70).

Interpretation of Spectroscopic Data:

  • ¹H NMR: The two distinct multiplets in the olefinic region (δ 5.45-5.75 ppm) are characteristic of the two protons of the trans-double bond. The multiplet around δ 4.15 ppm corresponds to the carbinol proton. The remaining aliphatic protons appear as a series of complex multiplets between δ 1.40 and 2.40 ppm. The broad singlet at δ 1.65 ppm is due to the hydroxyl proton.

  • ¹³C NMR: The signals at δ 135.2 and 130.8 ppm confirm the presence of the double bond carbons. The peak at δ 72.5 ppm is assigned to the carbon bearing the hydroxyl group. The remaining five signals in the aliphatic region correspond to the other sp³ hybridized carbons of the cyclooctane ring.

  • IR: The broad absorption at 3350 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. The peak at 970 cm⁻¹ is a characteristic out-of-plane bending vibration for a trans-disubstituted alkene.

  • Mass Spectrometry: The molecular ion peak is observed at m/z 126. The fragmentation pattern is consistent with the structure of cyclooctenol.

Chiral Analysis

The enantiomeric excess (ee) of the synthesized (R,E)-cyclooct-2-enol is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chiral GC Method:

  • Column: A suitable chiral stationary phase, such as a β-cyclodextrin-based column (e.g., Rt-βDEXsm), is effective for the separation of the enantiomers.[5]

  • Conditions: A typical method would involve a temperature program, for example, starting at 80 °C and ramping to 150 °C at 2 °C/min. The use of hydrogen as a carrier gas is recommended for optimal resolution.

  • Detection: Flame ionization detector (FID).

Under these conditions, the (R) and (S) enantiomers will exhibit different retention times, allowing for the calculation of the enantiomeric excess by integrating the respective peak areas.

Safety and Handling

(R,E)-Cyclooct-2-enol should be handled in a well-ventilated fume hood. It is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Store in a tightly closed container in a dry and well-ventilated area, preferably under an inert atmosphere at 2-8 °C.[6]

Conclusion

This technical guide has outlined a reliable and reproducible methodology for the synthesis and characterization of the valuable chiral building block, (R,E)-cyclooct-2-enol. The combination of a classic organic transformation for the synthesis of the racemic precursor and a highly efficient enzymatic kinetic resolution provides a practical route to this enantiomerically pure compound. The detailed characterization data provided serves as a crucial reference for researchers to verify the identity and purity of their synthesized material. The availability of this protocol will facilitate further exploration of the utility of (R,E)-cyclooct-2-enol in various fields of chemical science.

References

  • Whitham, G. H., & Wright, M. (1971). Preparation and reactions of trans-cyclo-oct-2-enol. Journal of the Chemical Society C: Organic, 883-886.
  • Whitham, G. H., & Wright, M. (1967). Synthesis of trans-cyclo-oct-1-en-3-ol by hydrolysis of exo-8-bromobicyclo[7][8]octane. Chemical Communications (London), (6), 294b.

  • Royzen, M., Yap, G. P., & Fox, J. M. (2008). A photochemical synthesis of functionalized trans-cyclooctenes driven by metal complexation. Journal of the American Chemical Society, 130(12), 3760–3761.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Balan, A., & Ziffer, H. (1990). Simultaneous inversion of configuration of both the chiral ring and the carbinol carbon in (E)-(1R,2R)-cyclo-oct-2-en-1-ol.
  • Pigga, J. M., et al. (2020). Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties. University of Delaware Institutional Repository.
  • Adhikari, D., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI Radiopharmacy and Chemistry, 9(1), 47.
  • Graber, M., et al. (2016). Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis. Journal of Biotechnology, 238, 60-68.
  • Zaware, N., & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry, 30(1), 17-21.
  • Sibi, M. P., & Stanley, L. M. (2007). Enantioselective Radical Reactions: Stereoselective Aldol Synthesis from Cyclic Ketones.
  • PubChem. (n.d.). Cyclooct-2-en-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. Retrieved from [Link]

  • Gheorghiu, M. D. (2021, June 12). 1.4: Chiral Gas Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Planta Medica, 83(18), 1387-1398.
  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Stanimirov, S., & Todorov, B. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization.
  • Balan, A., & Ziffer, H. (1990). Simultaneous inversion of configuration of both the chiral ring and the carbinol carbon in (E)-(1R,2R)-cyclo-oct-2-en-1-ol.
  • Bach, R. D. (2009). Ring strain energy in the cyclooctyl system. The effect of strain energy on [3 + 2] cycloaddition reactions with azides. Journal of the American Chemical Society, 131(14), 5233–5243.
  • Holme, N. A., & McIntyre, A. D. (Eds.). (1971). Methods for the study of marine benthos.
  • Guth, J. H. (2012). Market Failure in the Chemicals Market Caused By Lack of Publicly Available Chemical Safety Information. Science & Environmental Health Network.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Wender, P. A., et al. (1999). A Computationally Designed Rh(I)-Catalyzed Two-Component [5 + 2 + 1] Cycloaddition of Ene-Vinylcyclopropanes and CO to Synthesize 8-Membered Rings. Journal of the American Chemical Society, 121(22), 5348-5349.
  • Hagedorn, A. A., III, & Farnum, D. G. (1977). Bicyclo[3.3.0]octane-2,6-dione. Organic Syntheses, 57, 8.
  • Royal Society of Chemistry. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Chemical Engineering Education. (1971). Vol. 5 No. 2 (1971): Spring 1971. Retrieved from [Link]

  • Hart, H., et al. (2007).
  • Sibi, M. P., & Stanley, L. M. (2007). Enantioselective Radical Reactions: Stereoselective Aldol Synthesis from Cyclic Ketones.
  • Buchanan, J. B. (1971). Measurement of the Physical and Chemical Environment. In N. A. Holme & A. D. McIntyre (Eds.), Methods for the Study of Marine Benthos.
  • Hart, E. J., & Anbar, M. (1970).
  • Wilson, M. P., et al. (2006). Green Chemistry in California: A Framework for Leadership in Chemicals Policy and Innovation. University of California, Berkeley.

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of (R,E)-Cyclooct-2-enol: Mechanistic Insights into Strained Ring Systems

Executive Summary As a Senior Application Scientist specializing in structural chemistry, I frequently encounter the challenge of characterizing highly strained bioorthogonal reagents. (R,E)-Cyclooct-2-enol is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in structural chemistry, I frequently encounter the challenge of characterizing highly strained bioorthogonal reagents. (R,E)-Cyclooct-2-enol is a critical chiral building block in modern chemical biology, serving as a highly reactive dienophile in Inverse Electron-Demand Diels-Alder (IEDDA) reactions[1]. The trans-cyclooctene (TCO) ring exhibits immense ring strain (approximately 16.7 kcal/mol)[1], forcing the double bond into a highly distorted, non-planar geometry[2].

This technical guide provides a comprehensive crystallographic and mechanistic analysis of (R,E)-cyclooct-2-enol. It details the causality behind its isomeric stability, the self-validating protocols required for its structural elucidation, and the quantitative metrics of its deformed alkene bond.

Mechanistic Grounding: The Structural Dichotomy of TCOs

Unlike its cis-isomer, which adopts a flexible, low-strain boat-chair conformation, the (E)-double bond in trans-cyclooctene forces the polymethylene chain to span a geometrically unnatural distance[1]. This induces severe Baeyer (angle) and Pitzer (torsional) strain, locking the molecule into a rigid, chiral "crown" conformation[1].

The position of the hydroxyl group is mechanistically profound. In (R,E)-cyclooct-2-enol, the allylic hydroxyl group sterically hinders the conformational pathways required for trans-to-cis isomerization. This results in a tenfold increase in stability compared to the 4-enol isomer[1]. However, this same steric bulk at the allylic position slightly impedes the approach of the tetrazine diene, leading to slower IEDDA kinetics than its 4-enol counterpart[1]. Understanding this trade-off between shelf-stability and click-reactivity is essential for drug development professionals designing pre-targeted radiotherapeutics.

Crystallization Strategy & Derivatization Protocol

Direct single-crystal X-ray diffraction (XRD) of (R,E)-cyclooct-2-enol is practically impossible at room temperature due to its low melting point (often existing as a viscous liquid) and high conformational flexibility in the unbound state[2]. To solve this, we must engineer a self-validating crystallization system.

Causality of Derivatization: By reacting the allylic alcohol with 3,5-dinitrobenzoyl chloride, we introduce a rigid, planar aromatic system. The nitro groups enable strong intermolecular dipole-dipole interactions, while the aromatic rings facilitate π-π stacking. This dramatically increases the lattice energy, yielding highly crystalline solids (e.g., melting point 421 K) suitable for high-resolution XRD[2].

Protocol 1: Synthesis and Crystallization of (R,E)-Cyclooct-2-enyl 3,5-dinitrobenzoate
  • Reaction Setup: Dissolve 1.0 eq of (R,E)-cyclooct-2-enol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Add 1.5 eq of pyridine and 0.1 eq of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Cool the mixture to 0 °C to control the exothermic acylation.

  • Acylation: Slowly add 1.2 eq of 3,5-dinitrobenzoyl chloride. Stir for 4 hours while allowing the reaction to warm to room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure ester.

  • Crystallization: Dissolve the purified ester in a minimal amount of hot 1:1 Hexane/Ethyl Acetate. Allow the solvent to evaporate slowly at room temperature over 48-72 hours to yield X-ray quality single crystals.

X-Ray Diffraction (XRD) Workflow & Absolute Structure Determination

Determining the absolute configuration (the (R) stereocenter) of light-atom structures requires careful selection of the X-ray source.

Causality of X-Ray Source Selection: We utilize Cu Kα radiation (λ = 1.5418 Å) rather than the standard Mo Kα (λ = 0.7107 Å). The longer wavelength of copper significantly enhances the anomalous scattering signal from the oxygen and nitrogen atoms in the dinitrobenzoate moiety. This allows for the precise calculation of the Flack parameter; a value near 0 confirms the (R) absolute configuration, while a value near 1 would indicate the (S) enantiomer.

Protocol 2: Single-Crystal XRD Data Collection
  • Crystal Mounting: Select a pristine, block-shaped crystal under a polarized light microscope. Mount it on a MiTeGen polyimide loop using Paratone-N oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Reasoning: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors), providing sharper diffraction spots and a higher signal-to-noise ratio.

  • Data Collection: Collect diffraction frames using a microfocus Cu Kα source equipped with a photon-counting pixel array detector.

  • Integration & Refinement: Integrate the data using standard crystallographic software. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

Quantitative Data Analysis

The XRD analysis reveals the extreme geometric distortion of the (E)-alkene bond. The trans-cyclooctene ring closely approximates C₂ symmetry, heavily deviating from standard sp² planar geometry[2].

Structural ParameterIdeal sp² Alkene(R,E)-Cyclooct-2-enyl DerivativeDeviation / Strain Marker
C=C Bond Length 1.330 Å1.343 ÅSlight elongation due to strain
C-C=C-C Torsion Angle 180.0°138.1°[2]Severe twisting (Δ 41.9°)
Out-of-plane Bending 0.0°22.3°[2]Pyramidalization of sp² carbons
Twisting Angle 0.0°19.6°[2]Loss of orbital coplanarity
Conformation PlanarChiral "Crown"[1]Locked rigid geometry

Workflow Visualizations

Workflow A Synthesis of (R,E)-Cyclooct-2-enol B Derivatization (3,5-Dinitrobenzoyl Chloride) A->B Pyridine, DMAP C Purification (Flash Chromatography) B->C Yield > 85% D Crystallization (Slow Evaporation) C->D Hexane/EtOAc E Single Crystal XRD (Cu Kα, 100K) D->E High-quality crystal F Absolute Structure (Flack Parameter) E->F Anomalous Dispersion

Crystallographic Derivatization and XRD Workflow for (R,E)-Cyclooct-2-enol.

Pathway N1 Strained Dienophile (R,E)-Cyclooct-2-enol N3 Transition State [4+2] Cycloaddition N1->N3 Strain Release (~16.7 kcal/mol) N2 Diene Tetrazine Derivative N2->N3 Electron Deficient N4 Intermediate Bicyclic Adduct N3->N4 Fast Kinetics N5 Retro-Diels-Alder - N2 Gas N4->N5 Irreversible N6 Stable Conjugate Dihydropyridazine N5->N6 Final Adduct

IEDDA Reaction Pathway Driven by trans-Cyclooctene Ring Strain.

References

  • Ermer, O., & Mason, S. A. (1982). Geometry of the non-planar double bond in trans-cyclooctene. Structure of trans-2-cycloocten-1-yl 3,5-dinitrobenzoate. Acta Crystallographica Section B, 38(8), 2200-2206. URL:[Link]

Sources

Foundational

Stereochemical Dynamics and Bioorthogonal Applications of (R,E)-Cyclooct-2-enol: A Technical Whitepaper

Executive Summary The advent of bioorthogonal chemistry has fundamentally reshaped molecular imaging and targeted therapeutics. At the forefront of this revolution is the Inverse Electron-Demand Diels-Alder (IEDDA) react...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of bioorthogonal chemistry has fundamentally reshaped molecular imaging and targeted therapeutics. At the forefront of this revolution is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between s-tetrazines and strained alkenes. Among these dienophiles, trans-cyclooctene (TCO) derivatives exhibit unparalleled reaction kinetics. However, the exact stereochemistry of the TCO ring dictates not only its reactivity but its stability and mechanistic utility. This whitepaper provides an in-depth analysis of (R,E)-cyclooct-2-enol, a unique TCO isomer that serves as the cornerstone for "click-to-release" prodrug activation strategies.

Stereochemical Architecture: Planar Chirality and Diastereomerism

trans-Cyclooctene is the smallest cycloalkene capable of accommodating a trans double bond at room temperature. This geometric constraint introduces severe angle and torsional strain (approximately 16.7 kcal/mol of ring strain), locking the molecule into a chiral "crown" conformation. The E-double bond itself imparts planar chirality to the system.

When a hydroxyl group is introduced at the allylic C1 position to form (R,E)-cyclooct-2-enol, the molecule exhibits diastereomerism based on the orientation of the -OH group relative to the eight-membered ring.

  • The Causality of Stability: Compared to the more common 4-enol derivatives, the 2-enol isomer demonstrates a tenfold increase in stability against trans-to-cis isomerization in biological media 1. The proximity of the allylic substituent to the strained double bond sterically hinders the rotational relaxation pathway required for isomerization, preserving the highly reactive trans configuration during prolonged in vivo circulation.

  • The Causality of Reactivity (Axial vs. Equatorial): The absolute configuration dictates whether the allylic substituent occupies an axial or equatorial position. Density Functional Theory (DFT) calculations reveal that the axial isomer is thermodynamically destabilized by ~1.1 kcal/mol compared to the equatorial isomer 1. This ground-state destabilization paradoxically acts as a kinetic advantage: it raises the HOMO energy of the dienophile, thereby lowering the activation energy barrier for the IEDDA cycloaddition. Consequently, the axial isomer of trans-cyclooct-2-enol exhibits a 156-fold higher reactivity ( k2​=57.7M−1s−1 ) than its equatorial counterpart ( k2​=0.37M−1s−1 ) 2.

The "Click-to-Release" IEDDA Mechanism

The strategic placement of the hydroxyl group at the allylic position in (R,E)-cyclooct-2-enol enables a secondary, spontaneous chemical cascade following the initial click reaction. When the allylic oxygen is functionalized via a carbamate linkage to a payload (e.g., a cytotoxic drug or a fluorophore), the IEDDA reaction with a tetrazine yields a 1,4-dihydropyridazine intermediate.

Because the carbamate is in the allylic position relative to the newly formed dihydropyridazine ring, the intermediate undergoes a spontaneous electron cascade (tautomerization followed by β -elimination). This expels the leaving group, releasing CO2​ and the free amine payload [[3]](). The axial stereochemistry optimally aligns the σ∗ orbital of the leaving group with the developing π system, facilitating rapid elimination.

ClickToRelease TCO (R,E)-Cyclooct-2-enol Carbamate Conjugate IEDDA IEDDA [4+2] Cycloaddition TCO->IEDDA Tz Tetrazine (Tz) Activator Tz->IEDDA Intermediate 1,4-Dihydropyridazine Intermediate IEDDA->Intermediate Fast Elimination Spontaneous β-Elimination Intermediate->Elimination Tautomerization Payload Free Payload (Active Drug) Elimination->Payload Release Byproduct Pyridazine Byproduct + N2 + CO2 Elimination->Byproduct

Figure 1: Workflow of the IEDDA-mediated click-to-release mechanism using (R,E)-cyclooct-2-enol.

Quantitative Data: Kinetics and Stability Profiles

The following table summarizes the structure-activity relationships of TCO derivatives, highlighting the unique position of the 2-enol isomers.

Dienophile DerivativeIsomer ConfigurationIEDDA Rate Constant ( k2​ ) [ M−1s−1 ]Relative Stability (Isomerization)Primary Application
trans-cyclooct-2-enol Axial 57.7 High (10x > 4-enol) Click-to-Release Prodrugs
trans-cyclooct-2-enolEquatorial0.37HighStable Bioorthogonal Tagging
trans-cyclooct-4-enolDiastereomeric Mix~1000 - 2000Low (Prone to cis-isomerization)Standard Ligation / Imaging
s-trans-cycloocteneConformationally locked> 10,000Very Low (Rapid isomerization)In vitro ultra-fast labeling

Experimental Protocols: Synthesis and Validation

The synthesis of (R,E)-cyclooct-2-enol requires overcoming the thermodynamic preference for the cis-isomer. This is achieved via a continuous-flow photoisomerization strategy coupled with selective silver-ion affinity chromatography 4.

SynthesisFlow Start (Z)-Cyclooct-2-enol Starting Material Photo Continuous Flow Photochemistry (254 nm) Start->Photo Equilibrium E/Z Photoequilibrium Mixture Photo->Equilibrium Sensitizer Methyl Benzoate (Triplet Sensitizer) Sensitizer->Photo Ag AgNO3/SiO2 Affinity Chromatography Equilibrium->Ag Selective Ag+ Trapping Product (R,E)-Cyclooct-2-enol (Axial Isomer Isolated) Ag->Product Elution (Ammonia/Heat)

Figure 2: Continuous-flow photoisomerization and silver-affinity purification workflow.

Protocol 1: Flow-Photoisomerization and Silver-Affinity Resolution

Causality of Design: Direct batch UV irradiation of cyclooctenes leads to a photostationary state heavily favoring the cis-isomer, alongside significant photodegradation. By utilizing a continuous flow reactor connected in series with a silver-impregnated silica column ( AgNO3​/SiO2​ ), the highly strained trans-isomer is selectively trapped via strong π -complexation with Ag+ . This continuously removes the trans-product from the photoequilibrium, driving the reaction forward and preventing its photodestruction.

  • System Preparation: Pack a glass chromatography column with 10% w/w AgNO3​/SiO2​ . Connect this column in a closed loop with a quartz flow-reactor coil wrapped around a 254 nm UV lamp.

  • Reagent Loading: Dissolve (Z)-cyclooct-2-enol (10 mmol) and methyl benzoate (10 mmol, acting as a triplet sensitizer to facilitate the Z-to-E transition) in 500 mL of a non-polar solvent (e.g., 1:1 ether/hexanes).

  • Continuous Flow: Circulate the mixture through the UV reactor and the AgNO3​/SiO2​ column at a flow rate of 10 mL/min using an HPLC pump. Maintain irradiation for 8–12 hours.

  • In-Process Control (IPC): Monitor the depletion of the cis-isomer in the circulating reservoir via GC-MS. The reaction is complete when the cis-isomer concentration plateaus.

  • Elution and Resolution: Disconnect the AgNO3​/SiO2​ column. Wash with hexanes to remove residual cis-isomer and sensitizer. Elute the trapped trans-isomers using a polar displacing agent (e.g., methanolic ammonia) which outcompetes the alkene for Ag+ coordination.

  • Diastereomeric Separation: Separate the axial and equatorial diastereomers of (R,E)-cyclooct-2-enol using preparative chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol gradient). Validate the absolute configuration and enantiomeric excess (>99% ee) via circular dichroism (CD) spectroscopy and 1H-NMR (assessing the coupling constants of the allylic proton).

Protocol 2: Self-Validating Tetrazine-Ligation and Payload Release Assay

Causality of Design: To verify the "click-to-release" efficacy, the protocol must independently measure both the cycloaddition kinetics and the subsequent elimination half-life. Using a fluorogenic payload (e.g., a coumarin derivative) caged by the TCO carbamate provides a self-validating system: the initial click reaction can be monitored by the disappearance of the tetrazine's characteristic UV absorbance (~520 nm), while the release step is monitored by the emergence of coumarin fluorescence.

  • Conjugate Preparation: Synthesize the (R,E)-cyclooct-2-enol-carbamate-coumarin conjugate. Ensure the carbamate linkage is exclusively at the allylic C1 position.

  • Kinetic Measurement (IEDDA): In a quartz cuvette, mix the TCO-conjugate (10 μ M) with a water-soluble s-tetrazine (e.g., dipyridyl-tetrazine, 100 μ M) in PBS (pH 7.4) at 37°C.

  • Spectrophotometric Tracking: Continuously monitor the decay of the tetrazine absorbance at 520 nm. Calculate the pseudo-first-order rate constant ( kobs​ ) and derive the second-order rate constant ( k2​ ).

  • Release Monitoring: Concurrently, monitor the fluorescence emission of the solution ( λex​ = 350 nm, λem​ = 450 nm). The delay between the tetrazine consumption and the fluorescence plateau represents the kinetics of the β -elimination step.

  • Validation: Perform LC-MS on the final mixture to confirm the quantitative formation of the pyridazine byproduct and the fully uncaged coumarin, validating the complete structural cascade.

References

  • Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs Source: PMC (NIH) URL:1

  • Bioorthogonal Molecular Turn-On Optical Imaging and Therapy Source: Chemical Reviews (ACS) URL:2

  • Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body Source: PubMed (NIH) URL:3

  • Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization Source: ResearchGate URL:4

Sources

Exploratory

Introduction: The Unique Profile of a Strained Allylic Alcohol

An In-depth Technical Guide to the Reactivity and Stability of (R,E)-Cyclooct-2-enol (R,E)-Cyclooct-2-enol is a fascinating and synthetically valuable molecule that occupies a unique niche in modern organic chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity and Stability of (R,E)-Cyclooct-2-enol

(R,E)-Cyclooct-2-enol is a fascinating and synthetically valuable molecule that occupies a unique niche in modern organic chemistry and chemical biology. Its structure, featuring an eight-membered carbon ring with a trans (E)-configured double bond, an allylic alcohol moiety, and a defined (R)-stereocenter, imbues it with a distinct combination of high reactivity and functional versatility. The inherent ring strain of the trans-double bond within the medium-sized ring makes it an exceptionally reactive dienophile, particularly in bioorthogonal "click chemistry" reactions.[1][2] This property has positioned it as a key building block for applications ranging from bioconjugation and cellular imaging to advanced drug delivery systems.[1][3]

The hydroxyl group provides a convenient chemical handle for attaching a wide array of molecules, while the stereochemistry allows for the construction of complex, enantiomerically pure targets. However, the very strain that drives its useful reactivity also introduces inherent instability. A comprehensive understanding of the delicate balance between the reactivity and stability of (R,E)-Cyclooct-2-enol is therefore paramount for its effective storage, handling, and deployment in research and development settings. This guide provides a detailed exploration of its chemical behavior, supported by field-proven protocols and mechanistic insights.

I. The Landscape of Reactivity: Harnessing Ring Strain and Functionality

The reactivity of (R,E)-Cyclooct-2-enol is dominated by two key features: the strained trans-alkene and the nucleophilic/electrophilic nature of the allylic alcohol.

The Strained Alkene: A Spring-Loaded Reaction Partner

The primary driver of (R,E)-Cyclooct-2-enol's utility is the significant ring strain associated with the trans-double bond. This strain lowers the activation energy for reactions that relieve it, leading to exceptionally fast kinetics, often without the need for catalysts.

Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition

The most prominent application of this molecule is its rapid, catalyst-free reaction with 1,2,4,5-tetrazine derivatives in an Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is a cornerstone of bioorthogonal chemistry due to its high speed and selectivity, proceeding cleanly in complex biological environments.[1]

The reaction proceeds via a [4+2] cycloaddition to form an unstable bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction (cycloreversion) to release dinitrogen gas (N₂) and form a stable dihydropyridazine product.

IEDDA_Mechanism TCO (R,E)-Cyclooct-2-enol Intermediate Unstable Bicyclic Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine 1,2,4,5-Tetrazine (Substituted) Tetrazine->Intermediate Product Dihydropyridazine Product Intermediate->Product Cycloreversion (fast) N2 N₂ Gas Intermediate->N2 Click_to_Release CagedDrug (R,E)-Cyclooct-2-enol -Linker-Drug Conjugate Reaction IEDDA Reaction (Bioorthogonal) CagedDrug->Reaction Tetrazine Tetrazine Trigger Tetrazine->Reaction PostClick Post-Ligation Intermediate Reaction->PostClick Elimination Self-Immolative Elimination PostClick->Elimination ReleasedDrug Active Drug (Released) Elimination->ReleasedDrug Byproduct Linker Byproduct Elimination->Byproduct

Conceptual Workflow for "Click-to-Release" Drug Delivery.

II. Stability Profile: Managing an Energetic Molecule

The high ring strain of (R,E)-Cyclooct-2-enol makes it susceptible to various degradation pathways. Proper handling and storage are critical to ensure its integrity and performance.

Thermal Stability

trans-Cyclooctenes are significantly higher in energy than their cis counterparts and can undergo thermal isomerization. [4]While specific data for (R,E)-Cyclooct-2-enol is sparse, studies on related trans-cyclooctenol derivatives provide valuable insights. For example, certain diastereomers of cyclooct-4-enol show high fidelity (>95%) when stored neat at 30°C for 3 days, indicating reasonable short-term thermal stability. [5]However, prolonged exposure to elevated temperatures can lead to degradation. Linalool, a structurally related acyclic tertiary allylic alcohol, is known to undergo dehydroxylation and cyclization at high temperatures. [6]

Oxidative Stability

The electron-rich double bond is susceptible to oxidation. While the specific conformation of the cyclooctene ring can disfavor allylic C-H abstraction by radical species, thereby reducing certain side-reactions, oxidation remains a concern. [4][7]Highly unsaturated molecules are generally prone to oxidation, which can be initiated by light, heat, or trace metal impurities. [8]For highly strained systems like cyclooctynes, protection from atmospheric oxygen is recommended to prevent degradation. [9]

Stability in Solution

The choice of solvent and the pH of the medium can significantly impact stability.

  • Solvents: Studies have shown that some trans-cyclooctenol derivatives exhibit excellent stability in methanol (>99% fidelity after 7 days at 25°C). [5]In contrast, stability in aqueous buffers can be lower (e.g., 69% fidelity after 3 days in phosphate-buffered D₂O). [5]* pH: The stability of molecules with alcohol and alkene functionalities can be pH-dependent. [10]Strongly acidic conditions could facilitate hydration of the double bond or dehydration of the alcohol, while strongly basic conditions could promote other side reactions. Neutral or near-neutral pH is generally preferred.

Recommended Storage and Handling

To maximize shelf-life and ensure experimental reproducibility, the following conditions are recommended:

  • Temperature: Store at low temperatures, typically in a freezer at or below -20°C. [11][12]* Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. [13]* Container: Use a tightly sealed container to prevent exposure to air and moisture. [13]

    Property Value Reference(s)
    Molecular Formula C₈H₁₄O [14][15]
    Molecular Weight 126.20 g/mol [14][15]
    CAS Number 93301-75-8 [13]
    Appearance Solid or liquid [13]

    | Storage Temperature | Inert atmosphere, 2-8°C (short-term), -20°C (long-term) | [11][12][13]|

Table 1: Physicochemical Properties of (R,E)-Cyclooct-2-enol.

Compound/Condition Duration Temperature Fidelity (%) Reference
rel-(1R, 4E, pR)-Cyclooct-4-enol (Neat)3 days30°C95[5]
rel-(1R, 4E, pR)-Cyclooct-4-enol (in CD₃OD)7 days25°C>99[5]
s-TCO (in CD₃OD)7 days25°C86[5]
s-TCO (in phosphate buffer, pD 7.4)3 days25°C69[5]

Table 2: Representative Stability Data for Related trans-Cyclooctenol Derivatives. (s-TCO = ((1R,8S,9r, E)-bicyclo[6.1.0]non-4-en-9-yl)methanol).

III. Experimental Protocols & Methodologies

To ensure the successful application of (R,E)-Cyclooct-2-enol, rigorous characterization and stability assessment are essential.

Protocol 1: General Stability Assessment via ¹H NMR Spectroscopy

This protocol provides a quantitative method for assessing the stability of (R,E)-Cyclooct-2-enol under specific conditions (e.g., in a chosen solvent at a set temperature).

Methodology:

  • Sample Preparation: Accurately weigh a sample of (R,E)-Cyclooct-2-enol (e.g., 5 mg) and a stable internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of the deuterated solvent to be tested (e.g., 0.6 mL CD₃OD or buffered D₂O).

  • Initial Measurement (t=0): Transfer the solution to an NMR tube and immediately acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5-10 seconds) is used for accurate integration.

  • Incubation: Store the NMR tube under the desired test conditions (e.g., in a 25°C water bath).

  • Time-Point Measurements: Acquire subsequent ¹H NMR spectra at predetermined time points (e.g., 24, 48, 72 hours).

  • Data Analysis: For each spectrum, integrate the area of a characteristic, well-resolved peak of (R,E)-Cyclooct-2-enol and a peak from the internal standard. Calculate the molar ratio of the analyte to the standard at each time point. The percentage fidelity is determined by comparing this ratio to the ratio at t=0.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis Cycle cluster_data 3. Data Interpretation A Weigh Analyte & Internal Standard B Dissolve in Test Solvent A->B C Acquire ¹H NMR (Time = 0) B->C D Incubate Sample (Test Conditions) C->D E Acquire ¹H NMR (Time = t) D->E F Repeat for Each Time Point E->F G Integrate Peaks & Calculate Molar Ratio E->G F->D H Determine Percent Fidelity vs. Time G->H

Workflow for NMR-Based Stability Testing.
Protocol 2: Spectroscopic Characterization

Confirming the identity and purity of (R,E)-Cyclooct-2-enol before use is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. The vinyl protons of the trans-double bond and the proton on the carbon bearing the hydroxyl group will have characteristic chemical shifts and coupling constants. The spectrum for the related trans-cyclooct-4-enol shows vinyl protons in the range of δ 5.3-5.6 ppm and the CH-OH proton around δ 3.4-3.5 ppm. [2] * ¹³C NMR: Confirms the number of unique carbon atoms and their chemical environment (alkene, alcohol-bearing, aliphatic).

  • Mass Spectrometry (MS):

    • Used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) can be used to observe the molecular ion peak ([M+H]⁺ or [M+Na]⁺). [16]

Conclusion and Outlook

(R,E)-Cyclooct-2-enol is a powerful molecular tool whose high reactivity, driven by ring strain, makes it indispensable for advanced applications in chemical biology and materials science. Its utility in IEDDA "click" reactions provides a robust platform for bioconjugation and the development of sophisticated stimuli-responsive systems for drug delivery. However, this inherent reactivity necessitates a disciplined and informed approach to its handling and storage to mitigate degradation. By understanding the interplay of thermal, oxidative, and solution-based stability factors, researchers can confidently leverage the full potential of this unique chiral building block. Future research will likely focus on developing next-generation derivatives with fine-tuned stability and reactivity profiles, further expanding the horizon of bioorthogonal chemistry.

References

  • Hermans, I., et al. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. ACS Publications. Available at: [Link]

  • Lianbuanga, J., et al. (2018). Computational assessment of the structural analysis of different cyclooctene isomers. Atlantis Press. Available at: [Link]

  • Hermans, I., et al. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. Moodle@Units. Available at: [Link]

  • Hermans, I., et al. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. ResearchGate. Available at: [Link]

  • Lianbuanga, J., et al. (2018). Computational assessment of the structural analysis of different cyclooctene isomers. Semantic Scholar. Available at: [Link]

  • O'Dell, J., et al. (2007). A comparative study of two methods for attaining constant alcohol levels. PMC. Available at: [Link]

  • Rao, C. B., et al. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2025). Alcohol: Methods and Protocols. ResearchGate. Available at: [Link]

  • Zaware, N. & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry. Available at: [Link]

  • Britton, A., et al. (2015). The stability of baseline‐defined categories of alcohol consumption during the adult life‐course: a 28‐year prospective cohort study. PMC. Available at: [Link]

  • LookChem. Cas 3212-75-7,cyclooct-2-en-1-ol. LookChem. Available at: [Link]

  • Zaware, N. & Ohlmeyer, M. (2020). Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. Available at: [Link]

  • PubChem. Cyclooct-2-en-1-ol. PubChem. Available at: [Link]

  • Wang, M., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. PMC. Available at: [Link]

  • Slideshare. (2015). Stability testing protocols. Slideshare. Available at: [Link]

  • Reddit. (2023). Can someone please help? I just researched about this compound and there are reasons for both the compounds being stable. Reddit. Available at: [Link]

  • Pigga, M., et al. (2021). General, Divergent Platform for Diastereoselective Synthesis of trans‐Cyclooctenes with High Reactivity and Favorable Physiochemical Properties. ResearchGate. Available at: [Link]

  • Jo, A-R., et al. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC. Available at: [Link]

  • Stanimirov, S. & Todorov, B. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications. Available at: [Link]

  • El-Sheshtawy, H.S., et al. (2023). Exploring the Mechanism of the Intramolecular Diels–Alder Reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one Using Bonding Evolution Theory. MDPI. Available at: [Link]

  • Lee, M.T. & Chen, B.H. (1998). Oxidative Degradation Kinetics of Lycopene, Lutein, and 9-cis and All-trans β-Carotene. AOCS. Available at: [Link]

  • Reddit. (2023). How stable is cyclooctyne? Reddit. Available at: [Link]

  • Ordóñez, L. (2007). Factors Influencing The Stability Of Carotenoids In Oil-In-Water Emulsions. UMass Amherst. Available at: [Link]

  • Li, B., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science (RSC Publishing). Available at: [Link]

  • Stanciu, G.D., et al. (2020). Chemical composition, antioxidant capacity, and thermal behavior of Saturejahortensis essential oil. PMC. Available at: [Link]

  • Hsiao, Y-C., et al. (2021). Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin. PMC. Available at: [Link]

  • Compounding Today. (2023). Active Ingredient Summary Table Thermal Stability. Compounding Today. Available at: [Link]

  • Fábián, L., et al. (2022). Transient anions of cis- and trans-cyclooctene studied by electron-impact spectroscopy. RSC Publishing. Available at: [Link]

  • Gârea, A.A., et al. (2014). Thermal and oxidative stability of the Ocimum basilicum L. essential oil/β-cyclodextrin supramolecular system. Beilstein Journals. Available at: [Link]

  • Al-Shdefat, R., et al. (2025). Oxidative degradation of alpha-tocopherol by reactive oxygen species, identifying products, and product anticancer activity. PMC. Available at: [Link]

  • ChemBK. (S,E)-Cyclooct-2-enol. ChemBK. Available at: [Link]

  • Holgado, F., et al. (2007). Thermal stability of some commercial synthetic antioxidants. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Degradation of several chlorophenols using advanced oxidative processes: Major and minor products. ResearchGate. Available at: [Link]

Sources

Foundational

The Strain-Promoted Revolution: Discovery, Isomerism, and Bioorthogonal Applications of trans-Cyclooctene

Executive Summary trans-Cyclooctene (TCO) represents a cornerstone of modern bioorthogonal chemistry and radiopharmaceutical development. As the smallest stable trans-cycloalkene, its highly twisted π -bond imparts excep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-Cyclooctene (TCO) represents a cornerstone of modern bioorthogonal chemistry and radiopharmaceutical development. As the smallest stable trans-cycloalkene, its highly twisted π -bond imparts exceptional ring strain, enabling ultrafast, catalyst-free bioconjugation. This whitepaper provides an in-depth technical analysis of the discovery of TCO, the profound kinetic differences between its axial and equatorial isomers, and the evolution of continuous-flow synthetic methodologies that have unlocked its potential in live-cell imaging and targeted drug delivery.

Historical Discovery and Structural Elucidation

The synthesis of trans-cyclooctene was long viewed as a formidable challenge in physical organic chemistry. It was first successfully isolated in 1950 by Ziegler and Wilms via the Hofmann elimination of N,N,N-trimethylcyclooctylammonium hydroxide[1].

Due to the geometric constraints of the 8-membered ring, the trans double bond is severely twisted, imparting approximately 16 kcal/mol of inherent ring strain[2]. This severe distortion prevents the molecule from achieving a planar alkene geometry, resulting in planar chirality[3][4]. In a landmark achievement that bridged physical and synthetic organic chemistry, Arthur C. Cope successfully resolved the optical enantiomers of TCO, demonstrating that the molecule possesses a remarkably high activation barrier to racemization ( Ea​=35.6 kcal/mol)[3][5].

Conformational Dynamics: The Axial vs. Equatorial Divide

The parent unfunctionalized TCO predominantly adopts a highly stable "crown" conformation. This geometry is structurally analogous to the stable chair conformation of cyclohexane, featuring an alternating sequence of axial and equatorial protons that minimizes transannular interactions[3][6].

However, the introduction of functional groups—which are essential for tethering TCO to biomolecules or fluorophores—creates a complex diastereomeric landscape. When 5-hydroxy-cis-cyclooctene is subjected to photoisomerization, it yields a mixture of equatorial and axial diastereomers in a thermodynamically driven ~2.2:1 ratio[3][7].

The Causality of Isomeric Reactivity: Despite being the minor product of photoisomerization, the axial isomer is significantly more reactive than the equatorial isomer. Mechanistically, the axial substituent induces severe transannular steric clashes, which increases the ground-state olefinic strain of the 8-membered ring. This elevated ground-state energy effectively lowers the activation energy barrier ( ΔG‡ ) required to reach the transition state during cycloadditions[3][7]. Consequently, axial-TCO derivatives react with tetrazines at rates up to 4 times faster than their equatorial counterparts[7][8].

Evolution of Synthetic Methodologies: The Flow Photochemistry Paradigm

Historically, obtaining pure TCO required tedious, multistep stereospecific inversions. A classical approach involved the epoxidation of cis-cyclooctene, followed by ring-opening with lithium diphenylphosphide (LiPPh 2​ ), and subsequent elimination to invert the stereocenter[9][10].

The paradigm shifted dramatically in 2008 when the Fox group developed a continuous-flow photochemical reactor that coupled singlet-sensitized photoisomerization with selective metal complexation[6][10].

Protocol: Continuous-Flow Photochemical Synthesis of trans-Cyclooctene

Objective: To invert the stereochemistry of cis-cyclooctene derivatives via singlet-sensitized photoisomerization, overcoming the thermodynamically unfavorable cis-to-trans equilibrium. Self-Validating System: This protocol utilizes a closed-loop fluidic system. Because the desired trans-product is continuously removed from the irradiation zone, the system inherently prevents photodegradation and drives the reaction to near-quantitative conversion.

  • System Priming: Pack a chromatography column with AgNO 3​ -impregnated silica gel. Causality: Ag(I) selectively coordinates with the highly strained, twisted π -bond of the trans-isomer (which has a higher HOMO energy than the cis-isomer), acting as a thermodynamic sink[6].

  • Reagent Preparation: Dissolve the cis-cyclooctene precursor (0.018 M) and a singlet sensitizer (e.g., methyl benzoate) in a non-coordinating solvent (e.g., hexanes or ether)[10].

  • Irradiation & Circulation: Irradiate the quartz reaction flask at 254 nm while simultaneously pumping the mixture through the Ag(I) column using a closed-loop fluidic pump[6][10].

  • Selective Retention: The trans-isomer forms a stable Ag(I) complex and is retained on the column. The unreacted cis-isomer passes through and returns to the quartz flask for further irradiation[6].

  • Decomplexation: Once the starting material is consumed, disconnect the column and flush the silica with aqueous NH 4​ OH. Causality: Ammonia acts as a strong competing ligand for Ag(I), breaking the metal-alkene complex and liberating the trans-alkene[1][6].

  • Extraction & Purification: Extract the aqueous layer with pentane or ether, dry over MgSO 4​ , and concentrate under reduced pressure to yield the pure trans-cyclooctene[1].

FlowReactor cis_isomer cis-Cyclooctene (Reaction Flask) uv_light UV Irradiation (254 nm) Singlet Sensitizer cis_isomer->uv_light Continuous flow mixture cis/trans Mixture uv_light->mixture Photoisomerization ag_column Ag(I)-Silica Gel Column (Selective Complexation) mixture->ag_column Pumped through ag_column->cis_isomer Unbound cis-isomer recirculates trans_complex trans-TCO•Ag(I) Complex (Retained) ag_column->trans_complex Trapped nh4oh NH4OH Wash (Decomplexation) trans_complex->nh4oh Post-reaction processing pure_trans Pure trans-Cyclooctene nh4oh->pure_trans Extraction

Figure 1: Closed-loop flow photochemical synthesis of trans-cyclooctene via Ag(I) complexation.

Next-Generation Dienophiles: s-TCO and d-TCO

To bypass the limitations of the 2.2:1 equatorial-to-axial ratio inherent to photoisomerization, modern synthetic strategies utilize stereocontrolled 1,2-additions to trans-cyclooct-4-enone. Because the rigid structure of the ketone dictates that nucleophilic attack occurs exclusively from the equatorial face, this method yields pure axial products ( α -TCOs) with exceptional reactivity[3][11].

Further computational design has yielded hyper-strained variants that push the boundaries of bimolecular kinetics:

  • d-TCO (dioxolane-fused TCO): Fusing a cis-dioxolane ring to the cyclooctene backbone increases strain and drastically improves aqueous solubility, making it ideal for in vivo applications[3][8].

  • s-TCO (conformationally strained TCO): By fusing a cis-cyclopropane ring to the cyclooctene backbone, the 8-membered ring is forced out of its stable "crown" conformation into a highly strained "half-chair" geometry[8][12].

Quantitative Kinetic Data Summary

The following table summarizes the second-order rate constants ( k2​ ) for various TCO isomers reacting with s-tetrazines.

TCO DerivativeDiastereomer / Conformation k2​ (M −1 s −1 )Solvent Conditions
Parent TCOCrown~2,000MeOH / H 2​ O
5-hydroxy-TCOEquatorial22,400 ± 4095:5 PBS:MeOH
5-hydroxy-TCOAxial70,000 ± 1,80095:5 PBS:MeOH
α -TCO (Functionalized)Axial150,000 ± 8,00095:5 PBS:MeOH
d-TCO (Dioxolane-fused)syn-diastereomer366,000 ± 15,000Pure H 2​ O (25 °C)
s-TCO (Cyclopropane-fused)Half-chair3,300,000 ± 40,000Pure H 2​ O (25 °C)

Mechanism of the Tetrazine Ligation (IEDDA)

The bioorthogonal utility of TCO isomers is fully realized in the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with s-tetrazines.

Causality of the IEDDA Reaction: The severe distortion of the TCO double bond raises the energy of its Highest Occupied Molecular Orbital (HOMO). This high-energy HOMO interacts rapidly with the unusually low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine[2][6]. The initial [4+2] cycloaddition yields a bicyclic intermediate, which rapidly and irreversibly extrudes nitrogen gas (N 2​ ) to form a stable dihydropyridazine conjugate[2].

IEDDA tco trans-Cyclooctene (Strained Dienophile) ts Bicyclic Intermediate [4+2] Cycloaddition tco->ts + tz s-Tetrazine (Electron-Deficient Diene) tz->ts n2 N2 Gas (Irreversible Extrusion) ts->n2 Extruded product Dihydropyridazine Conjugate ts->product - N2

Figure 2: Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) tetrazine ligation.

Conclusion

The journey of trans-cyclooctene from a highly unstable, theoretical curiosity to the premier reagent for bioorthogonal chemistry underscores the power of physical organic principles applied to chemical biology. By understanding the conformational dynamics between axial and equatorial isomers, and leveraging continuous-flow photochemistry, researchers have engineered hyper-strained variants like s-TCO that achieve reaction rates exceeding 106 M −1 s −1 . These advancements continue to drive innovations in PET imaging, targeted radiotherapeutics, and live-cell molecular tracking.

Sources

Exploratory

The Definitive Technical Guide to (R,E)-Cyclooct-2-enol: Synthesis, Kinetics, and Click-to-Release Applications

Executive Summary & Nomenclature (R,E)-Cyclooct-2-enol —frequently designated as (R)-trans-cyclooct-2-enol or r-TCO—is a highly strained cyclic alkene that has become a cornerstone molecule in modern bioorthogonal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature

(R,E)-Cyclooct-2-enol —frequently designated as (R)-trans-cyclooct-2-enol or r-TCO—is a highly strained cyclic alkene that has become a cornerstone molecule in modern bioorthogonal chemistry. Unlike standard bioconjugation handles that merely link two molecules, (R,E)-cyclooct-2-enol possesses a unique structural capability: it can trigger a spontaneous bond-cleavage event following a cycloaddition reaction. This "click-to-release" mechanism has profound implications for targeted prodrug activation and fluorogenic imaging in living systems[1].

Physicochemical Profiling & Stereochemical Causality

(R,E)-Cyclooct-2-enol (CAS: 93301-75-8) is characterized by an eight-membered carbon ring containing a trans-double bond. This configuration introduces severe transannular and angle strain, drastically elevating the molecule's HOMO energy and making it an exceptionally reactive dienophile.

Table 1: Key Physicochemical and Kinetic Properties

PropertySpecification
IUPAC Name (1R,2E)-cyclooct-2-en-1-ol
CAS Number 93301-75-8
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Isomeric Forms Axial and Equatorial diastereomers
IEDDA Kinetics (k₂) Axial: ~57.7 M⁻¹ s⁻¹ | Equatorial: ~0.37 M⁻¹ s⁻¹
Primary Utility Prodrug uncaging, bioorthogonal turn-on probes

Causality of Stereochemical Reactivity: The allylic hydroxyl group of (R,E)-cyclooct-2-enol can adopt either an axial or equatorial conformation. Empirical data demonstrates that the axial isomer is approximately 156 times more reactive than the equatorial isomer in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines[2]. This dramatic difference is governed by steric causality: in the equatorial conformation, the hydroxyl group (and any attached payload) projects outward into the trajectory of the incoming tetrazine, creating severe steric repulsion. Conversely, the axial conformation directs the bulky substituent parallel to the ring's axis, leaving the reactive pi-system fully accessible for the [4+2] cycloaddition[1].

Mechanistic Deep-Dive: The "Click-to-Release" Paradigm

The true value of (R,E)-cyclooct-2-enol lies in its ability to act as a traceless linker. When a payload (e.g., a cytotoxic drug like doxorubicin or a quenched fluorophore) is conjugated to the allylic hydroxyl group via a carbamate linkage, the payload remains inactive.

Upon encountering a tetrazine (Tz), the trans-alkene undergoes an ultra-fast IEDDA cycloaddition, expelling nitrogen gas (N₂) to form a 1,4-dihydropyridazine intermediate. Because the carbamate leaving group is positioned at the allylic position relative to the newly formed dihydropyridazine ring, it triggers a spontaneous electron cascade (β-elimination). This cascade cleaves the carbamate bond, releasing carbon dioxide (CO₂) and the free, active payload[1][2].

ClickToRelease A TCO-2-enol Carbamate C IEDDA Cycloaddition A->C + Tz B Tetrazine (Tz) B->C D 1,4-Dihydropyridazine Intermediate C->D - N2 E Beta-Elimination (Electron Cascade) D->E Spontaneous F Released Payload + CO2 E->F Cleavage

IEDDA-mediated click-to-release electron cascade of (R,E)-cyclooct-2-enol conjugates.

Synthesis & Isolation Workflows

Synthesizing (R,E)-cyclooct-2-enol requires overcoming the thermodynamic preference for the unstrained cis-isomer. This is achieved via a continuous-flow photoisomerization workflow[3].

Self-Validating Experimental Protocol: Flow Photoisomerization

  • Photochemical Setup & Sensitization: Dissolve (Z)-cyclooct-2-enol and a triplet photosensitizer (e.g., methyl benzoate) in a non-polar solvent system (ether/hexanes).

    • Causality: Direct UV excitation of the alkene is inefficient and destructive. The photosensitizer absorbs the UV light and transfers the triplet energy to the alkene, enabling the temporary breaking of the pi-bond to allow rotation into the trans-configuration.

  • Continuous Flow Irradiation: Pump the mixture through a UV-irradiated quartz coil (e.g., 254 nm or 300 nm lamps) at a controlled flow rate.

    • Validation Step: Periodically sample the effluent and analyze via GC-FID using an internal standard (e.g., n-undecane). Continue optimization of the flow rate until the photostationary state (maximum cis-to-trans conversion, typically ~10-15%) is confirmed[3].

  • In-Line Silver Affinity Trapping: Direct the photoreactor effluent immediately into a chromatography column packed with AgNO₃-impregnated silica gel (AgNO₃/SiO₂).

    • Causality: The highly strained trans-isomer donates pi-electron density into the empty 5s orbital of the Ag⁺ ions, forming a stable coordination complex. The unstrained cis-isomer passes through unhindered, allowing for continuous recycling.

  • Decomplexation & Isolation: Flush the column with an ammonium hydroxide (NH₄OH) solution. The ammonia ligands outcompete the alkene for the Ag⁺ ions, releasing the pure (R,E)-cyclooct-2-enol, which is subsequently extracted into an organic phase and concentrated[3].

FlowSynthesis A (Z)-Cyclooct-2-enol + Methyl Benzoate B Flow Photoreactor (UV Irradiation) A->B Pump into C Photostationary State (cis/trans mixture) B->C Photoisomerization D AgNO3/SiO2 Column (Ag+ Complexation) C->D In-line trapping E Ammonia Wash (Decomplexation) D->E Elution F Pure (R,E)-Cyclooct-2-enol E->F Isolation

Continuous flow photoisomerization and silver-affinity isolation workflow for TCO synthesis.

Applications in Drug Development & Molecular Imaging

The unique properties of (R,E)-cyclooct-2-enol have cemented its role in advanced therapeutics:

  • Antibody-Drug Conjugates (ADCs): By utilizing the click-to-release mechanism, highly toxic payloads can be conjugated to antibodies via a TCO-linker. Once the ADC localizes to the tumor, a systemic injection of a non-toxic tetrazine triggers the localized release of the drug, drastically reducing off-target toxicity[1].

  • Bioorthogonal Turn-On Probes (BioTOPs): Fluorophores quenched by a TCO-carbamate linkage remain dark until they react with a tetrazine. This allows researchers to image specific cellular processes with near-zero background noise, achieving superior signal-to-noise ratios in live-cell imaging[2].

References

  • Title: (R,E)-Cyclooct-2-enol | C8H14O | CID 11073432. Source: PubChem. URL: [Link]

  • [2] Title: Bioorthogonal Molecular Turn-On Optical Imaging and Therapy. Source: Chemical Reviews. URL: [Link]

  • [1] Title: Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Source: PMC. URL: [Link]

  • [3] Title: Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization. Source: ResearchGate. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Click-to-Release Chemistry with (R,E)-Cyclooct-2-enol for Targeted Prodrug Delivery

Introduction & Mechanistic Principles Bioorthogonal chemistry has evolved from simple molecular ligation to sophisticated bond-cleavage reactions, enabling precise spatio-temporal control over drug activation[1]. The inv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Bioorthogonal chemistry has evolved from simple molecular ligation to sophisticated bond-cleavage reactions, enabling precise spatio-temporal control over drug activation[1]. The inverse electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazine (Tz) and trans-cyclooctene (TCO) is currently the fastest known bioorthogonal reaction[2].

When utilizing the specific isomer (R,E)-cyclooct-2-enol (often referred to as axial TCO-OH), the initial cycloaddition is followed by a rapid electron cascade (β-elimination), effectively severing a carbamate-linked payload[3]. This "click-to-release" strategy forms the foundation of advanced prodrug platforms, such as Click Activated Protodrugs Against Cancer (CAPAC), which localize highly potent cytotoxins directly at the tumor site[4].

Mechanistic Causality: Why (R,E)-Cyclooct-2-enol?

The high internal ring strain of the trans-cyclooctene drives the ultrafast IEDDA kinetics. However, for release to occur, the leaving group must be positioned at the allylic position. The axial diastereomer of trans-cyclooct-2-enol is strictly preferred over the equatorial isomer because its stereoelectronic alignment optimally facilitates the subsequent 1,4-elimination cascade[3].

Following the cycloaddition of Tz and TCO, a 1,4-dihydropyridazine intermediate is formed. This intermediate must tautomerize correctly to undergo spontaneous β-elimination. A critical limitation in early designs was the formation of "dead-end" tautomeric isomers that failed to release the payload[1]. To counteract this, modern protocols utilize acid-functionalized tetrazines to alter the local pH microenvironment, driving the tautomerization toward the productive, eliminating isomer and ensuring near-quantitative drug release[1].

G TCO (R,E)-Cyclooct-2-enol Prodrug IEDDA IEDDA Cycloaddition TCO->IEDDA Tz Tetrazine (Tz) Activator Tz->IEDDA Intermediate 1,4-Dihydropyridazine Intermediate IEDDA->Intermediate Fast Kinetics (k2 > 10^3 M-1s-1) Elimination Spontaneous β-Elimination Intermediate->Elimination Electron Cascade Drug Released Free Drug (Active Payload) Elimination->Drug Byproduct Pyridazine Byproduct Elimination->Byproduct

Fig 1: IEDDA click-to-release mechanism of (R,E)-Cyclooct-2-enol and tetrazine.

Quantitative Performance Metrics

To design an effective prodrug system, the kinetics and release efficiencies must be carefully balanced. Table 1 summarizes the benchmark parameters for (R,E)-cyclooct-2-enol-based click-to-release systems.

ParameterValue / ObservationClinical / Experimental Impact
Reaction Rate Constant ( k2​ ) 103−107M−1s−1 [3]Enables instantaneous in vivo targeting at low concentrations.
Elimination Efficiency Up to 96% within 2 hours[5]Ensures maximum payload delivery and minimizes trapped intermediates.
Prodrug Cytotoxicity ~700-fold reduction vs. free drug[5]Provides a massive therapeutic window, reducing systemic side effects.
Diastereomer Reactivity Axial > EquatorialDictates the necessity for stereoselective synthesis and purification.

Experimental Protocols

Protocol 1: Synthesis of (R,E)-Cyclooct-2-enol-Doxorubicin Prodrug

Objective: Conjugate the primary amine of doxorubicin to the allylic alcohol of TCO via a self-immolative carbamate linker.

Causality Check: We utilize TCO-4-Nitrophenyl Carbonate (TCO-NPC) because the NPC group is an excellent leaving group that reacts selectively with primary amines under mild basic conditions. This prevents the premature degradation of the highly strained TCO ring that would occur under harsh coupling conditions.

  • Preparation: Dissolve Doxorubicin·HCl (1.0 eq) and (R,E)-cyclooct-2-enyl 4-nitrophenyl carbonate (axial TCO-NPC, 1.2 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Reasoning: DIPEA neutralizes the HCl salt of doxorubicin, rendering the amine nucleophilic without causing base-catalyzed degradation of the TCO ring.

  • Reaction: Stir the mixture in the dark at room temperature for 4 hours. Reasoning: TCO is highly susceptible to photoisomerization to the unreactive cis-cyclooctene (CCO) under UV/visible light[3].

  • Purification: Purify the crude mixture via preparative RP-HPLC using a water/acetonitrile gradient. Lyophilize the collected fractions to obtain the TCO-Dox prodrug.

  • Self-Validation: Confirm product mass and purity via LC-MS. The presence of the intact carbamate linkage is critical; detection of free doxorubicin at this stage indicates poor handling or spontaneous degradation.

Protocol 2: In Vitro Click-to-Release Cleavage Assay

Objective: Validate the release kinetics of free doxorubicin upon tetrazine addition.

  • Sample Prep: Prepare a 100 µM solution of TCO-Dox prodrug in PBS (pH 7.4) containing 10% DMSO to ensure solubility.

  • Activation: Add 3,6-dimethyl-1,2,4,5-tetrazine (or an acid-functionalized tetrazine) to a final concentration of 1 mM (10 eq excess).

  • Incubation & Sampling: Incubate at 37°C. Draw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction by adding 50 µL of cold acetonitrile to each aliquot. Reasoning: Acetonitrile precipitates serum proteins (if testing in biological media) and halts further bimolecular collisions by rapidly diluting the reactants and altering the dielectric constant.

  • Analysis: Analyze the aliquots via HPLC using fluorescence detection (Ex: 470 nm, Em: 580 nm for doxorubicin).

  • Self-Validation: The disappearance of the TCO-Dox peak must perfectly correlate with the appearance of the free Dox peak. If a stable third peak accumulates, it indicates a trapped "dead-end" dihydropyridazine isomer[1].

Protocol 3: In Vivo Tumor-Targeted Prodrug Delivery (CAPAC Model)

Objective: Localize drug activation strictly at the tumor site to minimize systemic toxicity[4].

Workflow Step1 1. Administer Tz-Activator (Local or Targeted) Step2 2. Clearance Phase (Washout from healthy tissue) Step1->Step2 Step3 3. Administer TCO-Prodrug (Systemic Circulation) Step2->Step3 Prevents off-target activation Step4 4. In Vivo Click Reaction (TCO + Tz at Tumor) Step3->Step4 Step5 5. Payload Release (Targeted Cytotoxicity) Step4->Step5 Localized Elimination

Fig 2: In vivo workflow for targeted prodrug activation via click-to-release.

  • Pre-targeting: Administer a tetrazine-modified biopolymer (e.g., Tz-alginate hydrogel) directly to the tumor site, or administer a Tz-conjugated tumor-targeting antibody[6].

  • Clearance Phase: Allow 24-48 hours for any unbound targeting vectors to clear systemic circulation. Reasoning: Premature injection of the prodrug would lead to off-target activation in the bloodstream, negating the prodrug's safety profile.

  • Prodrug Administration: Inject the TCO-Dox prodrug intravenously.

  • In Situ Activation: As the prodrug circulates through the tumor bed, the TCO moiety reacts with the localized Tz, releasing the cytotoxic payload directly into the tumor microenvironment[6].

Troubleshooting and Quality Control

  • Incomplete Payload Release: If LC-MS shows successful Tz-TCO ligation but poor drug release, the reaction is likely trapped in a dead-end tautomer. Solution: Switch to an asymmetric or acid-functionalized tetrazine. The acidic microenvironment provided by the functional group drives the tautomerization cascade toward the eliminating isomer[1].

  • Loss of TCO Reactivity: TCO can isomerize to the unreactive cis-cyclooctene during improper storage or react slowly with biological thiols. Solution: Always store TCO reagents at -20°C under argon in the dark. Avoid the use of transition metal catalysts in any upstream synthetic steps, as metals like copper catalyze the trans-to-cis isomerization.

Sources

Application

Site-specific protein labeling with (R,E)-Cyclooct-2-enol

Application Note: Site-Specific Protein Labeling and Decaging via (R,E)-Cyclooct-2-enol Executive Summary The advent of bioorthogonal chemistry has fundamentally transformed our ability to interrogate proteins within the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific Protein Labeling and Decaging via (R,E)-Cyclooct-2-enol

Executive Summary

The advent of bioorthogonal chemistry has fundamentally transformed our ability to interrogate proteins within their native cellular environments. Among the arsenal of bioorthogonal reagents, (R,E)-cyclooct-2-enol (often incorporated as the unnatural amino acid trans-cyclooct-2-en-L-lysine, or TCO*A ) stands out as a premier dienophile. It drives Inverse Electron Demand Diels-Alder (IEDDA) reactions with 1,2,4,5-tetrazines at unprecedented rates ( k2​>104 M−1s−1 ).

Unlike standard trans-cyclooctenes, the specific stereochemistry of the axial 2-enol variant offers a dual-function programmable workflow: it can be utilized for ultrafast, stable fluorescent labeling, or it can be deliberately pushed toward a "click-to-release" pathway to decage proteins or activate prodrugs in living systems.

Mechanistic Causality: The Power of the Axial Isomer

The structural nuances of (R,E)-cyclooct-2-enol dictate its experimental superiority. Understanding the causality behind its reactivity is critical for designing robust assays:

  • Stereochemical Acceleration : The extreme reactivity of (R,E)-cyclooct-2-enol stems from its highly strained 8-membered ring (~16.7 kcal/mol ring strain). Crucially, the axial positioning of the hydroxyl (or carbamate-linked) group minimizes transannular steric clashes during the approach of the bulky tetrazine diene. This specific geometry leads to a 156-fold higher reaction rate compared to its equatorial counterpart 1[2].

  • The Click-to-Release Pathway : Following the initial [4+2] cycloaddition and subsequent expulsion of nitrogen gas (retro-Diels-Alder), a 1,4-dihydropyridazine intermediate is formed. Because the leaving group in (R,E)-cyclooct-2-enol is located at the allylic position (C2), this intermediate can undergo tautomerization followed by a rapid β -elimination. This expels CO2​ and releases the conjugated payload, a mechanism widely exploited for turn-on fluorophores and targeted prodrug activation 3[3].

IEDDA_Mechanism TCO (R,E)-Cyclooct-2-enol (Axial Isomer) Int Bicyclic Intermediate TCO->Int Tz 1,2,4,5-Tetrazine (Tz) Tz->Int DHP 1,4-Dihydropyridazine (Tautomerization) Int->DHP Retro-DA (- N2) Release Released Payload + Pyridazine DHP->Release β-elimination (- CO2)

Fig 1. IEDDA cycloaddition and subsequent click-to-release elimination pathway of (R,E)-cyclooct-2-enol.

Quantitative Benchmarks

When selecting a dienophile for site-specific labeling, researchers must balance reaction kinetics with the desired stability of the final adduct.

Dienophile VariantIsomerApprox. k2​ ( M−1s−1 )Click-to-Release CapabilityPrimary Application
(R,E)-Cyclooct-2-enol Axial 57.7 to >104 *Highly Efficient Turn-on probes, Prodrug decaging, Fast labeling
(S,E)-Cyclooct-2-enol Equatorial 0.37 Poor / NoneStable bioconjugation (Slow)
trans-Cyclooct-4-enol Axial/Equatorial 103−104 NoneStandard in vivo stable labeling

*Note: Absolute kinetics are highly dependent on the electronic properties of the specific tetrazine partner (e.g., electron-deficient dipyridyl-tetrazines react orders of magnitude faster than methyl-tetrazines).

Self-Validating Experimental Protocols

To achieve site-specific labeling, (R,E)-cyclooct-2-enol is typically conjugated to the ϵ -amine of lysine to form TCO*A , which is then genetically encoded into a Protein of Interest (POI) using Amber Suppression technology 4[4].

Phase I: Genetic Incorporation of TCO*A via Amber Suppression

Objective: Site-specifically incorporate TCO*A into the POI in mammalian cells using a mutant Methanosarcina mazei Pyrrolysyl-tRNA synthetase (PylRS Y306A, Y384F) and its cognate tRNA 5[5].

  • Cell Seeding: Seed HEK293T cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

  • UAA Preparation: Prepare a 100 mM stock of TCO*A in 0.2 M NaOH / 15% DMSO. Critical: Do not store diluted working solutions; the strained ring is susceptible to degradation.

  • Transfection: Co-transfect the cells with:

    • Plasmid encoding the POI with an engineered Amber stop codon (TAG) at the desired labeling site.

    • Plasmid encoding the mutant PylRS(Y306A, Y384F) and tRNA CUA​ .

  • UAA Supplementation: Immediately post-transfection, supplement the culture media with TCO*A to a final concentration of 250 µM.

  • Incubation: Incubate the cells at 37°C, 5% CO2​ for 18–24 hours to allow for protein expression and maturation.

  • Self-Validation Checkpoint: Always run a parallel control well transfected with a GFP-TAG reporter construct. Robust green fluorescence should only be observed in the presence of TCO*A, confirming that the orthogonal translation machinery is functioning and that read-through is strictly UAA-dependent.

Phase II: Ultrafast Live-Cell Bioorthogonal Labeling

Objective: Covalently attach a fluorophore to the TCO-tagged POI using a cell-permeable tetrazine dye.

  • Stringent Washout: Remove the culture media and wash the cells gently but thoroughly 3 to 4 times with warm, fresh DMEM. Causality: Unincorporated TCOA is highly hydrophobic and will partition into lipid membranes. Failure to wash out excess UAA will result in massive off-target background fluorescence during the IEDDA reaction* 6[6].

  • Labeling: Dilute a cell-permeable tetrazine-fluorophore (e.g., Tetrazine-Silicon Rhodamine, Tz-SiR) to 1 µM in imaging buffer (or phenol-red free media). Add to the cells.

  • Incubation: Incubate for 15–30 minutes at 37°C. The ultrafast kinetics of the axial TCO isomer allow for exceptionally short labeling windows, minimizing dye toxicity.

  • Final Wash & Imaging: Wash the cells 2x with imaging buffer to remove unreacted dye, and proceed directly to confocal or super-resolution microscopy.

  • Self-Validation Checkpoint: A negative control well (cells expressing wild-type POI without the TAG mutation, treated with Tz-SiR) must be imaged at identical laser power to establish the baseline noise of non-specific dye sticking.

Workflow P1 1. Co-Transfect Cells (POI-TAG + mutant PylRS/tRNA) P3 3. Amber Suppression (Site-Specific Incorporation) P1->P3 P2 2. Supplement Media with TCO*A (250 µM) P2->P3 P4 4. Stringent Washout (Remove free UAA) P3->P4 18-24h Incubation P5 5. IEDDA Labeling (Add Tz-Fluorophore) P4->P5 Prevents Background

Fig 2. Workflow for site-specific TCO*A incorporation and self-validating bioorthogonal labeling.

Senior Scientist Insights & Troubleshooting

  • Controlling the Pathway (Labeling vs. Release): A common point of confusion is whether TCO*A will stably label a protein or decage it (cleaving the protein at the lysine side-chain). The fate of the adduct is dictated by the tetrazine partner. Highly electron-deficient tetrazines (like dipyridyl-tetrazines) drive the reaction forward through tautomerization to β -elimination, resulting in payload release. Conversely, less electron-deficient tetrazines (like methyl-tetrazines) or sterically hindered probes trap the dihydropyridazine intermediate, preventing elimination and yielding a stable fluorescent label 3[3]. Choose your tetrazine carefully based on your end goal.

  • Isomerization Degradation: trans-cyclooctenes are highly susceptible to metal-catalyzed or UV-induced isomerization back to the thermodynamically stable, but bioorthogonally dead, cis-cyclooctene (CCO). Always handle TCO*A in low-light conditions and avoid buffers containing high concentrations of transition metals or free thiols during the labeling step.

  • Mitigating Hydrophobic Background: If background fluorescence persists despite stringent washing, consider switching to newer "amphibian" or highly hydrophilic PEGylated tetrazine dyes, which resist partitioning into the endoplasmic reticulum and plasma membrane 6[6].

References

Sources

Method

(R,E)-Cyclooct-2-enol in targeted drug delivery systems

Advanced Application Note: (R,E)-Cyclooct-2-enol in Tetrazine-Triggered "Click-to-Release" Drug Delivery Systems Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: (R,E)-Cyclooct-2-enol in Tetrazine-Triggered "Click-to-Release" Drug Delivery Systems

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The convergence of bioorthogonal chemistry and targeted drug delivery has revolutionized how we control therapeutic activation in living systems. At the forefront of this field is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between highly strained trans-cyclooctenes (TCO) and 1,2,4,5-tetrazines (Tz)[1]. While standard TCO derivatives are primarily utilized for static bioconjugation, introducing an allylic leaving group transforms this ligation into a dynamic "click-to-release" cleavage mechanism[1][2].

(R,E)-Cyclooct-2-enol (often referred to as trans-cyclooct-2-enol) serves as the canonical caging moiety for this strategy. When a cytotoxic payload is conjugated to the allylic hydroxyl group of (R,E)-cyclooct-2-enol via a carbamate linkage, the drug is rendered biologically inert (a prodrug). Upon encountering a tetrazine activator, the exceptionally fast [4+2] cycloaddition forms a bicyclic 4,5-dihydropyridazine intermediate[3][4].

The Causality of Release: The structural genius of (R,E)-cyclooct-2-enol lies in its post-ligation electron cascade. The initial 4,5-dihydropyridazine intermediate rapidly tautomerizes into a 1,4-dihydropyridazine. The lone pair of electrons on the nitrogen atom then triggers a spontaneous β -elimination (1,4-elimination)[2]. This cascade is thermodynamically driven by the aromatization of the ring into a highly stable pyridazine byproduct, which forcibly expels carbon dioxide and the free, active amine-containing drug[2][3].

G A Prodrug Complex (TCO-2-enol + Payload) C IEDDA Cycloaddition [4+2] Reaction A->C B Tetrazine Activator (Tz) B->C D Bicyclic Intermediate (Dihydropyridazine) C->D E Tautomerization & Elimination D->E F Free Payload (Active Drug) E->F G Pyridazine Byproduct E->G

Fig 1. Tetrazine-triggered IEDDA click-to-release mechanism of (R,E)-cyclooct-2-enol prodrugs.

Stereochemical Dependency: Axial vs. Equatorial Isomers

The stereochemistry of the allylic substituent in trans-cyclooct-2-enol is not merely a structural footnote; it is the primary determinant of reaction kinetics. The axial isomer is vastly preferred for drug delivery applications over its equatorial counterpart[2][3].

The Causality of Kinetic Disparity: In the equatorial conformation, the caging linker and payload project outward in the same plane as the approaching tetrazine diene. This creates severe steric hindrance during the transition state of the [4+2] cycloaddition. Conversely, the axial isomer directs the bulky payload perpendicular to the plane of tetrazine approach, minimizing steric clashing. This structural nuance results in a 156-fold increase in reactivity for the axial isomer[3].

Table 1: Quantitative Kinetic Comparison of TCO Isomers in IEDDA Reactions

TCO DerivativeIsomer ConfigurationSecond-Order Rate Constant ( k2​ )Relative ReactivityPrimary Application
trans-cyclooct-2-enolAxial 57.7 M⁻¹ s⁻¹156xClick-to-Release (Prodrugs)
trans-cyclooct-2-enolEquatorial 0.37 M⁻¹ s⁻¹1xClick-to-Release (Slow)
trans-cyclooct-4-enolAxial/Equatorial Mix~23,800 M⁻¹ s⁻¹N/ABioconjugation / Ligation Only

Data sourced from kinetic evaluations of bioorthogonal turn-on systems[3].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and reliability in drug development, the following protocols are designed as self-validating systems, incorporating mandatory checkpoints to verify chemical integrity before proceeding to biological assays.

Protocol 1: Synthesis of Axial (R,E)-Cyclooct-2-enol-Doxorubicin Prodrug

This protocol details the caging of Doxorubicin (Dox), a potent chemotherapeutic, to prevent systemic toxicity until triggered by a tetrazine.

  • Step 1: Activation of the Allylic Alcohol

    • Action: Dissolve 1.0 eq of axial (R,E)-cyclooct-2-enol and 3.0 eq of N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) under argon. Slowly add 1.5 eq of 4-nitrophenyl chloroformate. Stir at room temperature for 4 hours.

    • Causality: The allylic hydroxyl group is a poor electrophile. Converting it into a 4-nitrophenyl carbonate creates a highly reactive intermediate necessary for efficient carbamate formation with the amine of Doxorubicin.

  • Step 2: Conjugation to Doxorubicin

    • Action: Add 1.1 eq of Doxorubicin hydrochloride and an additional 2.0 eq of DIPEA to the reaction mixture. Shield the flask from light (Doxorubicin is photosensitive) and stir for 16 hours.

    • Causality: The primary amine of Doxorubicin attacks the activated carbonate, displacing 4-nitrophenol and forming a stable carbamate linkage that neutralizes Doxorubicin's DNA-intercalating ability.

  • Step 3: Purification and Validation Checkpoint

    • Action: Purify the crude mixture via preparative RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

    • Self-Validation: Analyze the collected fractions via LC-MS. Pass Criteria: The chromatogram must show >98% purity of the TCO-Dox prodrug peak. Critical: There must be absolutely no trace of free Doxorubicin ( m/z 544.18). Any residual free drug will cause false-positive background toxicity in subsequent assays, invalidating the click-to-release premise.

Protocol 2: In Vitro Tetrazine-Triggered Release Assay

This assay validates the cleavage efficiency and stability of the synthesized prodrug in physiological conditions.

  • Step 1: Preparation of Stocks

    • Action: Prepare a 1 mM stock of the TCO-Dox prodrug in DMSO. Prepare a 10 mM stock of 3,6-dimethyl-1,2,4,5-tetrazine (or a highly reactive asymmetric tetrazine) in PBS (pH 7.4).

  • Step 2: Reaction Initiation

    • Action: In a 37°C water bath, incubate 10 µM of TCO-Dox in PBS. Initiate the reaction by adding 100 µM of the tetrazine activator (10-fold excess).

    • Causality: A 10-fold excess of tetrazine ensures pseudo-first-order kinetics, driving the reaction to completion rapidly and mimicking the high local concentration of activator expected in a pretargeted in vivo setting.

  • Step 3: Time-Course HPLC Analysis & Validation Checkpoint

    • Action: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately by freezing in liquid nitrogen. Analyze via analytical HPLC, monitoring Doxorubicin fluorescence (Ex: 480 nm, Em: 560 nm).

    • Self-Validation: A parallel "Vehicle Control" (TCO-Dox + PBS, no tetrazine) must be run simultaneously. Pass Criteria: The vehicle control must exhibit 0% free Doxorubicin release over 120 minutes, validating the stability of the carbamate bond in biological buffers. The experimental group must demonstrate a rapid decay of the prodrug peak and the appearance of the free Doxorubicin peak, achieving >80% release within 2 hours.

Pretargeted Drug Delivery Strategy

The ultimate application of (R,E)-cyclooct-2-enol is in pretargeted drug delivery. This modular strategy temporally and spatially separates tumor localization from drug activation, thereby bypassing the traditional therapeutic window constraints of highly toxic payloads[4].

G Step1 1. Administer Target-Binding Prodrug (TCO-caged) Step2 2. Prodrug Accumulates at Tumor Site Step1->Step2 Step3 3. Clearance of Unbound Prodrug from Circulation Step2->Step3 Step4 4. Administer Tetrazine Activator (Tz) Step3->Step4 Step5 5. In Situ IEDDA Reaction at Tumor Site Step4->Step5 Step6 6. Localized Drug Release & Therapeutic Effect Step5->Step6

Fig 2. Pretargeted drug delivery workflow separating tumor localization from drug activation.

By utilizing the axial isomer of (R,E)-cyclooct-2-enol, researchers ensure that the in situ IEDDA reaction (Step 5) occurs rapidly enough to outpace the pharmacokinetic clearance of the small-molecule tetrazine activator, ensuring maximum localized drug release[3][4].

References

  • Title: Bioorthogonal Molecular Turn-On Optical Imaging and Therapy | Chemical Reviews Source: acs.org URL:[Link]

  • Title: Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC Source: nih.gov URL:[Link]

Sources

Application

Application Note: Synthesis and Validation of (R,E)-Cyclooct-2-enol Functionalized Nanoparticles for Bioorthogonal "Click-to-Release" Systems

Executive Summary Bioorthogonal chemistry has revolutionized nanotheranostics by enabling the decoupling of nanoparticle biodistribution from payload activation. Among the available toolsets, the Inverse Electron-Demand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bioorthogonal chemistry has revolutionized nanotheranostics by enabling the decoupling of nanoparticle biodistribution from payload activation. Among the available toolsets, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCO) is prized for its unparalleled kinetics and metal-free biocompatibility[1]. However, standard TCO derivatives merely tether molecules together.

This application note details the synthesis and validation of nanoparticles functionalized specifically with (R,E)-cyclooct-2-enol . Unlike traditional isomers, the axial conformation of the 2-enol isomer serves as a highly reactive trigger for a "click-to-release" cascade, enabling the targeted shedding of stealth coronas, activation of prodrugs, or turn-on optical imaging directly at the disease site[2][3].

Mechanistic Rationale: The (R,E)-Cyclooct-2-enol Advantage

The selection of the (R,E)-cyclooct-2-enol isomer over the more common 4-enol isomer is driven by strict stereoelectronic causality:

  • Steric Optimization for Kinetics : The rigid, twisted geometry of the trans isomer introduces significant angle and torsional strain, driving its extreme reactivity[4]. Specifically, the axial conformation of trans-cyclooct-2-enol minimizes steric clash during the approach of the bulky tetrazine diene. This structural nuance grants it a 156-fold higher reactivity ( k2​=57.7 M−1s−1 ) compared to its equatorial counterpart ( k2​=0.37 M−1s−1 )[3].

  • The β-Elimination Cascade : The 4-enol isomer forms a stable, irreversible cycloadduct. In contrast, when the 2-enol isomer is conjugated via a carbamate linkage, the initial [4+2] cycloaddition is followed by rapid N2​ extrusion to form a 1,4-dihydropyridazine intermediate. This specific intermediate spontaneously undergoes a 1,4-elimination (β-elimination), cleaving the carbamate bond and releasing the conjugated payload[2].

Pathway TCO (R,E)-Cyclooct-2-enol Nanoparticle Cyclo [4+2] Cycloadduct Intermediate TCO->Cyclo IEDDA Tz Tetrazine (Tz) Trigger Tz->Cyclo DHP 1,4-Dihydropyridazine Cyclo->DHP - N2 Release Released Payload + CO2 + Amine DHP->Release β-elimination

Fig 1. IEDDA click-to-release cascade of (R,E)-cyclooct-2-enol functionalized nanoparticles.

Quantitative Benchmarks

To ensure reproducibility across drug development workflows, the following tables summarize the kinetic parameters dictating isomer selection and the expected physicochemical evolution of the nanoparticles during functionalization.

Table 1: Kinetic and Thermodynamic Comparison of TCO Isomers | Isomer | Conformation | IEDDA Rate Constant ( k2​ ) | Click-to-Release Capability | Relative Stability | | :--- | :--- | :--- | :--- | :--- | | trans-Cyclooct-4-enol | Axial / Equatorial | ~23,800 M⁻¹ s⁻¹ | No (Stable Adduct) | High | | trans-Cyclooct-2-enol | Equatorial | 0.37 M⁻¹ s⁻¹ | Yes | Moderate | | (R,E)-Cyclooct-2-enol | Axial | 57.7 M⁻¹ s⁻¹ | Yes | Moderate |

Data synthesized from established bioorthogonal kinetic studies[3][4].

Table 2: Typical Physicochemical Properties of Functionalized PLGA-PEG Nanoparticles

Formulation Stage Z-Average Size (nm) Polydispersity (PDI) Zeta Potential (mV) Active TCO / NP
Bare PLGA-PEG-NH₂ 110.5 ± 4.2 0.12 ± 0.02 +15.2 ± 2.1 0

| TCO-Functionalized NP | 118.3 ± 5.1 | 0.14 ± 0.03 | -2.4 ± 1.5 | ~450 moieties |

Experimental Workflow & Self-Validating Protocols

The functionalization of nanoparticles with highly strained ring systems requires strict environmental controls. The protocol below utilizes PLGA-PEG-NH₂ nanoparticles as a model substrate, where the terminal amines serve as nucleophiles for the activated TCO[5].

Workflow S1 1. Amine-NP Synthesis (PLGA-PEG-NH2) S3 3. Surface Conjugation (4°C, Amide Coupling) S1->S3 S2 2. TCO Activation (DSC, TEA, DMF) S2->S3 S4 4. SEC Purification (Remove Unreacted TCO) S3->S4 S5 5. Self-Validation (Tz-Quenching Assay) S4->S5

Fig 2. Workflow for the synthesis, purification, and validation of TCO-nanoparticles.

Step 1: Activation of (R,E)-Cyclooct-2-enol

Causality & Rationale: The secondary hydroxyl group of the 2-enol isomer is poorly reactive toward the nanoparticle's PEG-NH₂ corona. It must be converted into an amine-reactive N-hydroxysuccinimide (NHS) carbonate.

  • Dissolve 10 mg of (R,E)-cyclooct-2-enol in 1.0 mL of anhydrous Dimethylformamide (DMF).

  • Add 3.0 molar equivalents of N,N'-Disuccinimidyl carbonate (DSC) and 3.0 equivalents of Triethylamine (TEA).

  • Stir continuously at room temperature for 4 hours under an inert N₂ atmosphere to prevent moisture-induced hydrolysis of the formed NHS ester.

  • Purify the resulting TCO-NHS carbonate via silica gel chromatography (Hexane:EtOAc). Critical: Unreacted DSC must be removed to prevent it from cross-linking the primary amines on the nanoparticles in the next step.

Step 2: Nanoparticle Surface Conjugation

Causality & Rationale: The highly strained trans double bond is thermodynamically driven to isomerize into the unreactive cis conformation. Temperature control is paramount to preserve bioorthogonal reactivity[4].

  • Disperse 50 mg of PLGA-PEG-NH₂ nanoparticles in 4.0 mL of 1X PBS (pH 7.4).

  • Dissolve the purified TCO-NHS carbonate in 500 µL of DMSO.

  • Slowly add the TCO-NHS solution dropwise to the nanoparticle suspension under gentle vortexing.

  • Incubate the mixture for 12 hours at 4°C . Do not exceed this temperature, as thermal stress accelerates trans-to-cis isomerization.

Step 3: Purification and Self-Validation

Causality & Rationale: A protocol is only as reliable as its validation mechanism. Unreacted TCO will act as a competitive inhibitor during in vivo applications (e.g., pretargeted PET imaging)[6]. Furthermore, standard characterization (DLS/Zeta) cannot confirm if the TCO ring remained in the active trans state. We employ a self-validating Tz-quenching assay to prove functional integrity[5].

  • Purification: Transfer the reaction mixture to a 100 kDa MWCO centrifugal filter unit. Wash with cold PBS (pH 7.4) and centrifuge at 4,000 × g for 15 minutes. Repeat 4 times to ensure zero free TCO remains.

  • Self-Validation (Tz-Quenching Assay):

    • Prepare a 10 µM standard solution of a Tetrazine-Fluorophore (e.g., Tz-Cy5) in PBS.

    • Measure the baseline absorbance of the Tz-Cy5 solution at its characteristic tetrazine absorption peak (~520 nm).

    • Add a 100 µL aliquot of the purified TCO-nanoparticles to 900 µL of the Tz-Cy5 solution.

    • Monitor the decay of the 520 nm peak via UV-Vis spectrophotometry. The stoichiometric decrease in absorbance directly correlates to the number of active, intact (R,E)-cyclooct-2-enol moieties successfully conjugated to the nanoparticle surface.

References

  • Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation | Polymer Chemistry (RSC Publishing) | 5

  • Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs | PMC (NIH) | 2

  • Bioorthogonal Molecular Turn-On Optical Imaging and Therapy | Chemical Reviews (ACS) | 3

  • Pretargeted PET Imaging of trans-Cyclooctene-Modified Porous Silicon Nanoparticles | ACS Omega | 6

  • TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI America | 1

  • Cyclooctene | C8H14 | High-Purity Reagent | Benchchem | 4

Sources

Method

Application Note: Solid-Phase Synthesis and Integration of (R,E)-Cyclooct-2-enol for Bioorthogonal Click-to-Release Systems

Executive Briefing The development of dynamic biomaterials, antibody-drug conjugates (ADCs), and conditionally active therapeutics has been revolutionized by bioorthogonal "click-to-release" chemistry. At the forefront o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The development of dynamic biomaterials, antibody-drug conjugates (ADCs), and conditionally active therapeutics has been revolutionized by bioorthogonal "click-to-release" chemistry. At the forefront of this methodology is (R,E)-cyclooct-2-enol (commonly referred to as axial trans-cyclooct-2-enol). When conjugated to a payload via an allylic carbamate linkage, this highly strained dienophile reacts with tetrazines (Tz) via an Inverse Electron-Demand Diels-Alder (IEDDA) reaction, triggering a rapid electron cascade that tracelessly releases the parent molecule.

However, incorporating (R,E)-cyclooct-2-enol during Solid-Phase Peptide Synthesis (SPPS) or oligonucleotide synthesis presents a severe chemical contradiction: the very ring strain that makes the trans-alkene bioorthogonally hyper-reactive also makes it highly susceptible to acid-catalyzed isomerization. Standard SPPS cleavage conditions destroy the bioorthogonal handle. This guide details the mechanistic causality and the self-validating protocols required to successfully incorporate (R,E)-cyclooct-2-enol on a solid support without compromising its structural integrity.

Mechanistic Causality: Stereochemistry and Acid Sensitivity

The Stereoelectronic Imperative: Axial vs. Equatorial

When designing a click-to-release system, the stereochemistry of the cyclooctenol ring is not merely a structural detail; it dictates the viability of the entire reaction. The axial isomer, (R,E)-cyclooct-2-enol, is strictly preferred over the equatorial isomer.

In the axial conformation, the allylic substituent is positioned perpendicularly to the plane of the alkene. This minimizes steric hindrance during the approach of the bulky tetrazine diene and provides optimal orbital overlap (hyperconjugation) to lower the activation energy of the cycloaddition. Consequently, the axial isomer exhibits a 156-fold higher reactivity in bioorthogonal reactions ( k2​=57.7 M−1s−1 ) compared to its equatorial counterpart ( k2​=0.37 M−1s−1 ) 1.

The Click-to-Release Cascade

The causality of the release mechanism relies on a precise sequence of structural rearrangements 2:

  • Cycloaddition: The tetrazine and (R,E)-cyclooct-2-enol undergo an IEDDA reaction, expelling N2​ to form a 4,5-dihydropyridazine intermediate.

  • Tautomerization: The intermediate rapidly tautomerizes to a 1,4-dihydropyridazine.

  • β -Elimination: The 1,4-dihydropyridazine triggers an electron cascade, cleaving the allylic C-O bond, releasing CO2​ , the free amine payload, and a pyridazine byproduct.

ClickToRelease TCO TCO-Peptide (Axial Isomer) Cyclo [4+2] Cycloaddition (IEDDA) TCO->Cyclo Tz Tetrazine (Tz) Trigger Tz->Cyclo Intermediate 1,4-Dihydropyridazine Intermediate Cyclo->Intermediate - N2 Elimination Electron Cascade (β-Elimination) Intermediate->Elimination Tautomerization Release Released Peptide + CO2 + Pyridazine Elimination->Release Payload Cleavage

Mechanism of tetrazine-triggered IEDDA click-to-release from a TCO-carbamate.

The Solid-Phase Bottleneck: Acid-Catalyzed Isomerization

During standard SPPS, peptides are cleaved from the resin and globally deprotected using 95% Trifluoroacetic Acid (TFA). However, the trans-cyclooctene ring is extremely acid-labile. Exposure to high concentrations of TFA protonates the alkene or nearby heteroatoms, lowering the rotational barrier and causing rapid isomerization to the thermodynamically stable cis-isomer 3. The cis-isomer is sterically relaxed and entirely unreactive toward tetrazines.

To solve this, the workflow must utilize hyper-acid-labile solid supports (such as 2-Chlorotrityl chloride resin) that permit cleavage at 1-2% TFA, a concentration the TCO moiety can withstand for short durations.

Strategic Workflow for On-Resin Conjugation

SPPS_TCO_Workflow Resin 2-CTC Resin (Acid-Sensitive Support) SPPS Fmoc-SPPS (Peptide Elongation) Resin->SPPS Amino Acids, Coupling Reagents Deprotect Selective Deprotection (N-term or Lys-Mtt) SPPS->Deprotect 20% Piperidine Conjugation TCO Conjugation (R,E)-Cyclooct-2-enol PNP Deprotect->Conjugation DIPEA, DMF Cleavage Mild Acid Cleavage (1-2% TFA in DCM) Conjugation->Cleavage Wash & Dry Product TCO-Functionalized Peptide Cleavage->Product Scavengers (TIS) Warning Avoid 95% TFA (Prevents trans->cis Isomerization) Cleavage->Warning Critical Step

Workflow for the solid-phase incorporation of (R,E)-cyclooct-2-enol using mild acid cleavage.

Experimental Protocol: A Self-Validating System

This protocol details the site-specific incorporation of (R,E)-cyclooct-2-enol onto a lysine side chain using a 2-CTC resin strategy. By embedding specific in-process controls (IPCs), the protocol validates its own success at each critical juncture.

Materials Required
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (loading ~0.6 mmol/g).

  • Building Block: (R,E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate (TCO-PNP) 4.

  • Reagents: Fmoc-Lys(Mtt)-OH, N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Dichloromethane (DCM), Dimethylformamide (DMF).

Step 1: Peptide Elongation and Selective Deprotection
  • Synthesize the desired peptide sequence on the 2-CTC resin using standard Fmoc/tBu chemistry. Ensure the target conjugation site is incorporated as Fmoc-Lys(Mtt)-OH .

  • Retain the final N-terminal Fmoc group to prevent unwanted TCO conjugation at the N-terminus.

  • Swell the resin in DCM for 20 minutes.

  • Mtt Removal: Treat the resin with a solution of 1% TFA and 2% TIS in DCM (v/v) for 2 minutes. Filter and repeat 5–8 times.

    • Self-Validation Checkpoint 1 (Visual): The cleavage of the Mtt group generates a trityl cation, turning the solvent bright yellow. The deprotection is complete and self-validated when the subsequent wash solutions remain completely colorless.

  • Wash the resin thoroughly with DCM ( ) and DMF ( ), then neutralize with 5% DIPEA in DMF for 5 minutes.

Step 2: On-Resin TCO Conjugation
  • Dissolve 2.5 equivalents of (R,E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate (TCO-PNP) and 5.0 equivalents of DIPEA in minimal anhydrous DMF.

  • Add the solution to the neutralized resin.

  • Agitate the reaction mixture gently in the dark at room temperature for 12 hours.

    • Self-Validation Checkpoint 2 (Chemical): Perform a Kaiser test on a few resin beads. A colorless or pale yellow bead indicates complete consumption of the primary amine. A blue bead indicates incomplete coupling; re-subject the resin to Step 2 if necessary.

  • Wash the resin extensively with DMF ( ) and DCM ( ) to remove the bright yellow 4-nitrophenol byproduct. Dry under a stream of nitrogen.

Step 3: Mild Cleavage and Isolation

Caution: Do not use standard 95% TFA cleavage cocktails.

  • Prepare a pre-chilled (0 °C) cleavage cocktail of 2% TFA and 2% TIS in DCM.

  • Treat the dried resin with the cleavage cocktail for exactly 30 minutes at 0 °C.

  • Filter the eluate into a flask containing a neutralizing volume of cold DIPEA (equimolar to the TFA used) to immediately quench the acid and prevent post-cleavage isomerization.

  • Evaporate the DCM under reduced pressure, precipitate the protected peptide in cold diethyl ether, and centrifuge to isolate the pellet.

    • Self-Validation Checkpoint 3 (Analytical): Analyze the crude product via LC-MS. The cis and trans isomers of TCO have distinct chromatographic retention times. The presence of a single, sharp peak corresponding to the target mass validates that the mild cleavage successfully prevented isomerization.

Quantitative Benchmarks

The following table summarizes the critical kinetic and stability parameters governing the use of cyclooctenol isomers in solid-phase synthesis and bioorthogonal applications.

Parameter(R,E)-Cyclooct-2-enol (Axial)(S,E)-Cyclooct-2-enol (Equatorial)
Conformation Axial allylic substituentEquatorial allylic substituent
IEDDA Reactivity ( k2​ ) 57.7 M−1s−1 0.37 M−1s−1
Relative Reactivity 156x1x
Click-to-Release Kinetics Rapid elimination post-tautomerizationSluggish; highly dependent on linker
Acid Stability (95% TFA) Highly sensitive ( t1/2​<10 min to cis)Highly sensitive ( t1/2​<10 min to cis)
Acid Stability (1% TFA) Stable for > 2 hours at 0 °CStable for > 2 hours at 0 °C

References

  • Bioorthogonal Molecular Turn-On Optical Imaging and Therapy Chemical Reviews (ACS Public
  • Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs PMC (NIH)
  • Chemical Control over T-Cell Activation in Vivo Using Deprotection of trans-Cyclooctene-Modified Epitopes ACS Chemical Biology
  • Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction Enamine

Sources

Technical Notes & Optimization

Troubleshooting

Section 1: Photochemical Flow Reactor Troubleshooting (FAQs)

Technical Support Center: Optimizing the Yield and Purity of (R,E)-Cyclooct-2-enol Synthesis Welcome to the Technical Support Center for the synthesis of (R,E)-cyclooct-2-enol. As a highly strained trans-cycloalkene, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Yield and Purity of (R,E)-Cyclooct-2-enol Synthesis

Welcome to the Technical Support Center for the synthesis of (R,E)-cyclooct-2-enol. As a highly strained trans-cycloalkene, this molecule is a critical bioorthogonal reagent for inverse electron-demand Diels-Alder (IEDDA) reactions. However, its synthesis—typically driven by the Fox photochemical flow method—presents unique challenges in yield optimization, stereochemical retention, and product recovery.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure reproducible, high-yield synthesis.

Q1: My conversion from (R,Z)-cyclooct-2-enol to the (R,E)-isomer is stalling at 10-15%. How do I push the reaction forward? A: The photoisomerization of cyclooctenes reaches a photostationary state heavily favoring the cis-isomer due to the immense ring strain of the trans-isomer (~16.7 kcal/mol) 1. To bypass this thermodynamic barrier, the (R,E)-isomer must be actively and continuously removed from the irradiation zone.

  • Causality: If your yield is stalling, your flow rate may be mismatched with your lamp's photon flux, or your silver nitrate ( AgNO3​ ) column is saturated or inefficient.

  • Actionable Fix: Ensure you are using a closed-loop flow system where the irradiated mixture immediately passes through a 10% AgNO3​ -impregnated silica column. Optimize the flow rate so the residence time in the UV reactor allows for ~5% conversion per pass. This prevents UV-induced degradation of the newly formed trans-isomer before it can be safely trapped 2.

Q2: I am observing significant degradation and side-product formation during UV irradiation. What is causing this? A: Over-irradiation or improper sensitizer selection leads to radical-mediated side reactions.

  • Causality: The reaction requires a singlet sensitizer (like methyl benzoate or ethyl benzoate) to transfer energy to the cis-alkene, promoting it to a triplet state without direct absorption by the alkene 3. If the UV wavelength is too short (<254 nm) or the sensitizer concentration is too low, direct excitation of the alkene can cause undesired rearrangements.

  • Actionable Fix: Use a 254 nm UV source and maintain a 1:1 to 2:1 molar ratio of methyl benzoate to the cyclooctenol substrate. Implement a cooling jacket around the quartz flask to maintain the reaction temperature below 35°C, as thermal energy can accelerate the degradation of the highly strained (R,E)-isomer.

Section 2: Silver Decomplexation & Stereochemical Integrity

Q3: I have trapped the (R,E)-cyclooct-2-enol on the AgNO3​ column, but my isolated yield after decomplexation is very low. How can I improve recovery? A: The Ag(I) -(R,E)-cyclooct-2-enol complex is highly stable, which is excellent for trapping but problematic for release.

  • Causality: Weak displacing agents fail to break the Ag(I) -alkene π -bond, while overly harsh conditions (strong acids or excessive heat) will trigger rapid isomerization back to the cis-isomer or cause elimination.

  • Actionable Fix: Use a concentrated ammonium hydroxide ( NH4​OH ) solution (28%) combined with a non-polar extracting solvent (diethyl ether or hexanes). The ammonia strongly coordinates with Ag(I) to form the highly soluble [Ag(NH3​)2​]+ complex, rapidly liberating the free trans-alkene into the organic layer. Limit the stirring time to exactly 5-10 minutes to prevent base-catalyzed epimerization.

Q4: My final product shows a loss of enantiomeric purity (ee%). Why is the (R)-stereocenter epimerizing? A: The allylic stereocenter at C2 is sensitive to both acidic and basic environments, especially when coupled with the extreme ring strain of the trans-geometry.

  • Causality: Prolonged exposure to the silica gel (mildly acidic) or the NH4​OH (basic) during decomplexation can facilitate a planar allylic carbocation or enolate-like intermediate, leading to racemization.

  • Actionable Fix: Minimize the time the product spends on the silica column. Once the photoisomerization is complete, immediately proceed to the decomplexation step. Store the final purified (R,E)-cyclooct-2-enol at -20°C in a non-polar solvent (e.g., pentane) rather than neat, as the neat oil is more susceptible to intermolecular reactions.

Section 3: Mechanistic & Workflow Visualizations

FlowReactor Reservoir Reservoir (R,Z)-Isomer + Sensitizer Pump Metering Pump Reservoir->Pump Flow UV UV Photoreactor (254 nm, <35°C) Pump->UV Isomerization Column AgNO3/SiO2 Column (Traps E-Isomer) UV->Column Mixture Column->Reservoir Recycles Z-Isomer

Fig 1: Closed-loop photochemical flow reactor workflow for continuous (R,E)-isomer trapping.

Mechanism Z_Isomer (R,Z)-Cyclooct-2-enol Triplet Triplet Excited State (Z/E Equilibrium) Z_Isomer->Triplet Energy Transfer Sensitizer Methyl Benzoate (S0 -> S1 -> T1) Sensitizer->Triplet hv (254 nm) Triplet->Z_Isomer Relaxation E_Isomer (R,E)-Cyclooct-2-enol (Free, Strained) Triplet->E_Isomer Relaxation Ag_Complex Ag(I)-(R,E) Complex (Trapped on Silica) E_Isomer->Ag_Complex AgNO3 Binding Product Pure (R,E)-Cyclooct-2-enol Ag_Complex->Product NH4OH Decomplexation

Fig 2: Mechanistic pathway of sensitized photoisomerization and metal-complexation trapping.

Section 4: Quantitative Optimization Data

To ensure a self-validating system, compare your experimental parameters against these benchmarked quantitative metrics. Deviations from these ranges are the primary cause of yield reduction.

Table 1: Flow Reactor Parameter Optimization

ParameterOptimal RangeEffect of Deviation (Too Low)Effect of Deviation (Too High)
Flow Rate 80 - 120 mL/minHigh UV residence time; product degradation.Poor conversion per pass; extended run times.
Temperature 20°C - 35°CPoor solubility of sensitizer.Thermal isomerization back to cis-isomer.
Sensitizer Ratio 1.0 - 2.0 equiv.Inefficient energy transfer; low yield.Difficult downstream purification.
AgNO3​ Loading 10% w/w on SiO2​ Column saturation; trans-isomer escapes.Unnecessary cost; difficult decomplexation.

Table 2: Decomplexation Reagent Efficacy

Decomplexation ReagentRecovery YieldPurity (ee%)Notes / Causality
28% NH4​OH (5 min) 85 - 92%>98%Standard. Rapidly forms highly soluble [Ag(NH3​)2​]+ .
28% NH4​OH (60 min) 60 - 70%<85%Avoid. Prolonged base exposure causes epimerization.
NaCl (aq) 30 - 40%>98%Avoid. AgCl precipitates, trapping product in the matrix.

Section 5: Standard Operating Procedure (SOP)

Step-by-Step Methodology: Synthesis and Isolation of (R,E)-Cyclooct-2-enol

Phase 1: Preparation of the Trapping Column

  • Dissolve 10.0 g of Silver Nitrate ( AgNO3​ ) in 100 mL of distilled water.

  • Add 90.0 g of high-purity silica gel (40-63 µm) to the solution and stir to form an even slurry.

  • Remove the water via rotary evaporation in the dark (wrap the flask in aluminum foil) until a free-flowing powder is obtained. Dry under high vacuum for 12 hours.

  • Dry-pack a chromatography column with 40 g of standard silica gel, followed by 35 g of the 10% AgNO3​/SiO2​ layered on top.

Phase 2: Photochemical Isomerization

  • In a quartz flask, dissolve 2.00 g (15.8 mmol) of (R,Z)-cyclooct-2-enol and 2.15 g (15.8 mmol) of methyl benzoate in 800 mL of a 1:1 mixture of diethyl ether and hexanes.

  • Connect the quartz flask to a metering pump and the prepared AgNO3​/SiO2​ column using PTFE tubing to create a closed-loop system.

  • Submerge the quartz flask in a Rayonet photochemical reactor equipped with 254 nm UV lamps.

  • Initiate the pump at a flow rate of 100 mL/min. Once flow is established, turn on the UV lamps.

  • Irradiate and circulate the mixture for 6 to 8 hours. Monitor the depletion of the cis-isomer in the reservoir via GC-MS.

Phase 3: Decomplexation and Recovery

  • Once the reaction is complete, turn off the UV lamps and pump. Disconnect the AgNO3​/SiO2​ column.

  • Extrude the AgNO3​/SiO2​ silica into a large Erlenmeyer flask.

  • Add 200 mL of 28% Ammonium Hydroxide ( NH4​OH ) solution and stir vigorously for exactly 5 minutes .

  • Immediately add 200 mL of diethyl ether and stir for an additional 5 minutes to extract the liberated (R,E)-cyclooct-2-enol.

  • Decant the organic layer. Wash the aqueous layer twice more with 100 mL of diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure (keep water bath <30°C).

  • Purify the crude oil via flash chromatography (hexanes/ethyl acetate) to yield the pure (R,E)-cyclooct-2-enol. Store immediately at -20°C in a non-polar solvent.

Section 6: References

  • Scinto, S. L., et al. (2019). Dual-Reactivity trans-Cyclooctenol Probes for Sulfenylation in Live Cells Enable Temporal Control via Bioorthogonal Quenching. Journal of the American Chemical Society. 1

  • Denk, C., et al. (2016). Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization. Monatshefte für Chemie - Chemical Monthly. 2

  • Stoyanov, et al. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications.3

Sources

Optimization

Technical Support Center: (R,E)-Cyclooct-2-enol IEDDA Ligation

Prepared by: Gemini, Senior Application Scientist Last Updated: March 13, 2026 Welcome to the technical support guide for Inverse Electron Demand Diels-Alder (IEDDA) ligation involving (R,E)-Cyclooct-2-enol and its deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: March 13, 2026

Welcome to the technical support guide for Inverse Electron Demand Diels-Alder (IEDDA) ligation involving (R,E)-Cyclooct-2-enol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful bioorthogonal "click-to-release" chemistry. Here, we provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles to help you overcome common hurdles in your experiments.

Understanding the Ideal Reaction: The "Click-to-Release" Pathway

The IEDDA reaction between a strained trans-cyclooctene (TCO), such as (R,E)-Cyclooct-2-enol, and an electron-deficient 1,2,4,5-tetrazine (Tz) is a cornerstone of modern bioconjugation.[1][2] It is exceptionally fast and proceeds without a catalyst under physiological conditions.[3] The (R,E)-Cyclooct-2-enol variant is specifically designed for "click-to-release" applications, where a molecule (e.g., a drug, a reporter) is attached via a carbamate at the allylic position.[4][5] The ligation event triggers a cascade that results in the cleavage of the carbamate and release of the payload.[6]

The ideal pathway involves three key steps:

  • [4+2] Cycloaddition: The rapid, irreversible reaction between the TCO and tetrazine.

  • Retro-Diels-Alder: The elimination of stable dinitrogen gas (N₂), which drives the reaction forward.[7][8]

  • Tautomerization & Elimination: The resulting dihydropyridazine intermediate tautomerizes, enabling a 1,4-elimination that cleaves the carbamate and releases CO₂ and the payload.[4]

Ideal_IEDDA_Release_Pathway cluster_1 Step 2 & 3: Release Cascade TCO (R,E)-Cyclooct-2-enol (rTCO-Payload) Intermediate1 Bicyclic Intermediate TCO->Intermediate1 [4+2] Tz Tetrazine (Tz) Tz->Intermediate1 DHP 4,5-Dihydropyridazine Intermediate1->DHP Retro-Diels-Alder (-N₂) Tautomer 1,4-Dihydropyridazine (Tautomer) DHP->Tautomer Tautomerization N2 N₂ Gas Products Released Payload + Pyridazine Product + CO₂ Tautomer->Products 1,4-Elimination

Caption: Ideal IEDDA "Click-to-Release" pathway for (R,E)-Cyclooct-2-enol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during IEDDA ligations with (R,E)-Cyclooct-2-enol.

FAQ 1: Why is my ligation yield unexpectedly low or nonexistent?

Problem: You observe poor or no formation of the desired conjugate, even when stoichiometry is correct. Reaction monitoring (e.g., by following the disappearance of tetrazine absorbance at ~520 nm) shows a stalled reaction.[8][9]

Potential Cause 1: Isomerization of (E)-Cyclooctene to (Z)-Cyclooctene

This is the most frequent cause of failure. The high ring strain of the trans (E) isomer is essential for its rapid reactivity.[10] The cis (Z) isomer is thermodynamically more stable but is thousands of times less reactive in IEDDA reactions.[9][11] Isomerization can be triggered by:

  • Light Exposure: TCOs are photosensitive and can isomerize upon exposure to UV or even ambient light over time.[8][12]

  • Radical Initiators: Trace impurities or other components in the reaction mixture can catalyze isomerization.

  • Metal Contamination: Trace amounts of copper or other transition metals can promote isomerization.[13]

TCO_Isomerization E_TCO (E)-Cyclooctene (Reactive) Z_TCO (Z)-Cyclooctene (Unreactive) E_TCO->Z_TCO Isomerization Transition Light, Metals, Radicals

Caption: Side reaction: Isomerization of reactive (E)-TCO to unreactive (Z)-TCO.

Recommended Actions:

  • Protocol 1: Verifying and Handling TCO Reagents

    • Purchase from a reliable source: Ensure the vendor provides data on isomeric purity.[11]

    • Store properly: Keep TCO-containing reagents in the dark (e.g., in amber vials or wrapped in foil) and under an inert atmosphere (argon or nitrogen) at the recommended temperature.

    • Prepare solutions fresh: Dissolve TCO reagents immediately before use. Avoid long-term storage of TCO in solution, especially in protic solvents.

    • Use metal-free buffers: If metal contamination is suspected, prepare buffers with high-purity water and screen for trace metals, or treat with a chelating resin like Chelex.

Potential Cause 2: Tetrazine Degradation

The reactivity of a tetrazine is often inversely proportional to its stability.[8] Highly reactive, electron-poor tetrazines can be susceptible to hydrolysis or degradation in aqueous buffers, especially over long incubation times.[4]

Recommended Actions:

  • Check tetrazine stability: Before a critical experiment, dissolve your tetrazine in the reaction buffer and monitor its characteristic absorbance (~520 nm) over the intended reaction time at the reaction temperature. A significant decrease indicates instability.

  • Choose the right tetrazine: For long incubations, a more stable (though potentially slower) tetrazine, like one with alkyl substituents, may be preferable to a highly reactive but unstable one (e.g., dipyridyl-tetrazine).[4]

  • Adjust stoichiometry: A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine partner can help compensate for minor degradation and drive the reaction to completion.[3][14]

FAQ 2: The ligation (click) works, but the payload is not releasing efficiently. Why?

Problem: You can confirm the initial IEDDA reaction has occurred (e.g., by LC-MS analysis of the conjugate), but the final released payload is detected at low yields or not at all.

Potential Cause 1: Unfavorable Tautomerization & Competing Oxidation

The critical release step depends on the 4,5-dihydropyridazine intermediate tautomerizing to the 1,4-dihydropyridazine form, which then undergoes elimination.[4] This tautomerization can be slow and is the rate-limiting step.[15] During this delay, the dihydropyridazine intermediate can be oxidized to a stable, aromatic pyridazine.[6] This oxidation "locks" the conjugate, preventing the necessary conformational changes for elimination and halting the release pathway.

Release_Failure_Pathway cluster_desired Desired Path cluster_side Side Reaction DHP 4,5-Dihydropyridazine Intermediate Tautomer 1,4-Dihydropyridazine DHP->Tautomer Slow Tautomerization Oxidized Oxidized Pyridazine (Locked) DHP->Oxidized Oxidation (e.g., by O₂) Released Released Payload Tautomer->Released Fast Elimination

Caption: Competing pathways after ligation: desired release vs. oxidative side reaction.

Potential Cause 2: Influence of pH and Buffer Species

The tautomerization and elimination cascade is highly sensitive to the reaction environment. The rate and yield of release can vary dramatically with small changes in pH and even the specific ions present in the buffer.[6] For example, release yields have been shown to differ significantly between phosphate buffer and phosphate-buffered saline (PBS) at the same pH.[6] Acidic conditions can also perturb the release mechanism.

Recommended Actions:

  • Protocol 2: Optimizing Payload Release

    • Deoxygenate Buffers: If oxidation is suspected, perform the reaction with buffers that have been thoroughly deoxygenated by sparging with argon or nitrogen.

    • Screen pH and Buffers: Empirically test a range of pH values (e.g., 6.5, 7.4, 8.0) and different buffer systems (e.g., HEPES, Phosphate, Bicarbonate) to find the optimal conditions for release of your specific construct.

    • Use a "Director" Tetrazine: The choice of tetrazine has a profound impact on release. Tetrazines functionalized with a carboxylic acid or other proton-donating group near the core can act as intramolecular catalysts, dramatically accelerating the tautomerization and elimination steps, leading to faster and more complete release.[6][15] Consider switching to an acid-functionalized tetrazine if release is slow.

Summary of Key Experimental Parameters
ParameterRecommended ConditionTroubleshooting Tip / Rationale
TCO Purity >95% (E)-isomerIsomerization to the (Z)-form is a primary failure mode. Verify purity and handle with care.[11]
Solvents Aqueous buffers (PBS, HEPES), DMSO, DMFEnsure solvents are anhydrous for NHS-ester reactions.[14] For release, buffer choice is critical.[6]
pH 6.5 - 8.5Ligation is robust in this range, but payload release is highly pH-dependent and must be optimized.[6][9]
Temperature Room Temperature (20-25°C) or 37°CReaction is fast even at low temperatures. Higher temperatures may accelerate side reactions.
Stoichiometry 1.05 - 1.5 molar excess of TetrazineCompensates for any tetrazine instability and helps drive the reaction to completion.[7][14]
Reaction Time 5 min - 2 hoursMonitor by disappearance of tetrazine color (~520 nm). Release kinetics may be much slower.[14][15]
Additives AvoidUnless required, avoid additives. Especially avoid trace metals (Cu²⁺) and radical sources.
References
  • Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Allylic oxidation of nonsymmetrical cyclooctenes resulted in the... [Image]. Retrieved from [Link]

  • Adhikari, D., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]

  • Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. Retrieved from [Link]

  • Maji, R., & Padmanaban, D. (2024). Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry. Retrieved from [Link]

  • Gouault, N., et al. (2020). Optimization of IEDDA bioorthogonal system: Efficient process to improve trans-cyclooctene/tetrazine interaction. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective E to Z alkene isomerization during the conversion of 1 a to 2 a. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Retrieved from [Link]

  • ResearchGate. (n.d.). IEDDA reactions of tetrazines 3 with alkenes 2 f (a) and 2 g (b) in.... [Image]. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantiodifferentiating Z-E photoisomerization of cyclooctene sensitized by chiral polyalkyl benzenepolycarboxylates. Retrieved from [Link]

  • Zagni, C., et al. (2024). Tetrazine– trans -cyclooctene ligation: Unveiling the chemistry and applications within the human body. Bioorganic Chemistry. Retrieved from [Link]

  • Ahamed, M., et al. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules. Retrieved from [Link]

  • Shasmal, M., et al. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage. Journal of the American Chemical Society. Retrieved from [Link]

  • Borngräber, J., et al. (2020). A Cleavable C2-Symmetric trans-Cyclooctene Enables Fast and Complete Bioorthogonal Disassembly of Molecular Probes. Journal of the American Chemical Society. Retrieved from [Link]

  • van den Elst, H., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research. Retrieved from [Link]

  • Fan, X., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules. Retrieved from [Link]

  • Boyadzhiev, D. D., & Tsvetanov, C. B. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications. Retrieved from [Link]

  • RogueChem. (2024, May 23). Stereochemistry (8): E/Z Isomerism in Cyclooctene [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, June 21). Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. Retrieved from [Link]

  • Monnanda, P., et al. (n.d.). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry. Retrieved from [Link]

  • Devaraj, N. K., & Weissleder, R. (2012). Tetrazine-based bio-orthogonal coupling reagents and methods. U.S. Patent No. 8,236,949 B2.
  • Kim, H., et al. (2017). Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. Molecules. Retrieved from [Link]

  • Uddin, Md. I., et al. (2017). Tetrazine ligation for chemical proteomics. BMB Reports. Retrieved from [Link]

  • ResearchGate. (2025, October 15). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Retrieved from [Link]

  • Thalhammer, A., et al. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. Retrieved from [Link]

  • Zeglis, B. M., et al. (2015). Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy. Nature Protocols. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of (R,E)-Cyclooct-2-enol in Aqueous Buffers

Welcome to the Technical Support Center for (R,E)-Cyclooct-2-enol. As a highly strained trans-cyclooctene (TCO) derivative, this molecule is a cornerstone of Inverse Electron-Demand Diels-Alder (IEDDA) "click-to-release"...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R,E)-Cyclooct-2-enol. As a highly strained trans-cyclooctene (TCO) derivative, this molecule is a cornerstone of Inverse Electron-Demand Diels-Alder (IEDDA) "click-to-release" chemistry. While it offers exceptional reaction kinetics, its inherent ring strain makes it susceptible to deactivation in aqueous environments. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure your bioconjugation experiments succeed.

Frequently Asked Questions (FAQs)

Q1: Why does my (R,E)-cyclooct-2-enol conjugate lose reactivity in aqueous buffers over time? A1: The primary mechanism of deactivation is trans-to-cis isomerization[1]. The trans double bond in an 8-membered ring harbors substantial angle and torsional strain[2]. In aqueous buffers, nucleophiles (such as thiols like DTT or glutathione) can undergo reversible Michael-type addition to the strained alkene. This transient intermediate allows free rotation around the C-C bond, relaxing into the thermodynamically stable, but unreactive, cis-cyclooctene isomer[1]. Additionally, trace copper ions or copper-containing serum proteins can coordinate with the alkene, significantly lowering the activation energy for this isomerization[1].

Q2: How does the 2-enol isomer compare to the 4-enol or s-TCO variants in terms of stability? A2: The (R,E)-cyclooct-2-enol isomer—particularly the axial diastereomer—offers a highly optimized balance of reactivity and stability. Research demonstrates that the 2-enol isomer exhibits a tenfold increase in stability against trans-to-cis isomerization compared to the 4-enol isomer[1]. While conformationally strained TCOs (s-TCO) react much faster (>10⁶ M⁻¹s⁻¹), they can be unstable and prone to deactivation upon long-term storage[3]. The 2-enol is specifically engineered for "click-to-release" prodrug strategies, where the allylic position facilitates a 1,4-elimination cascade post-ligation[1].

Q3: What are the optimal buffer conditions to maximize the half-life of (R,E)-cyclooct-2-enol? A3: The ideal environment is a slightly acidic to neutral, amine-free, and thiol-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0–7.5)[4]. Avoid Tris buffers if you are performing NHS-ester conjugations, as primary amines will compete and cause side reactions[4]. To prevent metal-catalyzed isomerization, the addition of 1–5 mM EDTA is highly recommended.

Troubleshooting Guide

Issue 1: Rapid Degradation During Protein Conjugation
  • Causality: Prolonged incubation at room temperature or the presence of reducing agents (DTT/BME) in the protein storage buffer triggers rapid isomerization to the unreactive cis-isomer.

  • Solution:

    • Buffer Exchange: Prior to conjugation, rigorously desalt your protein into an amine/thiol-free buffer (e.g., PBS) using a spin column[3].

    • Temperature Control: Perform the NHS-ester or maleimide conjugation at 4°C rather than room temperature. The IEDDA reaction is fast enough that extreme temperatures are unnecessary, but lower temperatures drastically reduce the rate of spontaneous isomerization.

    • Quenching: Stop the reaction by adding a Quench Buffer (e.g., 1 M Tris·HCl, pH 8.0) to a final concentration of 50-100 mM, and purify immediately[5].

Issue 2: Incomplete "Click-to-Release" Payload Cleavage
  • Causality: The tetrazine used lacks the necessary electron-withdrawing properties to drive the tautomerization and subsequent elimination, or the pH is too low to support the base-catalyzed elimination step.

  • Solution: Use a highly reactive, electron-deficient tetrazine (e.g., 3,6-dipyridyl-s-tetrazine). Ensure the buffer pH is ≥ 7.4 during the release phase, as the 1,4-elimination cascade (which releases the payload from the allylic position) can stall in acidic microenvironments[1].

Quantitative Data: Reactivity vs. Stability Profiles

The performance of TCO derivatives is defined by the inverse correlation between reaction kinetics and stability[3].

TCO DerivativeSecond-Order Rate Constant (M⁻¹s⁻¹)Aqueous Stability / Isomerization ProfileKey Application
Parent TCO ~2.0 × 10³High stability; days to weeks in buffer[3]Foundational bioconjugation
(R,E)-Cyclooct-4-enol ~1.0 × 10⁴Moderate; prone to rapid isomerization[1]Live-cell labeling
(R,E)-Cyclooct-2-enol (Axial)~8.0 × 10⁴High; 10x more stable than 4-enol[1]Click-to-release prodrugs
d-TCO (syn-diastereomer)~3.66 × 10⁵Very High; >14 days in D₂O without isomerization[6]In vivo targeted imaging
s-TCO (Conformationally strained)> 1.0 × 10⁶Low; deactivates upon long-term storage[3]Ultra-fast pretargeting

Experimental Workflows & Mechanistic Pathways

TCO_Pathway TCO (R,E)-Cyclooct-2-enol (Highly Reactive) CIS cis-Cyclooct-2-enol (Unreactive Isomer) TCO->CIS Isomerization (Thiols, Cu²⁺, Heat) TET Tetrazine (Tz) Conjugate TCO->TET IEDDA Click Reaction ADDUCT Dihydropyridazine Adduct TET->ADDUCT N₂ Elimination RELEASE Payload Release (1,4-Elimination) ADDUCT->RELEASE Aqueous Buffer (pH > 7.0)

Mechanistic pathway of TCO-Tetrazine click-to-release vs. trans-to-cis isomerization.

Workflow START TCO Bioconjugation Setup CHECK_PH Verify Buffer Conditions (pH 6.5 - 7.5) START->CHECK_PH AMINE_FREE Ensure Amine-Free (e.g., 100mM PBS) CHECK_PH->AMINE_FREE Optimize THIOL_CHECK Check for Thiols/Metals (DTT, BME, Cu²⁺) AMINE_FREE->THIOL_CHECK ADD_EDTA Add 1-5 mM EDTA Desalt Protein THIOL_CHECK->ADD_EDTA If present STORE Store Aliquots at -20°C Protect from Light THIOL_CHECK->STORE If absent ADD_EDTA->STORE

Experimental workflow for maintaining TCO stability during aqueous bioconjugation.

Self-Validating Experimental Protocols

Protocol A: Preparation and Bioconjugation of (R,E)-Cyclooct-2-enol

This protocol utilizes a PEGylated spacer to ensure solubility and prevent steric hindrance during the click reaction[5].

  • Protein Preparation: Buffer exchange the target protein into 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 at a concentration of 1–5 mg/mL using a desalting spin column[4]. Causality: Removing primary amines prevents off-target quenching of the NHS-ester.

  • Reagent Solubilization: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF[4]. Causality: TCO-NHS esters hydrolyze rapidly in water; anhydrous solvents preserve the reactive ester until the moment of conjugation.

  • Conjugation: Add a 10-20 fold molar excess of the TCO reagent to the protein solution[3]. Incubate for 30–60 minutes at room temperature (or 2 hours at 4°C) with gentle mixing[3].

  • Self-Validation Step: Before proceeding to the click reaction, assess the stability of your specific tetrazine in the reaction buffer by monitoring the disappearance of the tetrazine's characteristic UV-Vis absorbance (around 510-550 nm) over time[2]. If the absorbance drops prematurely, the buffer contains degrading nucleophiles.

Protocol B: NMR Assay for Trans-to-Cis Isomerization

Because TCO degradation is often invisible to standard UV-Vis, NMR is required to validate the structural integrity of your synthesized linkers before biological application.

  • Sample Preparation: Dissolve the (R,E)-cyclooct-2-enol sample in a buffered D₂O solution (pD 7.4) or DMSO-d6[6],[7].

  • Data Acquisition: Use a field strength of 400 MHz or higher. Set a pulse angle of 30-45° and a relaxation delay of 2-5 seconds to ensure full relaxation between scans[2].

  • Temporal Monitoring: Record the NMR spectrum at standard intervals (e.g., every 10 minutes if applying heat, or daily for shelf-life testing)[7].

  • Self-Validation Step: Calculate the isomerization percentage by integrating the peak area at chemical shift δ 5.55 (characteristic of the cis-isomer) against the trans vinylic protons[7]. A highly pure 2-enol batch should show <5% cis formation over 48 hours at room temperature.

References

  • Interchim. "TCO (Trans-CycloOctyne) reagents for 'Click Chemistry' – Amine reactive". Available at: [Link]

  • National Institutes of Health (PMC). "Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation". Available at:[Link]

  • Royal Society of Chemistry. "Post-synthesis DNA Modifications Using a trans-Cyclooctene Click Handle". Available at: [Link]

  • National Institutes of Health (PMC). "Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs". Available at: [Link]

Sources

Troubleshooting

Part 1: Troubleshooting FAQs &amp; Mechanistic Insights

Technical Support Center: Purification of (R,E)-Cyclooct-2-enol Conjugates Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical chal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (R,E)-Cyclooct-2-enol Conjugates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying (R,E)-cyclooct-2-enol (often referred to as 2-TCO) and its conjugates.

Due to its extreme ring strain, the trans-isomer exhibits unparalleled reactivity in Inverse Electron-Demand Diels-Alder (IEDDA) reactions[1]. However, this same strain makes it highly susceptible to acid-catalyzed isomerization back to the thermodynamically stable cis-isomer. This guide bridges the gap between theoretical organometallic chemistry and practical benchtop troubleshooting to ensure high-yield, high-purity recovery of your TCO conjugates.

Q1: My (R,E)-Cyclooct-2-enol conjugate completely isomerized to the cis-form during standard silica gel chromatography. How do I prevent this? Causality & Solution: Standard silica gel is slightly acidic. The high ring strain of the trans-configuration makes the double bond highly susceptible to electrophilic attack by protons, which lowers the activation energy for bond rotation, resulting in rapid isomerization to the cis-form. To prevent this, you must use Silver Nitrate ( AgNO3​ )-impregnated silica gel [2]. The Ag+ ions act as a π -electron acceptor (following the Dewar-Chatt-Duncanson model). The highly accessible π -bond of the strained trans-alkene coordinates strongly with the silver's d-orbitals, forming a stable complex that protects the double bond from isomerization while selectively retaining it on the column[3].

Q2: I am using AgNO3​ -impregnated silica, but I cannot elute the TCO conjugate off the column. What solvent system should I use? Causality & Solution: The Ag+ -TCO complex is highly polar and will not elute with standard non-polar solvent mixtures (like Hexane/Ethyl Acetate) that are used to wash away the unreacted cis-isomer[2]. Once the cis-isomer is removed, you must switch to a highly polar, coordinating solvent system to elute the intact Ag+ -TCO complex. A proven system is tert-butyl methyl ether (TBME) containing 10% Methanol[4], or Dichloromethane (DCM) with 5-10% Methanol. The methanol helps solvate the silver complex, allowing it to travel down the column.

Q3: After eluting the Ag-TCO complex, how do I safely remove the silver without degrading my conjugate? Causality & Solution: Silver decomplexation must be driven thermodynamically. While the Ag-TCO complex is stable, silver has a vastly higher affinity for chloride ions or amines.

  • Method A (Chloride Wash): Vigorously stir the eluted organic fraction with an excess of aqueous NaCl (e.g., 100 mM). The rapid formation of insoluble AgCl ( Ksp​=1.77×10−10 ) completely drives the equilibrium, releasing the free TCO into the organic phase within minutes[3].

  • Method B (Ammonium Hydroxide): For conjugates that might trap AgCl precipitates, wash the organic layer with cold, concentrated NH4​OH . This forms the highly water-soluble diamminesilver(I) complex ( [Ag(NH3​)2​]+ ), leaving the pure TCO conjugate in the organic layer[5].

Q4: How should I store my purified TCO conjugates to maximize shelf-life? Causality & Solution: Neat (R,E)-cyclooct-2-enol conjugates are prone to slow thermal and photochemical relaxation over time. To significantly extend their shelf life, store them as the silver complex ( TCO⋅AgNO3​ )[6]. By simply concentrating the TCO with AgNO3​ in methanol and drying it, the resulting complex maintains ≥95% purity for extended periods, even at 30°C[3]. When ready for use, simply dissolve in your reaction solvent and perform a quick NaCl wash to liberate the reactive TCO[3].

Q5: I conjugated (R,E)-Cyclooct-2-enol to a monoclonal antibody. Can I still use silver-affinity chromatography? Causality & Solution: No. Ag+ ions will denature proteins by coordinating with cysteine and histidine residues, leading to irreversible aggregation. For TCO-modified biomolecules, you must abandon silver chromatography and rely on Size Exclusion Chromatography (SEC/GPC) or Reverse-Phase HPLC [6]. When using RP-HPLC, avoid using Trifluoroacetic acid (TFA) in your mobile phase, as the low pH will trigger isomerization; substitute it with a neutral buffer like Triethylammonium acetate (TEAA).

Part 2: Data Presentation & Method Comparison

To select the appropriate purification modality, consult the following matrix, which summarizes the operational parameters based on the conjugate type.

Purification ModalityTarget AnalyteSeparation MechanismKey AdvantageCritical Limitation
AgNO3​ -Silica Small molecule TCO conjugates Ag+ π -bond coordinationAbsolute separation of cis and trans isomers.Leaves trace silver; strictly incompatible with proteins.
Reverse-Phase HPLC Polar TCO derivatives / PeptidesHydrophobic interactionsHigh resolution; ideal for quantitative analysis[6].Acidic mobile phases (e.g., TFA) induce rapid isomerization.
Gel Permeation (SEC) TCO-Antibody / Protein ConjugatesSize exclusion / Hydrodynamic radiusPreserves biomolecule native state and folding[6].Cannot separate unreacted cis from trans isomers.

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (e.g., precipitation) act as checkpoints to ensure the integrity of the chemical logic at each step.

Protocol A: Preparation of 10% w/w AgNO3​ -Impregnated Silica Gel
  • Dissolution: Dissolve 10 g of Silver Nitrate ( AgNO3​ ) in 100 mL of Acetonitrile (or Methanol) in a round-bottom flask. Protect the flask from direct sunlight using aluminum foil to prevent photo-reduction of silver[5].

  • Slurry Formation: Add 90 g of standard flash silica gel (40–63 μm, 230–400 mesh)[3] to the solution. Swirl gently to create a uniform slurry.

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at 40°C until the silica appears as a free-flowing, dry white powder.

  • Storage: Store the impregnated silica in an amber glass bottle placed inside a desiccator.

Protocol B: Silver-Affinity Chromatographic Separation & Decomplexation
  • Column Packing: Pack a glass column with the 10% AgNO3​ -silica using Hexane/Ethyl Acetate (9:1 v/v).

  • Loading: Load the crude reaction mixture (containing both cis and trans isomers) onto the column.

  • Cis-Isomer Elution: Elute with Hexane/Ethyl Acetate (9:1 v/v). The cis-isomer lacks the ring strain required to form a strong Ag+ complex and will elute near the solvent front. Validation: Spot fractions on TLC and stain with KMnO4​ ; the cis-isomer will appear as a yellow spot on a purple background.

  • Trans-Isomer Elution: Switch the mobile phase to tert-butyl methyl ether (TBME) containing 10% Methanol[4]. The polar methanol disrupts the silica interactions, eluting the intact Ag+ -TCO complex.

  • Decomplexation: Transfer the pooled trans-fractions to a separatory funnel. Add an equal volume of 100 mM aqueous NaCl [3].

  • Validation & Extraction: Shake vigorously. Self-Validation Check: A dense, milky-white precipitate of AgCl must form immediately. The free (R,E)-cyclooct-2-enol conjugate is now partitioned into the organic (TBME) layer.

  • Recovery: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure conjugate.

Part 4: Mandatory Visualization

Diagram 1: Workflow for Silver-Affinity Chromatography

G B AgNO3-Impregnated Silica Chromatography C Elution with Non-Polar Solvent (Hexane/EtOAc) B->C Step 1: Wash D Ag-TCO Complex Retained on Column C->D cis-isomer removed E Elution with Polar Solvent (TBME / 10% MeOH) D->E Step 2: Elute Complex F Decomplexation via Aqueous NaCl Wash E->F Step 3: Add NaCl F->G AgCl precipitates, TCO released

Caption: Workflow for the silver-affinity purification and decomplexation of trans-cyclooct-2-enol.

Diagram 2: Mechanistic Pathway of TCO Stabilization

Mechanism TCO (R,E)-Cyclooct-2-enol (Highly Strained) Complex Ag-TCO Complex (Thermodynamically Stable) TCO->Complex π-bond coordination Ag Ag+ (Silver Nitrate) Electron Acceptor Ag->Complex d-orbital backbonding FreeTCO Purified TCO + AgCl (Precipitate) Complex->FreeTCO NaCl Wash (Rapid Decomplexation) NaCl Aqueous NaCl (Chloride Ions) NaCl->FreeTCO Drives equilibrium

Caption: Mechanistic pathway of TCO stabilization via silver(I) complexation and subsequent decomplexation.

References

  • Organic Syntheses: trans-CYCLOOCTENE - Organic Syntheses Procedure. Available at:[Link]

  • National Institutes of Health (PMC): Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Available at:[Link]

  • ResearchGate: A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation. Available at:[Link]

  • Google Patents:WO2022197182A1 - Methods for preparing cyclooctenes and conjugates thereof.

Sources

Optimization

Technical Support Center: Troubleshooting TCO Group Instability and Isomerization

Welcome to the Technical Support Center for bioorthogonal chemistry. This guide is designed for researchers, scientists, and drug development professionals experiencing reduced ligation efficiency, probe degradation, or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioorthogonal chemistry. This guide is designed for researchers, scientists, and drug development professionals experiencing reduced ligation efficiency, probe degradation, or irreproducible kinetics when utilizing trans-cyclooctene (TCO) in inverse-electron-demand Diels-Alder (IEDDA) reactions.

Below, we dissect the mechanistic causes of TCO degradation and provide field-proven, self-validating protocols to ensure the integrity of your bioorthogonal workflows.

Part 1: Core FAQs on TCO Degradation Mechanisms

Q: Why do my TCO-conjugated probes lose reactivity during in vitro assays or in vivo circulation? A: The primary mechanism of TCO deactivation is its spontaneous or catalyzed isomerization to the thermodynamically stable, but bioorthogonally unreactive, cis-cyclooctene (CCO)[1]. While the high conformational strain of TCO drives its exceptional reactivity with tetrazines, this same strain makes the double bond highly susceptible to attack by biological thiols (e.g., glutathione, serum albumin)[2]. This occurs via a reversible, radical-mediated thiol-ene/retro-thiol-ene pathway.

Q: I am using standard DMEM cell culture media. Why is my TCO degrading almost instantly? A: Standard DMEM contains thiamine (Vitamin B1). In aqueous solutions, thiamine naturally degrades into highly reactive mercapto-ketones, specifically 3-mercapto-2-pentanone[3]. Even at trace concentrations (as low as 0.12 μM), this specific degradation product acts as a potent catalyst for TCO isomerization. It completely bypasses the typical "induction period" seen with standard thiols, reducing the TCO half-life to less than 40 minutes[3].

Mechanism TCO trans-Cyclooctene (Reactive) Int Carbon-Centered Radical Intermediate TCO->Int Addition of RS• RS Thiol Radical (RS•) RS->Int Attacks C=C bond Int->RS Regenerates RS• CCO cis-Cyclooctene (Unreactive) Int->CCO Bond rotation & Elimination

Caption: Mechanism of thiol-mediated radical isomerization of TCO to CCO.

Part 2: Quantitative Comparison of TCO Derivatives

Before troubleshooting your assay conditions, ensure you have selected the correct TCO derivative for your experimental timeline. Highly strained derivatives react faster but isomerize quicker.

TCO DerivativeSecond-Order Rate Constant ( k2​ )Stability in Biological Media / ThiolsRecommended Application
Parent TCO ~10³ - 10⁴ M⁻¹s⁻¹High: Highly resilient to thiol-promoted isomerization.Long-term in vivo circulation, chemical reporters requiring multi-day stability[1].
d-TCO (dioxolane-fused)366,000 M⁻¹s⁻¹Moderate/High: >97% trans isomer remains after 4 days in human serum.Pretargeted PET imaging, in vivo labeling balancing speed and stability[4].
s-TCO (cyclopropane-fused)3,100,000 M⁻¹s⁻¹Low: Rapidly isomerizes in the presence of thiols after a brief induction period.Rapid in vitro intracellular labeling where incubation times are <1 hour[4].

Data synthesized from established structure-activity relationship studies[4],[1].

Part 3: Troubleshooting Guide & Experimental Strategies

To prevent thiol-mediated degradation, your experimental design must address the radical pathway at multiple stages: storage, media preparation, and ligation.

Strategy 1: Silver(I) Complexation for Long-Term Storage

The Causality: Highly reactive TCOs (like s-TCO) can isomerize even during solid-state storage. By storing the probe as a TCO•AgNO₃ complex, the Ag(I) ion forms a strong π-complex with the strained trans-alkene. This relieves the ring strain and thermodynamically locks the conformation, preventing radical attack[1].

Strategy 2: Radical Inhibition via Trolox

The Causality: If your assay requires the presence of thiols (e.g., maintaining reducing environments for proteins), you can suppress isomerization by adding Trolox (a water-soluble Vitamin E analog). Trolox acts as a sacrificial radical scavenger, quenching thiyl radicals before they can attack the TCO double bond[1].

Strategy 3: Thiamine-Free Media & Fresh Plasma

The Causality: Because thiamine degradation products (like 3-mercapto-2-pentanone) are the primary drivers of in vitro isomerization, utilizing custom thiamine-free media prevents the catalytic conversion of TCO to CCO[3]. For ex vivo assays, always use freshly collected plasma, as "aged" plasma accumulates these degradation products over time[3].

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate necessary thermodynamic controls and analytical validation steps to ensure your TCO remains active prior to tetrazine ligation.

Protocol 1: Preparation and Activation of Ag(I)-Stabilized TCO Probes

Use this protocol to store highly reactive TCO probes and activate them immediately prior to your experiment.

  • Complexation (Storage): Dissolve your TCO probe in a minimal amount of methanol. Add 1.1 equivalents of aqueous AgNO₃. Lyophilize the solution in the dark to yield a stable TCO•AgNO₃ powder. Store at -20°C.

  • Activation (Pre-Assay): Reconstitute the TCO•AgNO₃ complex in your desired biological buffer (e.g., PBS).

  • Release: Add an excess of NaCl (standard PBS contains ~137 mM NaCl, which is sufficient).

    • Causality: Chloride ions have a significantly higher thermodynamic affinity for Ag(I) than the alkene. This causes the immediate precipitation of insoluble AgCl, releasing the free, reactive TCO into solution[1].

  • Validation Step: Centrifuge at 10,000 x g for 5 minutes to pellet the AgCl. Analyze the supernatant via LC-MS to confirm the presence of the trans-isomer (TCO) and the absence of the cis-isomer (CCO) based on their distinct retention times[3].

Protocol 2: In Vitro Live-Cell Ligation with Trolox Supplementation

Use this protocol for labeling cells where prolonged incubation of the TCO probe is required.

  • Media Preparation: Prepare custom, thiamine-free DMEM[3]. Supplement the media with 1 mM Trolox to scavenge endogenous cellular thiyl radicals[1].

  • Probe Incubation: Introduce the activated TCO-conjugated probe to the cells and incubate at 37°C.

  • Ligation: Wash the cells with DPBS to remove unbound TCO, then introduce the tetrazine-fluorophore conjugate.

  • Validation Step (Negative Control): Run a parallel well where cells are treated with a pre-isomerized CCO-probe (generated by exposing the TCO probe to 30 mM mercaptoethanol for 24 hours). This well establishes the baseline background signal, proving that any fluorescence in your experimental well is strictly due to successful bioorthogonal ligation, not non-specific binding.

Workflow Store 1. Storage Ag(I) Complexation Release 2. Activation Add NaCl (Precipitates AgCl) Store->Release Before use Media 3. Assay Prep Thiamine-Free Media + Trolox Release->Media LC-MS Validation Ligation 4. Ligation Add Tetrazine Probe Media->Ligation In vitro / In vivo

Caption: Optimized workflow for preventing TCO degradation during storage and bioorthogonal ligation.

References

  • Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC Source: nih.gov URL:[Link]

  • Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC Source: nih.gov URL:[Link]

  • Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media | ACS Omega Source: acs.org URL:[Link]

Sources

Troubleshooting

PROTAC Synthesis Technical Support Center: Troubleshooting (R,E)-Cyclooct-2-enol Conjugations

Welcome to the Technical Support Center for PROTAC (Proteolysis Targeting Chimera) synthesis. As heterobifunctional molecules, PROTACs require highly efficient, bioorthogonal conjugation strategies to link the Protein of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for PROTAC (Proteolysis Targeting Chimera) synthesis. As heterobifunctional molecules, PROTACs require highly efficient, bioorthogonal conjugation strategies to link the Protein of Interest (POI) ligand to the E3 ligase recruiter. The Inverse Electron-Demand Diels-Alder (IEDDA) reaction between tetrazines and (R,E)-cyclooct-2-enol (TCO-OH) is widely favored for its catalyst-free, ultra-fast kinetics[1].

However, researchers frequently encounter catastrophic yield drops when utilizing (R,E)-cyclooct-2-enol due to hidden mechanistic traps such as spontaneous elimination, steric hindrance, and geometric isomerization. This guide provides authoritative, causality-driven troubleshooting to ensure your PROTAC assembly is successful and self-validating.

Workflow Visualization

G POI POI Ligand POITCO POI-TCO Conjugate POI->POITCO Ether Linkage TCO (R,E)-Cyclooct-2-enol (TCO-OH) TCO->POITCO E3 E3 Ligase Ligand E3Tz E3-Tz Conjugate E3->E3Tz Tz Tetrazine (Tz) Tz->E3Tz PROTAC Intact PROTAC (Stable Linkage) POITCO->PROTAC IEDDA Click Cleaved Cleaved Products (Click-to-Release) POITCO->Cleaved If Carbamate E3Tz->PROTAC E3Tz->Cleaved

Workflow and potential pitfalls in PROTAC assembly using TCO-Tetrazine IEDDA click chemistry.

Troubleshooting Guide: Diagnostic Q&A

Q: My LC-MS shows complete consumption of the starting materials, but I only see fragmented linker masses instead of the intact PROTAC. What happened? A: You are experiencing unintended "Click-to-Release" elimination. The Causality: (R,E)-cyclooct-2-enol is an allylic alcohol. If you conjugated your POI ligand to this hydroxyl group using a carbamate, carbonate, or ester linkage, the resulting molecule is primed for elimination. Upon IEDDA cycloaddition with a tetrazine, the reaction forms a 1,4-dihydropyridazine intermediate. This intermediate undergoes a rapid, spontaneous electron cascade—tautomerizing and expelling the allylic substituent alongside nitrogen gas[2]. While this "click-to-release" mechanism is a brilliant strategy for targeted prodrug delivery[3], it destroys PROTACs by cleaving the linker immediately after formation. The Fix: Redesign your linker chemistry. Use a robust ether linkage to attach your ligand to the C2-hydroxyl. Ether linkages resist the elimination cascade, yielding a stable, ternary-complex-forming PROTAC.

Q: The click reaction is extremely slow, taking days instead of minutes, despite using trans-cyclooctenol. Why is the kinetic advantage lost? A: You likely isolated the equatorial isomer instead of the axial isomer. The Causality: The stereochemistry of the C2-hydroxyl group dictates the trajectory of the incoming tetrazine diene. In the equatorial conformation, the hydroxyl group creates severe steric hindrance during the [4+2] transition state. The axial isomer points the hydroxyl group away from the reaction face, resulting in a second-order rate constant ( k2​ ) of 57.7 M−1s−1 —which is 156 times faster than the equatorial isomer[2]. The Fix: Separate the diastereomers during the synthesis of your TCO-precursor via silica gel chromatography and proceed to the conjugation step using only the axial isomer.

Q: My tetrazine solution stays bright pink even after adding an excess of TCO-OH. The reaction is completely dead. What killed the reactivity? A: Your TCO has isomerized to the thermodynamically stable, but bioorthogonally inactive, cis-cyclooctenol. The Causality: The trans-cyclooctene ring possesses immense ring strain (~16.7 kcal/mol). Trace amounts of copper—often carried over as contamination from previous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) steps—coordinate with the alkene and drastically lower the activation energy for cis-trans isomerization[4]. Exposure to ambient UV light can also trigger this relaxation. The resulting (Z)-cyclooctenol cannot undergo IEDDA reactions. The Fix: Handle all TCO compounds in amber vials to protect them from light. Ensure strict metal-scavenging (e.g., using EDTA washes) if your synthetic route previously utilized copper catalysts.

Quantitative Comparison of Cyclooctenol Isomers
Isomeric FormIEDDA Rate Constant ( k2​ )Relative ReactivityStability to Cu(I) / UVPrimary Application
(R,E)-Cyclooct-2-enol (Axial) 57.7 M−1s−1 156xLow (Prone to isomerization)Rapid PROTAC Conjugation
(R,E)-Cyclooct-2-enol (Equatorial) 0.37 M−1s−1 1xLow (Prone to isomerization)Slow Conjugation
(Z)-Cyclooct-2-enol (Cis) ~0 M−1s−1 0xHigh (Thermodynamically stable)Inactive Precursor
Diagnostic Logic Tree

LogicTree Start Low PROTAC Yield? CheckIsomer Is TCO isomerized to cis? Start->CheckIsomer CheckLinkage Is linkage a carbamate? Start->CheckLinkage CheckSterics Is TCO-OH axial or equatorial? Start->CheckSterics SolIsomer Avoid Cu catalysts & UV light CheckIsomer->SolIsomer Yes SolLinkage Use ether linkage to prevent elimination CheckLinkage->SolLinkage Yes SolSterics Isolate axial isomer for faster kinetics CheckSterics->SolSterics Equatorial

Diagnostic logic tree for troubleshooting low yields in TCO-based PROTAC synthesis.

Self-Validating IEDDA Conjugation Protocol for PROTAC Assembly

Objective : Synthesize a stable PROTAC using (R,E)-cyclooct-2-enol while preventing click-to-release cleavage and monitoring reaction progress visually.

Phase 1: Pre-Reaction Validation

  • Linker Verification : Ensure the POI ligand is attached to the (R,E)-cyclooct-2-enol via an ether linkage (or stable alkyl chain). Strictly avoid carbamate, carbonate, or ester linkages at the allylic position to prevent spontaneous elimination[2].

  • Isomeric Purity Check : Perform 1 H-NMR on the TCO-precursor. Confirm the presence of the highly shielded trans-alkene protons (~5.4–5.7 ppm) and verify the axial conformation of the hydroxyl group.

Phase 2: Conjugation & Visual Tracking 3. Preparation : Dissolve the Tetrazine-functionalized E3 ligase ligand in anhydrous DMSO to a concentration of 10 mM. Note: Tetrazines possess a distinct, vibrant pink/red color. 4. Reaction : Add 1.05 equivalents of the TCO-functionalized POI ligand to the tetrazine solution. Stir at room temperature. 5. Self-Validation (Colorimetric) : Monitor the reaction visually. The IEDDA reaction consumes the tetrazine chromophore. A successful reaction is self-indicating, transitioning from a vibrant pink/red to a pale yellow or colorless solution within 10–30 minutes[1]. If the solution remains pink after 1 hour, the TCO has likely isomerized to the inactive cis-form[4].

Phase 3: Isolation 6. Quenching : If unreacted tetrazine remains (solution is still slightly pink), quench with a small excess of a highly reactive sacrificial TCO (e.g., 5-hydroxy-TCO). 7. Purification : Purify the intact PROTAC via preparative RP-HPLC. Lyophilize immediately and store at -80°C under argon to prevent oxidative degradation.

References
  • Bioorthogonal Molecular Turn-On Optical Imaging and Therapy Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals Source: PMC (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for (R,E)-Cyclooct-2-enol Synthesis

Welcome to the technical support center for the synthesis of (R,E)-Cyclooct-2-enol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R,E)-Cyclooct-2-enol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection and reaction optimization for this crucial chiral building block. Our aim is to provide not just protocols, but the underlying scientific reasoning to empower you in your experimental work.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the synthesis of (R,E)-Cyclooct-2-enol.

Issue 1: Low Enantiomeric Excess (ee) in Kinetic Resolution

Question: My kinetic resolution of racemic (E)-cyclooct-2-enol is resulting in low enantiomeric excess. What are the primary factors I should investigate?

Answer: Low enantiomeric excess is a common problem in asymmetric synthesis and can be attributed to several factors, including the catalyst system, reaction conditions, and substrate purity.[1] A systematic approach is the most effective way to diagnose and solve this issue.

Potential Causes & Solutions:

  • Suboptimal Catalyst Choice: The selection of the catalyst is paramount for achieving high enantioselectivity.

    • For Enzymatic Resolutions: Not all lipases are equally effective. While Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust choice for many kinetic resolutions, other lipases like Pseudomonas cepacia lipase (PCL) or Pseudomonas fluorescens lipase (PFL) may show superior selectivity for your specific substrate.[2][3] It is advisable to screen a panel of lipases.

    • For Metal-Catalyzed Resolutions: In metal-catalyzed kinetic resolutions, such as those employing ruthenium or iridium complexes, the chiral ligand is the primary determinant of enantioselectivity.[4][5][6] If you are using a Ru-BINAP system, for instance, ensure the correct enantiomer of the ligand is being used for the desired product.[4]

  • Incorrect Reaction Conditions:

    • Temperature: Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower ee.[1] If your protocol allows, try running the reaction at a lower temperature.

    • Solvent: The solvent can significantly influence the catalyst's conformation and, consequently, its enantioselectivity.[1] For lipase-catalyzed reactions, non-polar organic solvents like hexane or toluene are often preferred. For metal-catalyzed hydrogenations, the choice of solvent can be even more critical.

    • Acyl Donor (for enzymatic resolution): The nature of the acyl donor in lipase-catalyzed resolutions can have a pronounced effect on enantioselectivity.[7] Vinyl acetate is commonly used due to the irreversible nature of the reaction, but other acyl donors like vinyl butanoate may enhance the enantiomeric ratio (E).[7]

  • Catalyst Decomposition or Inhibition:

    • Many asymmetric catalysts are sensitive to air and moisture.[1] Ensure that your reagents and solvents are dry and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if required by the catalyst system.

    • Impurities in the racemic starting material can sometimes act as inhibitors for the catalyst.[1] It is good practice to purify the starting (E)-cyclooct-2-enol before use.

Issue 2: Poor Yield in Asymmetric Synthesis

Question: I am attempting an asymmetric synthesis of (R,E)-Cyclooct-2-enol, but my yields are consistently low, even with good enantioselectivity. What could be the cause?

Answer: Low yields in the presence of good stereoselectivity suggest that while the desired catalytic cycle is functioning selectively, other factors are limiting the overall conversion of the starting material to the product.[1]

Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.

    • Palladium-catalyzed reactions: Palladium catalysts can be prone to decomposition or the formation of inactive palladium black. This can sometimes be mitigated by adjusting the ligand-to-metal ratio or by the addition of stabilizing agents.

    • Ruthenium-catalyzed reactions: Some ruthenium catalysts can be sensitive to oxidation. Ensuring a strictly inert atmosphere is crucial.

  • Suboptimal Reaction Conditions:

    • Reaction Time and Temperature: The reaction may not be going to completion. Try extending the reaction time or cautiously increasing the temperature. However, be mindful that increasing the temperature can sometimes negatively impact enantioselectivity.[1]

    • Catalyst Loading: While it may seem counterintuitive, both excessively high and low catalyst loadings can negatively affect the yield.[1] It is important to optimize the catalyst loading for your specific reaction.

  • Side Reactions: The starting material or product may be undergoing undesired side reactions.

    • For instance, in some palladium-catalyzed allylic oxidations, over-oxidation to the corresponding enone can be a competing pathway.[8] Careful control of the oxidant and reaction conditions is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing (R,E)-Cyclooct-2-enol?

A1: The most prevalent methods for preparing enantiomerically enriched (R,E)-Cyclooct-2-enol involve the kinetic resolution of the racemic alcohol. The primary catalytic systems used are:

  • Lipase-Catalyzed Kinetic Resolution: This is a widely used method due to the high enantioselectivity and mild reaction conditions offered by lipases.[9] The enzyme selectively acylates one enantiomer of the racemic alcohol, leaving the desired (R)-enantiomer unreacted.

  • Metal-Catalyzed Kinetic Resolution: Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are effective for the kinetic resolution of allylic alcohols via asymmetric hydrogenation or transfer hydrogenation.[4][5][6][10]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: This method can be used to generate chiral centers and has been applied to a wide range of substrates.[11][12][13][14]

Q2: How do I choose between an enzymatic and a metal-based catalyst for my kinetic resolution?

A2: The choice depends on several factors:

  • Substrate Scope and Selectivity: Lipases often have broad substrate specificity and can provide very high enantioselectivity.[7][9] However, for some substrates, metal catalysts may offer superior performance.

  • Reaction Conditions: Enzymatic reactions are typically run under mild conditions (room temperature, neutral pH), which can be advantageous for sensitive substrates. Metal-catalyzed reactions may require higher temperatures or pressures and strictly anhydrous and anaerobic conditions.

  • Cost and Availability: Lipases are generally inexpensive and readily available. Chiral ligands for metal catalysts can be expensive, and the metal precursors themselves can be costly.

  • Downstream Processing: Removal of a heterogeneous enzyme catalyst is often a simple filtration, whereas removing a homogeneous metal catalyst can require chromatography.

Q3: For a lipase-catalyzed resolution, how can I optimize the enantiomeric ratio (E)?

A3: The enantiomeric ratio (E) is a measure of the enzyme's selectivity. To optimize it:

  • Screen Different Lipases: As mentioned, different lipases can exhibit different selectivities.[2][3]

  • Vary the Acyl Donor: The structure of the acyl donor can significantly impact the E value.[7] Experiment with different vinyl esters (e.g., vinyl acetate, vinyl butyrate).

  • Solvent Engineering: The choice of solvent can influence the enzyme's conformation and activity. Non-polar, hydrophobic solvents are generally preferred.

  • Temperature Optimization: Lowering the reaction temperature often leads to an increase in the E value.

Q4: In a ruthenium-catalyzed asymmetric transfer hydrogenation, what is the role of the hydrogen donor?

A4: In asymmetric transfer hydrogenation, a hydrogen donor molecule provides the hydrogen atoms for the reduction of the substrate. Common hydrogen donors include isopropanol and formic acid. The choice of hydrogen donor can influence the reaction rate and, in some cases, the enantioselectivity.[15]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-(E)-Cyclooct-2-enol

This protocol is a general starting point and may require optimization.

Materials:

  • (±)-(E)-Cyclooct-2-enol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane (or another suitable non-polar solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add (±)-(E)-cyclooct-2-enol (1.0 eq).

  • Add anhydrous hexane to dissolve the substrate.

  • Add Novozym 435 (typically 10-50 mg per mmol of substrate).

  • Add vinyl acetate (0.5 - 0.6 eq).

  • Stir the reaction mixture at room temperature (or a pre-determined optimal temperature).

  • Monitor the reaction progress by chiral GC or HPLC.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (R,E)-Cyclooct-2-enol from the acylated (S)-enantiomer by column chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for Kinetic Resolution of Allylic Alcohols

Catalyst SystemTypical Ligand/EnzymeAdvantagesDisadvantages
Enzymatic Lipases (e.g., CALB, PCL)Mild conditions, high ee, low costLimited to certain substrate classes
Ruthenium BINAP derivativesHigh ee and yieldsRequires inert atmosphere, ligand cost
Iridium N,P-ligandsHigh selectivity factorsMay require high pressure
Palladium PHOX ligandsVersatile for C-C bond formationLigand sensitivity, potential for side reactions

Visualizations

Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_troubleshooting start Low ee Observed check_purity Verify Purity of Substrate & Reagents start->check_purity check_catalyst Evaluate Catalyst System check_purity->check_catalyst Purity Confirmed check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Catalyst System Verified catalyst_choice Screen Different Catalysts/Ligands check_catalyst->catalyst_choice catalyst_activity Check for Catalyst Decomposition check_catalyst->catalyst_activity temp Lower Reaction Temperature check_conditions->temp solvent Screen Solvents check_conditions->solvent end_good High ee Achieved catalyst_choice->end_good catalyst_activity->end_good temp->end_good solvent->end_good lipase_mechanism racemate Racemic Alcohol ((R)-ROH + (S)-ROH) lipase Lipase racemate->lipase acylated_s (S)-Acyl-ROH lipase->acylated_s Faster Reaction unreacted_r (R)-ROH (Enantiopure) lipase->unreacted_r Slower/No Reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase

Caption: Simplified mechanism of lipase-catalyzed kinetic resolution.

References

  • Kinetic resolution - Wikipedia. Available at: [Link]

  • Tu, Y. et al. (2020). Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity. Chemical Science. Available at: [Link]

  • Ohrui, H. et al. (2014). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Singh, V. et al. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry. Available at: [Link]

  • Engman, M. et al. (2016). Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis. PubMed. Available at: [Link]

  • Singh, R. et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect. Available at: [Link]

  • Stoltz, B. M. et al. (2015). Palladium(II)-Catalyzed Allylic C–H Oxidation of Hindered Substrates Featuring Tunable Selectivity. Angewandte Chemie International Edition. Available at: [Link]

  • SciSpace. (2020). Kinetic Resolution of Racemic Allylic Alcohols via Iridium-Catalyzed Asymmetric Hydrogenation. Available at: [Link]

  • Wang, Y. et al. (2021). Highly Efficient Kinetic Resolution of Aryl-Alkenyl Alcohols by Ru-Catalyzed Hydrogen Transfer. Molecules. Available at: [Link]

  • Akiyama, T. et al. (2022). Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(i) salt co-catalyst system. Chemical Science. Available at: [Link]

  • Zwanenburg, B. et al. (1996). Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Tetrahedron Letters. Available at: [Link]

  • Trost, B. M. & Miller, J. R. (2018). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Accounts of Chemical Research. Available at: [Link]

  • Li, X. et al. (2019). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances. Available at: [Link]

  • Bennett, N. B. (2015). Palladium-catalyzed asymmetric allylic alkylation: Insights, application toward cyclopentanoid and cycloheptanoid molecules, and the total synthesis of several daucane sesquiterpenes. Semantic Scholar. Available at: [Link]

  • Stoltz, B. M. et al. (2011). Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents. Organic Letters. Available at: [Link]

  • University of Victoria. Asymmetric synthesis. Available at: [Link]

  • Li, G. et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry. Available at: [Link]

  • Trost, B. M. et al. (2009). Palladium-catalyzed decarboxylative asymmetric allylic alkylation of enol carbonates. Journal of the American Chemical Society. Available at: [Link]

  • University of Victoria. Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Available at: [Link]

  • eGyanKosh. Asymmetric Synthesis. Available at: [Link]

  • Wang, H. et al. (2021). Ruthenium(ii)-catalyzed deoxygenation of ketones. Chemical Communications. Available at: [Link]

  • Krische, M. J. et al. (2022). Asymmetric Ruthenium-Catalyzed Carbonyl Allylations by Gaseous Allene via Hydrogen Auto-Transfer: 1° vs 2° Alcohol Dehydrogenation for Streamlined Polyketide Construction. Journal of the American Chemical Society. Available at: [Link]

  • Gonsalvi, L. & Peruzzini, M. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Catalysts. Available at: [Link]

  • Garg, N. K. et al. (2018). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis. Available at: [Link]

Sources

Troubleshooting

Solvent effects on the stability and reactivity of (R,E)-Cyclooct-2-enol

Welcome to the Technical Support Center for (R,E)-Cyclooct-2-enol (commonly referred to as rel-TCO or rTCO). As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected kinetic or st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R,E)-Cyclooct-2-enol (commonly referred to as rel-TCO or rTCO). As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected kinetic or stability issues when utilizing highly strained bioorthogonal reagents.

(R,E)-Cyclooct-2-enol is a premier dienophile for Inverse Electron-Demand Diels-Alder (IEDDA) reactions and "click-to-release" drug delivery methodologies[1]. However, its extraordinary reactivity—driven by the ~17 kcal/mol ring strain of the trans-geometry—makes it highly susceptible to solvent-dependent isomerization and degradation[2][3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure scientific integrity and experimental success.

Reactivity & Kinetics (IEDDA)

Q: Why is my tetrazine ligation with (R,E)-Cyclooct-2-enol significantly slower in organic solvents compared to aqueous buffers?

A: This is a classic manifestation of solvent-dependent transition state stabilization. The IEDDA reaction between a tetrazine and (R,E)-Cyclooct-2-enol proceeds through a highly polar transition state[4]. Protic solvents, particularly water, accelerate the reaction through two primary causal mechanisms:

  • The Hydrophobic Effect: In aqueous media, the hydrophobic packing of the organic reactants drastically lowers the activation entropy, forcing the dienophile and diene into close proximity[4][5].

  • Hydrogen Bonding: Protic solvents stabilize the electron-rich transition state of the cycloaddition, lowering the activation energy[4].

Troubleshooting Action: If you must use organic solvents (e.g., due to poorly soluble payloads or protected peptides), adding 5–10% water or a protic co-solvent like methanol can recover much of the lost kinetic efficiency.

Quantitative Data: Solvent Effects on IEDDA Kinetics The following table summarizes the relative impact of solvent choice on second-order rate constants ( k2​ ) for TCO-tetrazine ligations.

Solvent SystemPolarity / TypeRelative Reaction Rate MultiplierMechanistic Rationale
Water / PBS (pH 7.4) Highly Polar Protic100x – 500x Maximum hydrophobic packing; strong H-bond stabilization of transition state[4].
Methanol / Ethanol Polar Protic10x – 50x Moderate H-bonding; reduced hydrophobic effect compared to water.
DMSO / DMF Polar Aprotic1x (Baseline) Solvates reactants well but lacks H-bond donation to stabilize the transition state[4].
Toluene / Hexane Non-Polar Aprotic0.1x – 0.5x No transition state stabilization; reaction relies solely on inherent ring strain.

Stability & Isomerization

Q: My (R,E)-Cyclooct-2-enol stock seems to lose reactivity over time. How does solvent choice affect its shelf-life?

A: Loss of reactivity is almost exclusively due to the spontaneous isomerization of the highly strained trans-isomer to the thermodynamically stable (but bioorthogonally inert) cis-isomer[3][6].

Causality: The allylic hydroxyl group in (R,E)-Cyclooct-2-enol can participate in hydrogen bonding. In protic or slightly acidic aqueous solvents, protonation or complexation can alter the ring conformation, lowering the activation barrier for trans-to-cis isomerization[6]. Furthermore, trace transition metals or thiols in biological buffers can catalyze this relaxation[4].

Troubleshooting Action: Never store (R,E)-Cyclooct-2-enol in aqueous buffers. For long-term storage, aliquot the reagent in strictly anhydrous, non-polar, or polar aprotic solvents (e.g., dry dichloromethane or anhydrous DMSO) and store at -20°C under an argon or nitrogen atmosphere[6].

Troubleshooting "Click-to-Release" Workflows

Q: The cycloaddition occurs rapidly, but the subsequent elimination (release of my payload) is stalled. How do I optimize the solvent for the release step?

A: The "click-to-release" mechanism is a sequential cascade. While the initial IEDDA cycloaddition is fast, the subsequent elimination of the allylic payload requires the intermediate 4,5-dihydropyridazine to tautomerize into a 1,4-dihydropyridazine[1][7].

Causality: This tautomerization step requires the transfer of a proton. In strictly aprotic solvents (like pure DMSO or MeCN), there is no external proton source or sink to facilitate this transfer, causing the cascade to stall at the intermediate phase[7].

Troubleshooting Action: Ensure your solvent system acts as a proton shuttle. Using a buffered aqueous system (pH 7.4) or adding a mild acid/base catalyst (e.g., trace acetic acid or an amine base) to your organic solvent will rapidly facilitate the tautomerization and drive the elimination forward.

Experimental Protocol: Self-Validating Kinetic & Isomerization Profiling

To ensure trustworthiness in your assays, do not assume the integrity of your TCO stock. Use this self-validating protocol to verify the trans/cis ratio and operational reactivity before committing to expensive in vivo or proteomic experiments.

Step-by-Step Methodology:

  • Baseline NMR Verification: Dissolve 2 mg of (R,E)-Cyclooct-2-enol in 500 µL of CDCl3​ (filtered through basic alumina to remove trace acid that causes isomerization)[6]. Obtain a 1H-NMR spectrum. The trans vinylic protons typically appear as distinct multiplets around 5.4–5.6 ppm. The appearance of signals ~5.3 ppm indicates cis-isomer contamination.

  • Pseudo-First-Order Kinetic Setup: Prepare a 100 µM stock of a standard tetrazine (e.g., Diphenyl-s-tetrazine) in your chosen solvent (e.g., PBS with 5% DMSO). Prepare a 1 mM stock of your (R,E)-Cyclooct-2-enol.

  • Spectrophotometric Tracking: Place 1 mL of the tetrazine solution in a quartz cuvette. Blank the UV-Vis spectrophotometer. Tetrazines have a characteristic absorption peak ( λmax​ ) near 520 nm[4].

  • Reaction Initiation: Inject 10 µL of the 1 mM TCO stock into the cuvette (10-fold excess ensures pseudo-first-order kinetics). Rapidly mix.

  • Data Acquisition & Validation: Monitor the decay of the 520 nm peak over time. Plot ln(Absorbance) vs. Time. A linear decay validates that the reaction is proceeding cleanly. Calculate the observed rate constant ( kobs​ ) from the slope to verify the reagent's kinetic viability in your specific solvent[4].

Mechanistic Visualizations

G TCO (R,E)-Cyclooct-2-enol (rTCO) Cyclo IEDDA Cycloaddition (Accelerated in Protic) TCO->Cyclo Tz Tetrazine (Tz) Tz->Cyclo Intermediate 4,5-Dihydropyridazine Intermediate Cyclo->Intermediate - N2 Tautomerization Tautomerization (Requires Proton Shuttle) Intermediate->Tautomerization Stalls in Aprotic Release Elimination & Payload Release Tautomerization->Release + H2O / Buffer

Caption: Click-to-Release Cascade: Highlighting the solvent-dependent cycloaddition and tautomerization.

G Trans Active trans-Isomer (High Strain: ~17 kcal/mol) Storage Optimal Storage (Dry, Aprotic, -20°C) Trans->Storage Preserves Strain Aqueous Aqueous / Acidic Solvents Trans->Aqueous Exposure Cis Inactive cis-Isomer (Thermodynamic Sink) Aqueous->Cis Isomerization Degradation Degradation Products (Thiol/Radical Adducts) Aqueous->Degradation Nucleophilic Attack

Caption: Solvent-Mediated Stability Pathway of (R,E)-Cyclooct-2-enol.

References

  • Title: Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation Source: ResearchGate / Chemical Science URL: [Link]

  • Title: Bioorthogonal prodrug activation driven by a strain-promoted 1,3-dipolar cycloaddition Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: A Cleavable C2-Symmetric trans-Cyclooctene Enables Fast and Complete Bioorthogonal Disassembly of Molecular Probes Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Optimization

Technical Support Center: (R,E)-Cyclooct-2-enol and its Derivatives

Welcome to the technical support center for (R,E)-Cyclooct-2-enol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R,E)-Cyclooct-2-enol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, handling, and troubleshooting of these powerful bioorthogonal reagents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to ensure the success and integrity of your experiments.

Section 1: General Information & Safety Precautions

(R,E)-Cyclooct-2-enol, a derivative of trans-cyclooctene (TCO), is a highly valuable tool in chemical biology and drug development. Its strained trans-alkene bond makes it an exceptionally reactive dienophile for Inverse Electron Demand Diels-Alder (IEDDA) reactions with tetrazines.[1][2] This "click chemistry" reaction is known for its rapid kinetics and biocompatibility, enabling precise molecular labeling and conjugation in complex biological systems.[3][4] The allylic hydroxyl group on (R,E)-Cyclooct-2-enol provides a convenient handle for further functionalization, making it a key component in "click-to-release" strategies for targeted payload delivery.[1]

However, the high ring strain that confers this reactivity also makes these molecules susceptible to specific handling and storage requirements. Furthermore, as an allylic alcohol, it shares hazard characteristics with this class of compounds.

Core Safety Guidelines:

  • Personal Protective Equipment (PPE): Always handle (R,E)-Cyclooct-2-enol and its derivatives wearing appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of any vapors or mists.[6][7]

  • Ignition Sources: These compounds are flammable. Keep them away from open flames, sparks, and hot surfaces.[6][8] Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[7][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and certain acids like sulfuric acid, with which it can react explosively.[8]

Section 2: Storage and Handling FAQs

Proper storage and handling are critical to preserving the reactivity and purity of (R,E)-Cyclooct-2-enol and its derivatives. The primary mode of degradation is isomerization from the reactive trans (E) form to the much less reactive cis (Z) isomer.[10]

Q1: What are the ideal storage conditions for solid (R,E)-Cyclooct-2-enol?

A1: For long-term stability, solid, crystalline derivatives of (R,E)-Cyclooct-2-enol should be stored in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) in a freezer, preferably at -20°C.[11][12][13] For short-term storage, refrigeration at 2-8°C is acceptable. Before use, allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture, which can affect stability and reactivity.[14]

Q2: I received the compound as an oil, not a solid. How should I store it?

A2: Non-solid derivatives are generally less stable and should not be stored neat for long periods. It is recommended to prepare a stock solution in a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or dioxane), aliquot it into smaller volumes in tightly sealed vials, and store these at -20°C. These solutions should ideally be used within a few weeks of preparation.[10]

Q3: How should I prepare and store stock solutions?

A3: While it is always best to prepare solutions fresh on the day of use, this is not always practical. If you must store solutions, follow these steps:

  • Use a high-purity, anhydrous solvent.

  • Once prepared, store the stock solution in small aliquots in tightly sealed vials at -20°C.[14]

  • Generally, these solutions should be considered viable for up to one month, but their efficacy should be verified if stored for extended periods.[14]

Q4: My reaction yield has decreased over time, even though I've followed storage protocols. What could be the cause?

A4: This is a classic sign of gradual isomerization to the cis-isomer. Even under ideal conditions, some isomerization can occur over extended periods. This is particularly true for highly strained derivatives.[10] Consider running a quality control check (e.g., ¹H NMR) on your stock to assess its purity. For highly sensitive applications, using a freshly opened vial or a recently synthesized batch is recommended. The addition of radical inhibitors like BHT to solutions can sometimes suppress this isomerization pathway.[10]

Compound Form Short-Term Storage ( < 1 month) Long-Term Storage ( > 1 month) Key Considerations
Crystalline Solid 2-8°C, inert atmosphere-20°C, inert atmosphere[13]Allow vial to warm to room temperature before opening.[14]
Oil / Non-crystalline Prepare stock solution immediately.Store as aliquots of a stock solution at -20°C.[10]Neat storage is not recommended.
Stock Solution -20°C, tightly sealed vial[14]Use within one month for best results.[14]Use anhydrous solvent. Prepare fresh for most reliable results.
Section 3: Troubleshooting Guide for Experimental Workflows

This section addresses common issues encountered during reactions involving (R,E)-Cyclooct-2-enol derivatives.

Problem 1: Low or No Yield in IEDDA "Click" Reaction

  • Possible Cause 1: Degraded TCO Reagent.

    • Explanation: The most common cause is the isomerization of the trans-cyclooctene to its unreactive cis-isomer.[10] This can happen during storage or due to incompatible reaction conditions.

    • Solution:

      • Verify Reagent Quality: Check the purity of your TCO derivative via ¹H NMR if possible.

      • Use Fresh Reagent: Use a new vial of the compound or a freshly prepared solution.

      • Reaction Conditions: Ensure your reaction buffer does not contain high concentrations of thiols for extended periods, as this can accelerate isomerization, especially for more strained derivatives.[11]

  • Possible Cause 2: Degraded Tetrazine Partner.

    • Explanation: The stability of the tetrazine reaction partner is also crucial. Some tetrazines are sensitive to light or can degrade in aqueous buffers over time.[3]

    • Solution: Ensure your tetrazine is of high quality and has been stored correctly (typically protected from light and moisture).

  • Possible Cause 3: Incorrect Stoichiometry or Concentration.

    • Explanation: IEDDA reactions are second-order, meaning their rate is dependent on the concentration of both reactants.[3] If concentrations are too low, the reaction may be impractically slow.

    • Solution: Increase the concentration of one or both reactants. If one component is precious (e.g., a protein conjugate), use a slight excess (1.5-5 equivalents) of the other, more accessible reagent.

Troubleshooting Workflow: Low Reaction Yield

G start Low Reaction Yield Observed check_tco Verify Purity of TCO Reagent (e.g., NMR, use new vial) start->check_tco tco_ok TCO Purity is Good check_tco->tco_ok check_tz Verify Purity of Tetrazine (Use fresh stock) tz_ok Tetrazine Purity is Good check_tz->tz_ok check_conditions Review Reaction Conditions (Concentration, Solvent, pH, Temp) increase_conc Increase Reactant Concentration or use excess of one reagent check_conditions->increase_conc tco_ok->check_tco [Purity Bad] Replace Reagent tco_ok->check_tz [Purity OK] tz_ok->check_tz [Purity Bad] Replace Reagent tz_ok->check_conditions [Purity OK] optimize_solvent Optimize Solvent/Buffer (e.g., check for thiols) increase_conc->optimize_solvent [Yield Still Low] success Problem Resolved increase_conc->success [Yield Improves] optimize_solvent->success [Yield Improves] fail Consult Further Literature or Technical Support optimize_solvent->fail [No Improvement]

Sources

Troubleshooting

Technical Support Center: Quenching Unreacted (R,E)-Cyclooct-2-enol in Cellular Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for effectively quenching...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for effectively quenching unreacted (R,E)-Cyclooct-2-enol in your cellular experiments. As Senior Application Scientists, we have designed this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Introduction: The Role of (R,E)-Cyclooct-2-enol and the Necessity of Quenching

(R,E)-Cyclooct-2-enol, a derivative of trans-cyclooctene (TCO), is a powerful tool in chemical biology, primarily utilized as a reactive handle in bioorthogonal chemistry. Its high strain and reactivity make it an excellent partner for inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines. This "click chemistry" reaction is exceptionally fast and specific, allowing for the precise labeling of biomolecules in the complex environment of living cells.

However, the very reactivity that makes (R,E)-Cyclooct-2-enol so useful also necessitates a critical step in many experimental workflows: quenching. After your desired reaction has occurred, any unreacted (R,E)-Cyclooct-2-enol can lead to off-target effects, background signal, and other artifacts, particularly upon cell lysis when cellular compartments are disrupted. Effective quenching provides temporal control over your experiment, ensuring that the observed results are a true representation of the biological processes under investigation. The most common and effective method for quenching unreacted TCOs in a cellular context is through a bioorthogonal reaction with a tetrazine derivative.

Troubleshooting Guide

This section addresses common issues that may arise during the quenching of unreacted (R,E)-Cyclooct-2-enol in cellular experiments.

Issue 1: High Background Signal in Downstream Applications (e.g., Fluorescence Microscopy, Flow Cytometry)

  • Question: I've quenched my reaction, but I'm still observing a high background signal. What could be the cause?

  • Answer: High background signal after quenching can stem from several factors:

    • Incomplete Quenching: The concentration of the tetrazine quencher may be insufficient to react with all the unreacted (R,E)-Cyclooct-2-enol. It is crucial to use a molar excess of the tetrazine. We recommend starting with a 5-10 fold molar excess of tetrazine relative to the initial concentration of (R,E)-Cyclooct-2-enol.

    • Insufficient Incubation Time: The quenching reaction, while fast, is not instantaneous. Ensure you are allowing adequate time for the reaction to go to completion. A 15-30 minute incubation at 37°C is typically sufficient.

    • Cellular Autofluorescence: Some cell types exhibit high levels of natural fluorescence, which can be mistaken for background signal. Always include an unstained control (cells treated with neither (R,E)-Cyclooct-2-enol nor the fluorescent probe/tetrazine) to assess the level of autofluorescence.[1]

    • Non-specific Binding of the Quencher: While tetrazines are generally bioorthogonal, some derivatives may exhibit non-specific binding to cellular components. If you suspect this is the case, consider using a different, perhaps more hydrophilic, tetrazine derivative.

Issue 2: Unexpected Cytotoxicity or Altered Cell Morphology

  • Question: After adding the tetrazine quencher, I'm observing increased cell death or changes in cell morphology. Is the quencher toxic?

  • Answer: While TCO-tetrazine chemistry is known for its biocompatibility, cytotoxicity can occur under certain conditions:

    • High Concentrations of Quencher: Although generally well-tolerated, very high concentrations of some tetrazine derivatives can be cytotoxic. It is important to determine the optimal concentration of your specific tetrazine that effectively quenches the reaction without impacting cell viability. We recommend performing a dose-response curve to determine the EC50 of your tetrazine on your specific cell line.

    • Solvent Toxicity: Many tetrazines are dissolved in organic solvents like DMSO. Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).[2]

    • Extended Incubation Times: Prolonged exposure to any exogenous reagent can stress cells. Keep the quenching incubation time as short as is necessary for complete reaction.

    • Synergistic Effects: The combination of (R,E)-Cyclooct-2-enol and the tetrazine quencher may have unforeseen synergistic effects on cell health. Always include appropriate controls, such as cells treated with the quencher alone, to isolate the source of any observed toxicity.

Issue 3: Interference with Downstream Assays

  • Question: I'm concerned that the TCO-tetrazine adduct formed after quenching might interfere with my downstream assays (e.g., Western Blot, qPCR). Is this a valid concern?

  • Answer: This is a critical consideration, and the potential for interference depends on the specific assay:

    • Fluorescence-Based Assays: The TCO-tetrazine ligation product itself is not fluorescent. However, if a fluorescently-labeled tetrazine is used for quenching, it will contribute to the overall fluorescence of the sample. It is generally recommended to use a non-fluorescent tetrazine for quenching applications. Furthermore, the reaction of a tetrazine with a TCO can sometimes lead to the formation of a transiently fluorescent intermediate, which then converts to a non-fluorescent product.[3][4][5] This is an important consideration for kinetic studies.

    • Western Blotting: The TCO-tetrazine adduct adds mass to your protein of interest. While this is unlikely to cause a significant shift in the protein's migration on an SDS-PAGE gel, it is something to be aware of, especially for smaller proteins. The adduct is chemically stable and should not interfere with antibody binding unless the epitope is sterically hindered by the adduct.

    • Enzymatic Assays: The TCO-tetrazine adduct is a relatively small molecule and is unlikely to directly inhibit most enzymes. However, if the adduct is in close proximity to the active site of an enzyme, it could potentially cause steric hindrance. It is advisable to run a control experiment with the quenched adduct to assess any potential impact on enzyme activity.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended concentration of tetrazine for quenching?

    • A1: A 5-10 fold molar excess of tetrazine relative to the initial concentration of (R,E)-Cyclooct-2-enol is a good starting point. However, the optimal concentration should be determined empirically for your specific experimental setup.

  • Q2: How long should I incubate the cells with the tetrazine quencher?

    • A2: An incubation time of 15-30 minutes at 37°C is typically sufficient for complete quenching. The reaction progress can be monitored by taking time points and analyzing the disappearance of the tetrazine's characteristic absorbance (around 520-540 nm) if your experimental setup allows.[6]

  • Q3: What type of tetrazine should I use for quenching?

    • A3: For most quenching applications, a simple, non-fluorescent, and water-soluble tetrazine is ideal. Using a tetrazine with good aqueous solubility will help to avoid the use of high concentrations of organic solvents. Some researchers have found that smaller tetrazine substituents can facilitate the reaction.[7]

  • Q4: Is (R,E)-Cyclooct-2-enol stable in cell culture medium?

    • A4: Trans-cyclooctenes are generally stable in aqueous solutions and cell culture media for the duration of typical cellular experiments. However, prolonged incubation or the presence of certain reactive species could potentially lead to isomerization to the less reactive cis-isomer. It is always best to prepare fresh solutions of (R,E)-Cyclooct-2-enol for your experiments.

  • Q5: Can I confirm that the quenching reaction has worked?

    • A5: Direct confirmation in a cellular experiment can be challenging. However, you can perform a parallel in vitro experiment where you react (R,E)-Cyclooct-2-enol with your tetrazine quencher and monitor the reaction by LC-MS or by observing the disappearance of the tetrazine's color.[6] In your cellular experiment, the most practical confirmation is the reduction of background signal in your downstream application compared to a non-quenched control.

Experimental Protocol: Quenching of Unreacted (R,E)-Cyclooct-2-enol

This protocol provides a general guideline for quenching unreacted (R,E)-Cyclooct-2-enol in adherent cell culture.

Materials:

  • Cells cultured in appropriate vessels

  • (R,E)-Cyclooct-2-enol stock solution (e.g., 10 mM in DMSO)

  • Non-fluorescent tetrazine quencher stock solution (e.g., 50 mM in DMSO or water)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment: Treat your cells with the desired concentration of (R,E)-Cyclooct-2-enol in complete cell culture medium for the intended duration of your experiment.

  • Removal of Unreacted (R,E)-Cyclooct-2-enol (Optional but Recommended):

    • Aspirate the medium containing the unreacted (R,E)-Cyclooct-2-enol.

    • Gently wash the cells twice with pre-warmed PBS.

  • Preparation of Quenching Medium:

    • Prepare the quenching medium by diluting the tetrazine stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 5-10 fold molar excess over the initial (R,E)-Cyclooct-2-enol concentration).

  • Quenching Incubation:

    • Add the quenching medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing:

    • Aspirate the quenching medium.

    • Wash the cells three times with pre-warmed PBS to remove any unreacted tetrazine and the TCO-tetrazine adduct.

  • Downstream Processing: The cells are now ready for your downstream application (e.g., cell lysis for Western blotting, fixation for immunofluorescence, etc.).

Quantitative Data Summary

ParameterRecommended RangeNotes
(R,E)-Cyclooct-2-enol Concentration 10-100 µMOptimal concentration is application-dependent.
Tetrazine Quencher Concentration 5-10 fold molar excessHigher excess may be needed for very high TCO concentrations.
Quenching Incubation Time 15-30 minutesLonger times may be necessary for lower temperatures.
Quenching Temperature 37°CReaction will be slower at lower temperatures.
DMSO Concentration in Medium < 0.5% (v/v)Higher concentrations can be cytotoxic.[2]

Experimental Workflow Diagram

Quenching_Workflow cluster_cell_culture Cell Culture and Treatment cluster_quenching Quenching Step cluster_analysis Downstream Analysis A 1. Plate and Culture Cells B 2. Treat with (R,E)-Cyclooct-2-enol A->B C 3. Optional Wash with PBS B->C Reaction Period D 4. Add Tetrazine Quencher C->D E 5. Incubate (15-30 min) D->E F 6. Wash Cells with PBS E->F G 7. Proceed to Downstream Assay (e.g., Microscopy, Western Blot) F->G

Caption: Workflow for quenching unreacted (R,E)-Cyclooct-2-enol.

References

  • Li, J., et al. (2019). Tetrazine—trans-Cyclooctene Chemistry Applied to Fabricate Self-Assembled Fluorescent and Radioactive Nanoparticles for in Vivo Dual Mode Imaging. ACS Omega, 4(2), 3945-3951.
  • Truckenmüller, R., et al. (2021). Tetrazine-trans-cyclooctene ligated lanthanide conjugates for biomedical imaging. Dalton Transactions, 50(40), 14213-14223.
  • Wu, H., et al. (2016). Optimized Tetrazine Derivatives for Rapid Bioorthogonal Decaging in Living Cells.
  • Fox, J. M., & Bertozzi, C. R. (2013). trans-Cyclooctene—a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology, 17(1), 1-7.
  • Vrabel, M., et al. (2020). [4+2] Cycloaddition of trans‐cyclooctene and tetrazines for ligations.
  • Reiner, T., et al. (2016). Conformationally Strained trans-Cyclooctene (sTCO)
  • Hild, F., et al. (2022). A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans- cyclooctene. Biophysical Journal, 121(23), 4531-4540.
  • Hild, F., et al. (2022). A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene. bioRxiv.
  • Chatterjee, A., et al. (2021). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. Methods in Molecular Biology, 2372, 147-164.
  • Hild, F., et al. (2022). A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene. University of Birmingham.
  • Chen, X., et al. (2022). A Bioorthogonal TCO–Tetrazine-Based Pretargeted PET/NIRF Platform Enabling High-Contrast Tumor Imaging. International Journal of Molecular Sciences, 23(19), 11295.
  • Kim, E., & Cho, Y. (2021). Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. Molecules, 26(7), 1869.
  • Cederbaum, A. I., et al. (1995). Ethanol cytotoxicity to a transfected HepG2 cell line expressing human cytochrome P4502E1.
  • Wombacher, R., et al. (2018). Schematic representation of the TCO‐quenched fluorescence assay.
  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33453.
  • PubChem. (n.d.). Cyclooct-2-en-1-ol. Retrieved from [Link]

  • Gual, A., et al. (2022). Enantioselective Cytotoxicity of Chiral Diphosphine Ruthenium(II) Complexes Against Cancer Cells. Chemistry – A European Journal, 28(35), e202200501.

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of (R,E)-Cyclooct-2-enol with other trans-cyclooctenes.

A Comprehensive Guide to the Reactivity of (R,E)-Cyclooct-2-enol vs. Other trans-Cyclooctenes in Bioorthogonal Chemistry The inverse electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and trans-cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Reactivity of (R,E)-Cyclooct-2-enol vs. Other trans-Cyclooctenes in Bioorthogonal Chemistry

The inverse electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and trans-cyclooctenes (TCOs) is a cornerstone of modern bioorthogonal chemistry, prized for its exceptionally fast kinetics and biocompatibility[1][2]. While standard TCOs are primarily utilized for stable bioconjugation, targeted structural modifications to the cyclooctene ring have yielded derivatives with highly specialized functions.

Among these, (R,E)-cyclooct-2-enol (often referred to as axial trans-cyclooct-2-enol) occupies a unique and powerful niche. As a Senior Application Scientist, understanding the mechanistic nuances of this specific isomer is critical. It balances high reactivity with a highly specific "click-to-release" capability, enabling the controlled, instantaneous liberation of therapeutic payloads or fluorophores upon tetrazine ligation[3][4].

This guide objectively compares the kinetic performance, stability, and application scope of (R,E)-cyclooct-2-enol against other prominent TCO alternatives, providing the foundational data and self-validating protocols necessary for rigorous experimental design.

Mechanistic Insights: The Causality of Reactivity and Stability

The reactivity of TCO derivatives is governed by a delicate balance between ring strain (which raises the highest occupied molecular orbital, HOMO) and steric hindrance during the transition state.

  • sTCO (Conformationally Strained TCO): Fusing a cyclopropane ring to the TCO core locks the molecule in a highly strained "half-chair" conformation. This maximizes ground-state energy, resulting in the fastest known bioorthogonal kinetics ( k2​ up to 3.3×106M−1s−1 )[5]. However, this extreme strain comes at a cost: sTCO is highly susceptible to trans-to-cis isomerization in biological media, particularly in the presence of thiols, severely limiting its in vivo half-life[5].

  • (R,E)-Cyclooct-2-enol (Axial Isomer): The stereochemistry of the allylic alcohol dictates its kinetic profile. The axial (R,E) configuration minimizes steric clashes with the bulky tetrazine diene during the transition state. Consequently, the axial isomer exhibits a remarkable 156-fold higher reactivity compared to its equatorial counterpart[6]. Furthermore, the 2-enol isomer demonstrates a tenfold increase in stability against spontaneous isomerization compared to the standard 4-enol isomer, making it highly robust for prolonged in vivo circulation[5].

  • The Click-to-Release Paradigm: The true distinctiveness of (R,E)-cyclooct-2-enol lies in its post-ligation behavior. Unlike the 4-enol isomer, which forms a stable bicyclic adduct, the (R,E)-cyclooct-2-enol adduct undergoes a spontaneous chemical cascade. Following the initial [4+2] cycloaddition and nitrogen extrusion, the resulting 4,5-dihydropyridazine tautomerizes to a 1,4-dihydropyridazine. This specific intermediate triggers a rapid β -elimination, cleaving the allylic carbamate or carbonate bond and releasing the conjugated payload[3][7].

Pathway Tz Tetrazine Cyclo [4+2] Adduct Tz->Cyclo IEDDA TCO (R,E)-Cyclooct-2-enol TCO->Cyclo IEDDA DHP 1,4-Dihydropyridazine Cyclo->DHP -N2 & Tautomerize Release Released Payload DHP->Release β-Elimination

IEDDA and Click-to-Release mechanistic pathway of (R,E)-Cyclooct-2-enol.

Quantitative Data Comparison

To facilitate optimal reagent selection, the following table summarizes the kinetic and functional properties of key TCO derivatives.

TCO DerivativeStructural FeatureRelative Reactivity ( k2​ )Stability in SerumPrimary Application
Standard TCO Unmodified 8-membered ringHigh ( ∼103−104M−1s−1 )ModerateStable Bioconjugation
sTCO Fused cyclopropane ringUltra-High (up to 3.3×106M−1s−1 )Low (Rapid isomerization)Rapid in vivo labeling
(R,E)-Cyclooct-2-enol Allylic OH (Axial position)High ( ∼50−80,000M−1s−1 )*High (10x > 4-enol)Click-to-Release (Prodrugs)
Equatorial TCO-2-enol Allylic OH (Equatorial position)Low (156x slower than axial)HighMinimal (Poor kinetics)
trans-Cyclooct-4-enol Homoallylic OHHigh ( ∼70,000M−1s−1 )ModerateStable Bioconjugation

*Note: Absolute k2​ values vary significantly based on the specific tetrazine partner (e.g., dipyridyl vs. phenyl) and the solvent system (aqueous media accelerates the reaction)[2][5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal checks to confirm causality and eliminate experimental artifacts.

Protocol A: Kinetic Profiling via UV-Vis Spectroscopy

Causality & Design: This assay utilizes pseudo-first-order conditions (excess TCO) to simplify the bimolecular rate equation into a pseudo-unimolecular one. This minimizes errors arising from stoichiometric imbalances and allows for highly accurate determination of the second-order rate constant ( k2​ )[1].

  • Reagent Preparation: Prepare a 0.1 mM stock solution of a reporter tetrazine (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine) in PBS/MeOH. Prepare varying concentrations of (R,E)-cyclooct-2-enol (e.g., 1 mM, 2.5 mM, 5 mM, 10 mM) to ensure at least a 10-fold molar excess over the tetrazine.

  • Spectroscopic Monitoring: In a quartz cuvette, mix the tetrazine and TCO solutions at 25°C. Immediately monitor the exponential decay of the characteristic tetrazine absorption peak ( λmax​≈520 nm) over time.

  • Data Validation & Fitting: Fit the resulting absorbance decay curve to a single exponential decay function ( At​=A0​e−kobs​t ) to extract the observed rate constant ( kobs​ )[1]. Self-Validation Check: An R2 value < 0.99 indicates inadequate excess of TCO or poor mixing.

  • k2​ Calculation: Plot the extracted kobs​ values against the respective [TCO] concentrations. The slope of this linear plot yields the precise second-order rate constant ( k2​ ).

Workflow S1 1. Reagent Prep (Excess TCO) S2 2. UV-Vis Kinetics (Monitor Tz decay) S1->S2 S3 3. Data Fitting (Extract k_obs) S2->S3 S4 4. Calculate k2 (Slope of k_obs vs [TCO]) S3->S4

Self-validating experimental workflow for determining the second-order rate constant.

Protocol B: In Vitro Click-to-Release Validation Assay

Causality & Design: To verify the β -elimination efficiency of (R,E)-cyclooct-2-enol, a fluorogenic "turn-on" assay is employed. The payload is caged via a carbamate linker, which quenches its fluorescence. Release restores the signal, providing a direct, real-time readout of the elimination kinetics[7].

  • Conjugate Preparation: Synthesize a TCO-caged fluorophore (e.g., Doxorubicin or a coumarin derivative linked via a carbamate to the allylic alcohol of (R,E)-cyclooct-2-enol)[4].

  • Incubation: Incubate 10 μ M of the caged payload with 50 μ M of a highly reactive tetrazine in a simulated physiological buffer (PBS, pH 7.4, 37°C).

  • Quantification: Monitor the reaction using fluorescence spectroscopy (measuring the restored emission of the uncaged molecule) or via HPLC-MS to track the disappearance of the caged precursor and the appearance of the free payload.

  • Kinetic Analysis: Calculate the release half-life ( t1/2​ ). Self-Validation Check: Run a parallel control with a trans-cyclooct-4-enol caged payload; this control must show IEDDA ligation but ZERO fluorescence recovery, confirming that the β -elimination is exclusive to the 2-enol isomer's allylic positioning[3].

Strategic Recommendations

When designing a bioorthogonal workflow, the choice of dienophile must be dictated by the end goal:

  • For routine bioconjugation where long-term stability is required without payload release, standard TCO or trans-cyclooct-4-enol is recommended.

  • For ultra-fast in vitro labeling or scenarios where the reaction must outcompete rapid biological clearance, sTCO is the premier choice.

  • For prodrug activation, targeted drug delivery, or turn-on fluorogenic probes , (R,E)-cyclooct-2-enol is strictly required. Its unique axial stereochemistry ensures rapid ligation, while its allylic alcohol enables the defining click-to-release β -elimination cascade.

References

  • Frontiers in Chemistry. "Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering." Frontiers. Available at: [Link]

  • National Institutes of Health (PMC). "Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs." NIH. Available at: [Link]

  • Chemical Reviews. "Bioorthogonal Molecular Turn-On Optical Imaging and Therapy." ACS Publications. Available at:[Link]

Sources

Comparative

Kinetic Analysis and Performance Comparison of (R,E)-Cyclooct-2-enol in IEDDA Reactions

Executive Summary In the rapidly evolving landscape of bioorthogonal chemistry and targeted drug delivery, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and strained trans-cyclooctenes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of bioorthogonal chemistry and targeted drug delivery, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and strained trans-cyclooctenes (TCO) is recognized for its exceptionally fast kinetics and high specificity[1]. While hyper-strained variants like s-TCO are optimized purely for reaction speed, (R,E)-Cyclooct-2-enol (also known as trans-cyclooct-2-enol) occupies a highly specialized niche: the "click-to-release" methodology[2]. By positioning a hydroxyl or carbamate-linked payload at the allylic C2 position, this specific isomer sacrifices raw kinetic speed to enable a post-cycloaddition electron cascade that severs the chemical bond, releasing a functional payload (e.g., a fluorophore or cytotoxic drug) directly at a biological target[3].

This guide objectively compares the kinetic performance and stability of (R,E)-Cyclooct-2-enol against alternative TCO derivatives, providing researchers with the mechanistic causality and self-validating protocols necessary to implement this tool in drug development.

Mechanistic Causality: Reactivity vs. Stability

The structural dichotomy of TCO derivatives dictates a strict trade-off between reaction kinetics and in vivo stability. The stability of a TCO is heavily influenced by ring strain and steric shielding; excessive ring strain renders the molecule highly susceptible to trans-to-cis isomerization in the presence of biological thiols and copper-containing proteins[1].

(R,E)-Cyclooct-2-enol demonstrates a tenfold increase in stability compared to the widely used 4-enol isomer, exhibiting significantly lower trans-to-cis isomerization[4]. However, this stability comes at a kinetic cost. The allylic substituent at the C2 position introduces steric hindrance during the approach of the bulky tetrazine diene.

Furthermore, the stereochemistry of the C2 substituent is critical:

  • Axial Isomer: The axial configuration of trans-cyclooct-2-enol is highly preferred. Because the substituent points away from the reactive π -face, it minimizes transition-state steric clashes. This leads to a 156-fold higher reactivity compared to the equatorial form ( k2​ , axial = 57.7 M−1s−1 vs k2​ , equatorial = 0.37 M−1s−1 with specific bulky tetrazine conjugates)[3].

  • Click-to-Release Mechanism: Following the [4+2] cycloaddition, a retro-Diels-Alder reaction expels nitrogen gas to form a 1,4-dihydropyridazine intermediate[3]. Because the payload is linked at the allylic position, the intermediate undergoes a spontaneous β -elimination (electron cascade) driven by aromatization, cleanly releasing the payload and CO2​ [4].

G Tz 1,2,4,5-Tetrazine Cyclo [4+2] Cycloaddition (Rate-Determining) Tz->Cyclo TCO (R,E)-Cyclooct-2-enol (Caged Payload) TCO->Cyclo Bicyclic Bicyclic Intermediate Cyclo->Bicyclic RetroDA Retro-Diels-Alder (-N2 Gas) Bicyclic->RetroDA DHP 1,4-Dihydropyridazine RetroDA->DHP BetaElim β-Elimination (Electron Cascade) DHP->BetaElim Release Free Payload + CO2 + Pyridazine BetaElim->Release

Fig 1: Mechanistic pathway of the IEDDA click-to-release reaction.

Comparative Kinetic Performance

The choice of TCO derivative profoundly impacts experimental outcomes. While (R,E)-Cyclooct-2-enol is slower than its counterparts, its unique cleavage ability and high serum stability make it the optimal choice for prodrug activation strategies. Below is an objective comparison of second-order rate constants ( k2​ ) with standard tetrazines.

TCO DerivativeAbbreviationApprox. k2​ ( M−1s−1 )Key Stability & Functional Features
Bicyclo[6.1.0]non-4-ene s-TCO~3,300,000Fastest kinetics to date; highly susceptible to thiol-induced isomerization[1].
cis-Dioxolane-fused TCO d-TCO~366,000[1]Good balance of high reactivity and enhanced stability in blood serum[1].
axial-5-hydroxy-TCO a-TCO~150,000[1]High reactivity due to favorable steric effects; standard for stable bioconjugation[1].
trans-Cyclooctene TCO~2,000[1]The foundational structure; moderately stable in biological media[1].
(R,E)-Cyclooct-2-enol (Axial) TCO-2-OH~57 - 1,000[3][5]Enables click-to-release ; 10-fold higher stability than the 4-enol isomer.
(R,E)-Cyclooct-2-enol (Eq.) eq-TCO-2-OH~0.37[3]Poor reactivity due to severe transition-state steric clashes[3].

(Note: Exact k2​ values are highly dependent on the specific tetrazine partner—e.g., dipyridyl vs. methyl-tetrazine—and solvent conditions[1].)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal mathematical and analytical controls to confirm that the observed data is a true reflection of the underlying chemical kinetics, rather than artifactual noise.

Protocol A: Determination of Second-Order Rate Constant ( k2​ ) via Stopped-Flow Spectrophotometry

Because IEDDA reactions are exceptionally fast, standard benchtop mixing is insufficient. Stopped-flow spectrophotometry under pseudo-first-order conditions is required[6].

Causality & Logic: By maintaining (R,E)-Cyclooct-2-enol in a massive stoichiometric excess (10x to 50x), its concentration remains effectively constant during the reaction. This simplifies the second-order rate equation to a pseudo-first-order decay of the tetrazine, allowing for precise mathematical fitting[6].

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve the tetrazine derivative (e.g., 10 µM) and (R,E)-Cyclooct-2-enol (100 µM to 500 µM) separately in a PBS:DMSO (1:1) solution[6].

  • Rapid Mixing: Inject equal volumes of both solutions into the stopped-flow mixing chamber at 37 °C.

  • Data Acquisition: Monitor the disappearance of the tetrazine's characteristic absorption band (typically λ≈530 nm) every second[6].

  • Self-Validation (Data Fitting): Fit the absorbance decay curves to a one-phase exponential decay model to extract the pseudo-first-order rate constant ( kobs​ )[6].

  • k2​ Calculation: Plot kobs​ against the concentration of (R,E)-Cyclooct-2-enol. Validation Check: This plot must be strictly linear. A non-linear plot indicates a failure of the pseudo-first-order assumption or the presence of competing side reactions. The slope of this linear regression is the second-order rate constant ( k2​ )[6].

G Prep Reactant Prep [TCO] >> [Tz] Mix Stopped-Flow Rapid Mixing Prep->Mix Abs Monitor Tz Decay (λ ≈ 530 nm) Mix->Abs Fit Exponential Fit (k_obs) Abs->Fit Plot Linear Regression k_obs vs [TCO] = k_2 Fit->Plot

Fig 2: Self-validating stopped-flow spectrophotometry workflow for k2 determination.

Protocol B: In Vitro Click-to-Release Cleavage Assay

To verify the efficacy of the β -elimination step, researchers must track both the consumption of the precursor and the appearance of the free payload.

Causality & Logic: The IEDDA cycloaddition is fast, but the subsequent β -elimination can be the rate-limiting step for actual drug release. Monitoring only the disappearance of the tetrazine color proves conjugation occurred, but not that the payload was released.

Step-by-Step Workflow:

  • Incubation: Incubate 50 µM of the TCO-2-enol-caged payload (e.g., a carbamate-linked fluorophore) with 500 µM of the trigger tetrazine in physiological buffer (pH 7.4, 37 °C).

  • Quenching: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), extract aliquots and quench the reaction by adding a massive excess of a highly reactive scavenger (e.g., s-TCO) to consume unreacted tetrazine.

  • LC-MS Analysis: Inject the quenched samples into an LC-MS system equipped with a UV/Vis and mass detector.

  • Self-Validation (Mass Balance): Quantify the Area Under the Curve (AUC) for three distinct species: the unreacted TCO-caged payload, the intermediate cycloadduct, and the fully released free payload. The molar sum of these three species must remain constant across all time points. A drop in total mass balance indicates payload degradation or irreversible non-specific binding to the reaction vessel.

References

  • [3] Bioorthogonal Molecular Turn-On Optical Imaging and Therapy | Chemical Reviews. Source: acs.org. URL:[Link]

  • [4] Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC. Source: nih.gov. URL:[Link]

  • [6] Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC. Source: nih.gov. URL:[Link]

Sources

Validation

A Definitive Guide to Bioconjugation: (R,E)-Cyclooct-2-enol (IEDDA) vs. SPAAC

In the rapidly evolving landscape of bioorthogonal chemistry, selecting the optimal ligation strategy is a critical decision that dictates the success of downstream applications, from live-cell imaging to the development...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of bioorthogonal chemistry, selecting the optimal ligation strategy is a critical decision that dictates the success of downstream applications, from live-cell imaging to the development of Antibody-Drug Conjugates (ADCs). Two of the most prominent catalyst-free methodologies are the Inverse Electron-Demand Diels-Alder (IEDDA) reaction—specifically utilizing the highly specialized (R,E)-Cyclooct-2-enol derivative—and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) .

While both chemistries offer exceptional bioorthogonality, they serve fundamentally different strategic purposes. This guide provides an objective, data-driven comparison of these two systems, exploring their mechanistic causality, kinetic profiles, and step-by-step self-validating experimental workflows.

Mechanistic Foundations: Stability vs. Dynamics

To understand when to deploy each chemistry, we must first examine the structural causality driving their reactivity.

(R,E)-Cyclooct-2-enol: The Engine of "Click-to-Release"

(R,E)-Cyclooct-2-enol is the axial isomer of trans-cyclooct-2-enol. While standard trans-cyclooctenes (TCOs) are famous for their blindingly fast reaction rates with tetrazines (Tz), they suffer from a critical flaw in biological media: copper-containing serum proteins can catalyze their isomerization into the unreactive cis-conformation.

The 2-enol derivative solves this. The hydroxyl group at the allylic position provides a 10-fold increase in stability against trans-to-cis isomerization compared to standard TCOs, making it vastly superior for in vivo applications . Furthermore, the axial orientation of the substituent increases steric strain, accelerating the IEDDA reaction rate up to 156-fold compared to its equatorial counterpart .

Most importantly, when (R,E)-Cyclooct-2-enol is functionalized as an allylic carbamate, the resulting [4+2] cycloaddition with tetrazine forms a dihydropyridazine intermediate that undergoes spontaneous 1,4-elimination. This severs the carbamate bond, releasing the attached payload—a mechanism known as Click-to-Release (CtR) .

SPAAC: The Gold Standard for Unbreakable Bonds

SPAAC relies on the inherent ring strain of cyclooctynes (e.g., DBCO, BCN) to drive a[3+2] cycloaddition with an azide, forming a highly stable triazole linkage . Unlike the dynamic nature of the IEDDA click-to-release system, SPAAC is entirely static. The triazole bond is chemically inert under physiological conditions. Additionally, the azide tag is exceptionally small (only three linear atoms), minimizing steric hindrance and preserving the native folding and function of the target biomolecule.

Bioconjugation cluster_IEDDA IEDDA: (R,E)-Cyclooct-2-enol + Tetrazine cluster_SPAAC SPAAC: Cyclooctyne + Azide TCO (R,E)-Cyclooct-2-enol (Allylic Carbamate) IEDDA_rxn [4+2] Cycloaddition (Fast Kinetics) TCO->IEDDA_rxn Tz Tetrazine (Tz) Tz->IEDDA_rxn DHP Dihydropyridazine Intermediate IEDDA_rxn->DHP Release 1,4-Elimination (Click-to-Release) DHP->Release Post-click DBCO Cyclooctyne (e.g., DBCO) SPAAC_rxn [3+2] Cycloaddition (Moderate Kinetics) DBCO->SPAAC_rxn Azide Azide Tag Azide->SPAAC_rxn Triazole Stable Triazole Linkage SPAAC_rxn->Triazole

Mechanistic pathways of (R,E)-Cyclooct-2-enol (IEDDA) vs. SPAAC bioconjugation.

Quantitative Kinetic & Thermodynamic Profiling

The choice between these two chemistries often comes down to the required reaction speed and the desired fate of the linkage. The table below summarizes the critical performance metrics.

Parameter(R,E)-Cyclooct-2-enol (IEDDA)SPAAC (DBCO + Azide)
Reaction Mechanism [4+2] Inverse Electron-Demand Diels-Alder[3+2] Strain-Promoted Cycloaddition
Second-Order Rate Constant ( k2​ ) ~50 to >10,000 M⁻¹s⁻¹ (Dependent on Tz)~0.1 to 1.0 M⁻¹s⁻¹
Linkage Fate Cleavable (via 1,4-elimination if carbamate)Highly Stable (Inert Triazole)
Isomerization Risk Low (10x more stable than standard TCO)None (Alkynes do not isomerize)
Tag Footprint Large (Strained 8-membered ring)Minimal (Linear 3-atom azide)
Primary Application Prodrug activation, ADCs, Ultra-fast imagingStable bioconjugation, Live-cell tracking

Self-Validating Experimental Workflows

To objectively compare these chemistries in your own laboratory, you must utilize a self-validating protocol. The following workflow details the conjugation of a model protein (e.g., an IgG antibody) using NHS-ester chemistry, followed by the bioorthogonal reaction and analytical validation.

Causality in Experimental Design:
  • Buffer Selection: We explicitly mandate amine-free buffers (e.g., HEPES, PBS). Primary amines present in Tris buffers will competitively react with the NHS-ester, quenching the labeling reagent and resulting in failed conjugations.

  • Molar Excess: A strict 10-fold molar excess of the NHS-ester is used to ensure quantitative labeling without over-modifying the protein, which would lead to hydrophobic precipitation.

  • Self-Validation: The protocol includes an intermediate UV-Vis quantification step to calculate the Degree of Labeling (DoL) before proceeding to the click reaction, ensuring the failure of a downstream reaction is not misattributed to a failed initial conjugation.

Workflow Prep 1. Reagent Prep (Amine-free Buffer) Label 2. NHS-Ester Conjugation Prep->Label Add Target Purify 3. Desalting/ Purification Label->Purify Remove Excess Click 4. Bioorthogonal Reaction Purify->Click Add Tz/Azide Analyze 5. LC-MS / SDS-PAGE Validation Click->Analyze Confirm

Standard experimental workflow for bioorthogonal protein labeling and validation.

Step-by-Step Methodology

Phase 1: Primary Conjugation & Validation

  • Preparation: Dissolve the target protein in 0.1 M HEPES buffer (pH 8.0) to a final concentration of 2-5 mg/mL.

  • Reagent Addition:

    • For IEDDA: Add a 10-fold molar excess of (R,E)-Cyclooct-2-enol-NHS ester (dissolved in anhydrous DMSO).

    • For SPAAC: Add a 10-fold molar excess of DBCO-NHS ester (dissolved in anhydrous DMSO).

    • Note: Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Purification: Remove unreacted NHS-esters using a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with PBS (pH 7.4).

  • Self-Validation (DoL Calculation): Measure the absorbance of the purified conjugate using a UV-Vis spectrophotometer. Use the specific extinction coefficient of the DBCO or TCO tag at their respective absorbance maxima to calculate the Degree of Labeling (target DoL: 2-4 tags per protein).

Phase 2: The Bioorthogonal Reaction

  • Reaction Setup: To the validated protein conjugates, add a 5-fold molar excess (relative to the calculated DoL) of the corresponding bioorthogonal partner:

    • For IEDDA: Add Tetrazine-Fluorophore (e.g., Tz-Cy5).

    • For SPAAC: Add Azide-Fluorophore (e.g., Azide-Cy5).

  • Incubation:

    • IEDDA: Incubate for 15–30 minutes at room temperature (ultra-fast kinetics).

    • SPAAC: Incubate for 2–4 hours at room temperature, or overnight at 4°C (moderate kinetics).

Phase 3: Analytical Confirmation

  • LC-MS Analysis: Run the intact protein conjugates on an LC-MS system. For SPAAC, you will observe a direct mass shift corresponding to the addition of the Azide-Fluorophore. For the (R,E)-Cyclooct-2-enol system (if formulated as a cleavable carbamate), LC-MS will confirm the loss of the payload mass following the 1,4-elimination event.

  • SDS-PAGE: Run the samples on a reducing SDS-PAGE gel. Image the gel using a fluorescence scanner prior to Coomassie staining to confirm covalent attachment of the fluorophore.

Strategic Selection Guide

Choosing between these two titans of bioorthogonal chemistry requires aligning the chemical properties with your biological end-goal:

  • Choose (R,E)-Cyclooct-2-enol (IEDDA) when:

    • You are developing Antibody-Drug Conjugates (ADCs) or prodrugs that require controlled, stimulus-free payload release at the target site (Click-to-Release).

    • You are performing in vivo pre-targeted imaging where ultra-fast kinetics are required to capture targets before the reagents are cleared by renal filtration.

    • You need a TCO handle that resists trans-to-cis isomerization in serum over prolonged periods.

  • Choose SPAAC when:

    • You require an unbreakable, permanent linkage for long-term tracking, pull-down assays, or stable fluorophore conjugation.

    • The target protein is highly sensitive to steric bulk, necessitating the use of the ultra-small azide tag on the biomolecule.

    • Long-term shelf stability of the functionalized biomolecule is prioritized over reaction speed.

References

  • 1 - PMC, National Institutes of Health.

  • 2 - BenchChem.

  • 3 - ACS Publications.

  • 4 - Chemical Reviews, ACS Publications.

Sources

Comparative

The Bioorthogonal Balance: Comparative Stability of (R,E)-Cyclooct-2-enol Against Strained Alkenes

In the rapidly evolving landscape of bioorthogonal chemistry, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between strained alkenes and tetrazines stands as the premier methodology for bioconjugation, live-ce...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of bioorthogonal chemistry, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between strained alkenes and tetrazines stands as the premier methodology for bioconjugation, live-cell imaging, and targeted drug delivery. However, researchers constantly face the reactivity-stability paradox : the structural strain required to accelerate reaction kinetics inherently destabilizes the molecule, making it prone to spontaneous isomerization or degradation in biological media.

While hyper-reactive dienophiles like s-TCO dominate rapid labeling applications, (R,E)-cyclooct-2-enol (often referred to as trans-cyclooct-2-enol or r-TCO) has emerged as the gold standard for "click-to-release" strategies[1]. This guide provides an in-depth, objective comparison of the stability, kinetic profiles, and mechanistic utility of (R,E)-cyclooct-2-enol against other prominent strained alkenes.

Thermodynamic Causality: Why Strain Dictates Stability

The exceptional reactivity of trans-cyclooctene (TCO) derivatives stems from extreme Baeyer (angle) strain and torsional strain[2]. Forcing a trans double bond into an eight-membered ring locks the molecule into a rigid, chiral "crown" conformation. This severely distorts the sp² carbons, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and pre-organizing the molecule for a [4+2] cycloaddition[3].

However, this high potential energy makes the trans isomer thermodynamically unstable relative to its cis counterpart. In complex biological media, TCOs are susceptible to trans-to-cis isomerization , a process catalyzed by:

  • High Thiol Concentrations: Endogenous thiols (e.g., glutathione) can reversibly add to the double bond via a radical mechanism, allowing free rotation and subsequent elimination to the relaxed cis isomer[4].

  • Metal Ions: Trace copper or other transition metals can coordinate with the alkene, lowering the activation barrier for isomerization.

The 2-Enol Advantage

Standard trans-cyclooct-4-enol is highly reactive but suffers from moderate stability in vivo. Shifting the hydroxyl group to the allylic position to form (R,E)-cyclooct-2-enol results in a slower IEDDA reaction rate but yields a tenfold increase in stability against trans-to-cis isomerization compared to the 4-enol isomer[5]. This stability makes it uniquely suited for prodrugs that require prolonged circulation times before tetrazine-triggered activation.

Comparative Kinetics and Stability Data

The choice of a strained alkene requires a calculated trade-off. The table below synthesizes the kinetic and stability profiles of leading bioorthogonal dienophiles.

Strained AlkenePrimary ApplicationSecond-Order Rate Constant ( k2​ )[M⁻¹s⁻¹]*Stability Profile & Isomerization Resistance
s-TCO Ultra-fast Ligation >1,000,000 Poor: Highly prone to isomerization; short shelf-life; requires Ag(I) complexation for storage[4].
d-TCO Fast Ligation ∼366,000 High: Dioxolane fusion improves aqueous stability and resistance to thiols[6].
TCO-4-enol Standard Ligation 2,000−23,800 Moderate: Susceptible to thiol-promoted isomerization in serum over several hours[5].
(R,E)-Cyclooct-2-enol (Axial) Click-to-Release ∼57.7 High: 10x more stable than 4-enol; preferred isomer for triggered release[5][7].
(R,E)-Cyclooct-2-enol (Equatorial) Click-to-Release ∼0.37 Very High: Highly stable, but kinetically sluggish due to steric hindrance[7].
BCN Ligation / Cu-free Click 0.1−3.6 Excellent: Bench-stable; minimal cross-reactivity; no isomerization risk[8].
Norbornene Ligation 0.01−1.0 Excellent: Highly stable in biological media; slow kinetics require high concentrations[8].

*Note: k2​ values vary based on the specific tetrazine partner (e.g., 3,6-dipyridyl-s-tetrazine vs. diphenyl-s-tetrazine) and solvent conditions.

(R,E)-Cyclooct-2-enol: The Mechanics of Click-to-Release

While most TCOs form stable dihydropyridazine conjugates upon reaction with tetrazines, (R,E)-cyclooct-2-enol is designed to self-immolate. When a payload (drug or fluorophore) is conjugated to the allylic hydroxyl group via a carbamate linker, the IEDDA reaction triggers a precise elimination cascade[7].

Axial vs. Equatorial Reactivity

The stereochemistry of the allylic substituent critically dictates performance. The axial isomer of (R,E)-cyclooct-2-enol is approximately 156-fold more reactive than the equatorial isomer[7].

  • Causality: In the equatorial conformation, the bulky allylic substituent lies in the plane of the ring, creating severe steric clash with the incoming tetrazine diene. In the axial conformation, the substituent points away from the reaction face, minimizing steric hindrance during the transition state of the [4+2] cycloaddition.

G TCO (R,E)-Cyclooct-2-enol (Payload Caged) IEDDA [4+2] Cycloaddition (IEDDA) TCO->IEDDA Tz Tetrazine (Trigger) Tz->IEDDA Intermediate Bicyclic Intermediate IEDDA->Intermediate RetroDA Retro-Diels-Alder (-N2) Intermediate->RetroDA Dihydropyridazine 1,4-Dihydropyridazine Adduct RetroDA->Dihydropyridazine Elimination Beta-Elimination (-CO2) Dihydropyridazine->Elimination Payload Released Payload (Active Drug/Dye) Elimination->Payload

Reaction pathway of tetrazine-triggered click-to-release using (R,E)-cyclooct-2-enol.

Self-Validating Experimental Protocols

To objectively compare the stability and reactivity of strained alkenes, researchers must employ self-validating analytical systems. The following protocols include internal controls to ensure data integrity.

Protocol A: Stopped-Flow UV-Vis Spectrophotometry (Kinetic Determination)

This protocol measures the rapid second-order rate constant ( k2​ ) of the IEDDA reaction by tracking the disappearance of the tetrazine chromophore (typically absorbing at 510–550 nm)[9].

  • Preparation: Prepare stock solutions of the tetrazine (e.g., 0.1 mM) and the strained alkene (e.g., 1.0 mM to 10.0 mM) in PBS/MeOH.

  • Internal Validation (Pseudo-First-Order Conditions): Ensure the alkene is in at least a 10-fold molar excess over the tetrazine. This forces the reaction into pseudo-first-order kinetics, simplifying the mathematical fit and validating the reaction order.

  • Data Acquisition: Rapidly mix equal volumes in the stopped-flow instrument at 25°C or 37°C. Record the exponential decay of absorbance at λmax​ of the tetrazine.

  • Analysis: Fit the decay curve to a single exponential function to extract the observed rate constant ( kobs​ ).

  • Calculation: Plot kobs​ against varying concentrations of the alkene. The slope of this linear regression is the true second-order rate constant ( k2​ ).

Protocol B: HPLC-MS Stability Assay in Biological Media

This assay quantifies the half-life of the strained alkene and its rate of trans-to-cis isomerization in complex media (e.g., 10% FBS or whole serum)[10].

  • Preparation: Spike the strained alkene (e.g., 50 µM final concentration) into pre-warmed biological media at 37°C.

  • Internal Standard Addition: Immediately spike in a known concentration of an inert, isotopically labeled internal standard (e.g., 13 C-labeled inert peptide) to correct for extraction efficiency and MS ionization variance.

  • Incubation & Sampling: Aliquot samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Quenching: Quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate serum proteins and halt isomerization. Centrifuge at 15,000 x g for 10 minutes.

  • LC-MS Analysis: Inject the supernatant into an LC-MS system. Use a gradient that chromatographically resolves the trans isomer from the cis isomer.

  • Quantification: Calculate the Area Under the Curve (AUC) for the trans isomer relative to the internal standard. Plot the natural log of remaining trans concentration vs. time to determine the half-life ( t1/2​ ).

G Start Spike TCO & Internal Standard into Biological Media (37°C) Incubate Incubate & Extract Aliquots at Time Intervals Start->Incubate Quench Quench Reaction & Precipitate Proteins (Cold MeCN) Incubate->Quench LCMS HPLC-MS Analysis (Resolve trans vs cis peaks) Quench->LCMS Kinetics Calculate Half-Life & Isomerization Rate LCMS->Kinetics

Step-by-step experimental workflow for HPLC-MS based stability and isomerization assay.

Strategic Selection Guide

When designing a bioorthogonal workflow, the choice of strained alkene must align with the biological objective:

  • For Pre-targeted Imaging (Minutes to Hours): Use d-TCO or TCO-4-enol . They offer the requisite speed to capture targets before clearance, with sufficient stability for short-term in vivo use.

  • For Long-Term Tracking (Days): Use Norbornene or BCN . Their robust stability ensures the tag remains intact over extended biological processes, despite slower labeling kinetics.

  • For Prodrug Activation / Click-to-Release: (R,E)-cyclooct-2-enol (Axial) is the undisputed choice. It perfectly balances the stability needed to circulate as a prodrug with the specific structural geometry required to trigger a rapid beta-elimination and payload release upon tetrazine ligation.

References

  • Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation National Institutes of Health (NIH) / PubMed Central[Link]

  • Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation National Institutes of Health (NIH) / PubMed Central[Link]

  • Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs National Institutes of Health (NIH) / PubMed Central[Link]

  • Bioorthogonal Molecular Turn-On Optical Imaging and Therapy Chemical Reviews (ACS Publications)[Link]

Sources

Validation

Mechanistic Causality: Strain, Sterics, and Orbital Interactions

The Ultimate Guide to IEDDA Dienophiles: A Head-to-Head Comparison for Bioorthogonal Chemistry The Inverse Electron-Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles has revolutioniz...

Author: BenchChem Technical Support Team. Date: March 2026

The Ultimate Guide to IEDDA Dienophiles: A Head-to-Head Comparison for Bioorthogonal Chemistry

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles has revolutionized chemical biology, pretargeted radioimmunotherapy, and antibody-drug conjugate (ADC) development. Characterized by unparalleled reaction kinetics, exceptional bioorthogonality, and nitrogen gas as the sole byproduct, the IEDDA reaction is currently the fastest bioorthogonal conjugation method available[1].

However, not all dienophiles are created equal. The choice of dienophile dictates the reaction rate, in vivo stability, and the degree of steric perturbation introduced to the target biomolecule. As a Senior Application Scientist, I have compiled this definitive guide to objectively compare the leading IEDDA dienophiles—trans-Cyclooctene (TCO), Bicyclo[6.1.0]nonyne (BCN), Norbornene, and Cyclopropene—to help you engineer self-validating, highly efficient bioconjugation workflows.

To make an informed selection, we must first understand the causality behind dienophile reactivity. The IEDDA reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine.

  • Ring Strain (The Kinetic Driver): Reactivity scales exponentially with ring strain. The "crown" conformation of TCO forces the double bond into a highly strained geometry, raising its HOMO energy and lowering the activation energy barrier. This makes TCO up to seven orders of magnitude more reactive than its unstrained cis-cyclooctene counterpart[2].

  • Secondary Orbital Interactions: While alkynes like BCN generally have lower HOMO energies than alkenes like TCO, BCN remains highly reactive. This is due to secondary orbital interactions between the HOMO-1 of the alkyne and the LUMO of the diene, which significantly stabilize the transition state[3].

  • Steric Hindrance: Bulky dienophiles (like TCO) or bulky tetrazines can sterically clash, drastically reducing the reaction rate. For metabolic glycoengineering, where unnatural sugars must be processed by cellular enzymatic machinery, large dienophiles are often rejected, necessitating the use of ultra-small tags like cyclopropenes[1].

G Start Determine Primary Application Constraint Kinetics Need Ultra-Fast Kinetics (In Vivo)? Start->Kinetics Size Need Minimal Steric Perturbation? Start->Size Stability Need High Stability & Easy Synthesis? Start->Stability TCO TCO / sTCO (k2 > 10^4 M-1s-1) Kinetics->TCO Yes Cyclopropene Cyclopropene (k2 ~ 1-10 M-1s-1) Size->Cyclopropene Yes Norbornene Norbornene / BCN (k2 ~ 1-100 M-1s-1) Stability->Norbornene Yes

Logical decision tree for selecting IEDDA dienophiles based on experimental constraints.

Head-to-Head Comparison of Dienophiles

A. trans-Cyclooctene (TCO) and conformationally strained TCO (sTCO)

TCO is the gold standard for in vivo pretargeting. By fusing a three-membered ring to the cyclooctene ring (yielding sTCO), researchers have achieved staggering second-order rate constants up to 106 M−1s−1 [1].

  • Pros: Unmatched kinetics; allows for ultra-low concentration labeling (nanomolar to picomolar range).

  • Cons: TCO is susceptible to copper-catalyzed or radical-induced isomerization to the unreactive cis-isomer in biological fluids[4]. It is also highly hydrophobic and bulky.

B. Bicyclo[6.1.0]nonyne (BCN)

BCN is a highly versatile, symmetric strained alkyne. Because it lacks stereocenters (unlike TCO, which has axial chirality), it simplifies analytical characterization in ADC manufacturing.

  • Pros: Dual-reactivity (reacts with azides via SPAAC and tetrazines via IEDDA); excellent stability; symmetric structure.

  • Cons: Moderate IEDDA kinetics compared to TCO; cross-reactivity with endogenous thiols under highly specific, prolonged conditions (though generally considered bioorthogonal).

C. Norbornene

Norbornene is a highly stable, synthetically accessible bicyclic alkene. While its kinetics are slower ( k2​≈2 M−1s−1 ), its chemical robustness makes it ideal for biomaterials and hydrogel formation[2].

  • Pros: Extremely stable; inexpensive; easy to functionalize; excellent for polymer chemistry and cell encapsulation.

  • Cons: Sluggish kinetics require higher concentrations or longer incubation times (hours rather than minutes)[5].

D. Cyclopropene

Cyclopropenes are the smallest IEDDA-reactive dienophiles. Their minimal footprint makes them the premier choice for metabolic glycoengineering, as they are readily accepted by biosynthetic enzymes[1].

  • Pros: Minimal steric footprint; highly stable when substituted correctly (e.g., 1-methyl-3-substituted cyclopropenes)[5].

  • Cons: Slowest kinetics among the strained dienophiles; unsubstituted variants are prone to polymerization.

Quantitative Performance Metrics

To facilitate objective decision-making, the following table summarizes the quantitative performance data of these dienophiles when reacted with a standard di-substituted 1,2,4,5-tetrazine in aqueous media at 37°C.

DienophileRelative SizeSecond-Order Rate Constant ( k2​ )In Vivo StabilityPrimary Application
sTCO Very Large 105−106 M−1s−1 Moderate (Isomerizes)In vivo pretargeted imaging / RIT
TCO Large 103−104 M−1s−1 Moderate (Isomerizes)ADC synthesis, rapid bioconjugation
BCN Large 101−102 M−1s−1 HighDual-labeling (SPAAC & IEDDA)
Norbornene Medium 1−5 M−1s−1 Very HighBiomaterials, hydrogels
Cyclopropene Small 1−10 M−1s−1 High (if substituted)Metabolic glycoengineering

(Data synthesized from references[1],[5], and[2])

Experimental Protocol: Kinetic Profiling of IEDDA Dienophiles

To ensure trustworthiness and self-validation in your bioconjugation workflows, you must empirically verify the reaction kinetics of your specific Tetrazine-Dienophile pair under your exact buffer conditions. Because tetrazines possess a distinct pink/red color with an absorbance maximum ( λmax​ ) near 520 nm, their consumption can be directly monitored via UV-Vis spectroscopy.

Protocol: Stopped-Flow UV-Vis Kinetic Measurement

This protocol utilizes pseudo-first-order conditions to isolate the rate constant.

Reagents & Equipment:

  • Target Tetrazine (Tz) stock (e.g., 1 mM in DMSO)

  • Target Dienophile (Dp) stock (e.g., 100 mM in DMSO)

  • Reaction Buffer (e.g., 1X PBS, pH 7.4)

  • Stopped-flow UV-Vis spectrophotometer equipped with a thermostated cell (37°C).

Step-by-Step Methodology:

  • Prepare Working Solutions: Dilute the Tz stock in PBS to a final concentration of 0.1 mM. Dilute the Dp stock in PBS to create a concentration series representing a 10-fold to 100-fold molar excess over Tz (e.g., 1 mM, 2 mM, 5 mM, 10 mM). Causality note: A vast excess of Dp ensures the concentration of Dp remains effectively constant during the reaction, simplifying the second-order rate equation to a pseudo-first-order equation.

  • Baseline Calibration: Blank the spectrophotometer using the reaction buffer containing the equivalent percentage of DMSO.

  • Rapid Mixing: Load the Tz solution into Syringe A and the Dp solution into Syringe B of the stopped-flow instrument. Trigger the rapid injection (1:1 volume ratio) into the mixing chamber.

  • Data Acquisition: Monitor the exponential decay of the tetrazine absorbance at 520 nm over time. For ultra-fast dienophiles like TCO, data must be captured in the millisecond regime.

  • Kinetic Fitting: Fit the decay curve to a single exponential decay model: At​=A0​e−kobs​t+C to extract the observed pseudo-first-order rate constant ( kobs​ ).

  • Calculate k2​ : Plot kobs​ against the various concentrations of the Dienophile. The slope of this linear regression represents the second-order rate constant ( k2​ ) in M−1s−1 .

G Prep Prepare Reactants (Tetrazine + Dienophile) Mix Rapid Mixing (Stopped-Flow) Prep->Mix Measure Monitor Absorbance (λ ≈ 520 nm) Mix->Measure Analyze Pseudo-First-Order Kinetic Fitting Measure->Analyze Result Calculate k2 (M-1 s-1) Analyze->Result

Step-by-step stopped-flow UV-Vis spectroscopy workflow for measuring IEDDA reaction kinetics.

Conclusion & Strategic Recommendations

The selection of an IEDDA dienophile is a balancing act between kinetic velocity and molecular stability.

  • If your application requires in vivo pretargeting where reactants are highly diluted in the bloodstream, TCO or sTCO is mandatory to achieve conjugation before biological clearance[4].

  • If you are conducting metabolic glycoengineering and need the cellular machinery to incorporate a tag into cell-surface glycans, the minimal steric footprint of Cyclopropene makes it the superior choice, despite its slower kinetics[1].

  • For biomaterials and hydrogels , where high concentrations can be achieved and long-term stability is paramount, Norbornene remains the most reliable and cost-effective option[2].

References

  • Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering Frontiers in Chemistry (2021). URL:[Link][1]

  • Inverse electron demand Diels–Alder reactions in chemical biology Chemical Society Reviews, Royal Society of Chemistry (2017). URL:[Link][5]

  • Norbornenes in Inverse Electron-Demand Diels-Alder Reactions ResearchGate / Original Source Publisher (2021). URL:[Link][2]

  • Secondary Orbital Interactions Enhance the Reactivity of Alkynes in Diels–Alder Cycloadditions Journal of the American Chemical Society (2019). URL:[Link][3]

  • IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications Molecules, MDPI (2021). URL:[Link][4]

Sources

Comparative

Validating the Efficiency of Click-to-Release with (R,E)-Cyclooct-2-enol: A Comparative Guide

As bioorthogonal chemistry transitions from simple ligation to dynamic payload delivery, the "click-to-release" strategy has emerged as a cornerstone for targeted drug activation and fluorogenic probing[1]. At the heart...

Author: BenchChem Technical Support Team. Date: March 2026

As bioorthogonal chemistry transitions from simple ligation to dynamic payload delivery, the "click-to-release" strategy has emerged as a cornerstone for targeted drug activation and fluorogenic probing[1]. At the heart of this technology is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines (Tz) and trans-cyclooctenes (TCO). However, achieving quantitative and rapid release in complex biological environments requires precise stereochemical control.

As an application scientist, I frequently observe that the choice of the TCO isomer dictates the success or failure of a cleavage assay. This guide provides an in-depth, data-driven comparison of (R,E)-Cyclooct-2-enol (the highly reactive axial TCO isomer) against alternative linker technologies, detailing the mechanistic causality behind its superior performance and providing a self-validating protocol for experimental implementation.

The Mechanistic Imperative of the Axial Conformation

The click-to-release cascade is not a single step; it is a delicate sequence of cycloaddition, tautomerization, and elimination[2]. When a tetrazine reacts with an allylic-substituted TCO, it initially forms a 4,5-dihydropyridazine (4,5-DHP). To release the payload (typically attached via a carbamate, carbonate, or ether), this intermediate must tautomerize into a 1,4-dihydropyridazine (1,4-DHP), which subsequently undergoes a 1,4-elimination[3].

Why (R,E)-Cyclooct-2-enol? The (R,E)-isomer places the allylic leaving group in an axial position. This is mechanically critical for two reasons:

  • Click Kinetics: The axial conformation minimizes steric hindrance during the approach of the bulky tetrazine, rendering it >100-fold more reactive in the initial IEDDA step compared to the equatorial isomer[2],[4].

  • Stereoelectronic Alignment: For the 1,4-elimination to occur rapidly, the σ∗ orbital of the breaking C-O bond must be antiperiplanar to the developing π system of the dihydropyridazine ring. The axial orientation provides this perfect geometric alignment, driving the reaction forward and preventing the formation of non-releasing, dead-end tautomers[5].

G Tz 1,2,4,5-Tetrazine (Tz) IEDDA IEDDA Cycloaddition (Fast Kinetics) Tz->IEDDA TCO (R,E)-Cyclooct-2-enol (Axial TCO-Payload) TCO->IEDDA DHP45 4,5-Dihydropyridazine (4,5-DHP) IEDDA->DHP45 Taut Tautomerization DHP45->Taut DHP14 1,4-Dihydropyridazine (1,4-DHP) Taut->DHP14 Elim 1,4-Elimination (Stereoelectronically Aligned) DHP14->Elim Payload Released Payload (Active Drug/Fluorophore) Elim->Payload Byproduct Pyridazine Byproduct Elim->Byproduct

Mechanistic pathway of tetrazine-triggered click-to-release using (R,E)-Cyclooct-2-enol.

Comparative Performance Analysis

To objectively evaluate (R,E)-Cyclooct-2-enol, we must benchmark it against other common bioconjugation and cleavage strategies. The table below synthesizes the quantitative performance metrics across different linker types.

Linker TechnologyClick Rate Constant ( k2​ , M⁻¹s⁻¹)Max Release Yield (%)Release Kinetics ( t1/2​ )In Vivo UtilityPrimary Limitation
(R,E)-Cyclooct-2-enol (Axial TCO) 1,000 – 10,000> 95%< 30 minutesExcellentSusceptible to thiol-isomerization over days
Equatorial TCO Isomer < 100< 20%> 24 hoursPoorTrapped in dead-end tautomers[2]
Standard TCO (No leaving group) > 10,0000% (Ligation Only)N/AExcellentCannot release payloads
Photocleavable (o-Nitrobenzyl) N/A (UV Triggered)~ 80%Minutes (under UV)Very PoorUV light cannot penetrate deep tissue

Self-Validating Experimental Protocol: Fluorogenic Release Assay

To rigorously validate the cleavage efficiency of your specific TCO-tetrazine pair, relying solely on end-point biological assays (like cell death) is dangerous; it conflates release efficiency with biological uptake. Instead, utilize a self-validating fluorogenic assay utilizing a bifunctional TCO-reporter-quencher pair (e.g., EDANS/DABCYL)[6].

Step-by-Step Methodology

Phase 1: Baseline Establishment (Self-Validation)

  • Prepare the Probe: Synthesize or dilute the TCO-EDANS-DABCYL probe to a final concentration of 10 µM in PBS (pH 7.4) containing 5% DMSO to ensure solubility.

  • Confirm Quenching: Measure the baseline fluorescence ( λex​ = 340 nm, λem​ = 495 nm). The baseline must remain stable and near-zero for at least 30 minutes. Causality: A rising baseline indicates spontaneous hydrolysis of the carbamate linker, invalidating the bioorthogonality of the system.

Phase 2: IEDDA Initiation & Kinetic Monitoring 3. Trigger Addition: Inject the chosen tetrazine trigger at a 10-fold molar excess (100 µM) to ensure pseudo-first-order kinetics. 4. Continuous Monitoring: Record fluorescence intensity every 30 seconds for 4 hours at 37 °C. 5. Data Normalization: Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting ln(Fmax​−Ft​) versus time.

Phase 3: Orthogonal Validation 6. LC-MS Verification: At t=4 hours, quench a parallel reaction aliquot and analyze via LC-MS.

  • Causality: Fluorescence only proves the fluorophore separated from the quencher. LC-MS is mandatory to confirm the absence of the tricyclic dead-end isomer and verify the exact mass of the liberated payload[2],[7]. If dead-end isomers are detected, consider N-methylating the carbamate linkage to sterically block the undesired pathway[7].

Workflow Step1 1. Conjugation Synthesize TCO-Payload Step2 2. Baseline Validation Confirm Stability & Quenching Step1->Step2 Step3 3. Trigger Addition Inject Tetrazine (Tz) Step2->Step3 Step4 4. Kinetic Monitoring LC-MS / Fluorometry Step3->Step4 Step5 5. Quantification Calculate Yield & Half-life Step4->Step5

Step-by-step experimental workflow for validating click-to-release efficiency.

Conclusion & Future Directions

The use of (R,E)-Cyclooct-2-enol as an axial TCO linker represents the gold standard for bioorthogonal click-to-release systems. By ensuring proper stereoelectronic alignment, researchers can bypass the kinetic bottlenecks that plague equatorial isomers. Emerging iterations, such as C2-symmetric TCOs (C2TCO)[7] and intramolecularly directed TCOs (iTCO)[5], are building upon this axial foundation to push release yields to near 100% even with highly electron-deficient tetrazines.

References

  • Source: nih.
  • Source: scilit.
  • Source: nih.
  • Source: researchgate.
  • TCO (trans-cyclooctene)
  • Source: chemrxiv.
  • Source: acs.

Sources

Validation

Mechanistic Causality in Chiral Separation: Coated vs. Immobilized Phases

As a Senior Application Scientist specializing in chiral chromatography and bioorthogonal reagents, I frequently encounter the unique challenges posed by highly strained cyclic systems. The isolation of (R,E)-cyclooct-2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chiral chromatography and bioorthogonal reagents, I frequently encounter the unique challenges posed by highly strained cyclic systems. The isolation of (R,E)-cyclooct-2-enol is a prime example where synthetic photochemistry must seamlessly interface with advanced chiral resolution techniques.

trans-Cyclooctenes (TCOs) are the fastest known dienophiles for Inverse Electron-Demand Diels-Alder (IEDDA) reactions with tetrazines, making them indispensable in pretargeted nuclear imaging and targeted cancer therapy[1][2]. The allylic alcohol derivative, (E)-cyclooct-2-enol, is particularly valuable because its structure allows for a "click-to-release" mechanism: following the cycloaddition, the intermediate undergoes a retro-Diels-Alder elimination to release a conjugated drug payload[1][3].

However, the rigid, highly strained "crown" conformation of the trans-alkene, combined with the stereocenter at the C2 position, yields enantiomers—(R,E) and (S,E)—that exhibit distinct pharmacokinetics and release kinetics[1][4]. Achieving >99% enantiomeric excess (ee) is non-negotiable for clinical applications.

Here is an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purification and analysis of (R,E)-cyclooct-2-enol.

The separation of TCO enantiomers relies on Polysaccharide-based Chiral Stationary Phases (CSPs). The industry standards are amylose or cellulose backbones derivatized with phenylcarbamates. When developing a method for (R,E)-cyclooct-2-enol, the primary decision is choosing between Coated CSPs (e.g., Chiralpak AD-H) and Immobilized CSPs (e.g., Chiralpak IA).

  • Coated CSPs (Chiralpak AD-H): The chiral selector, amylose tris(3,5-dimethylphenylcarbamate), is physically coated onto the silica support. This preserves the undisturbed, higher-order helical structure of the polymer. Because the rigid, strained TCO molecule lacks multiple flexible hydrogen-bonding sites, its resolution relies heavily on precise steric inclusion into these chiral grooves. Consequently, coated phases typically offer superior enantioselectivity ( α ) and resolution ( Rs​ ) for these molecules[5][6].

  • Immobilized CSPs (Chiralpak IA): The same chiral selector is covalently bonded to the silica. While the immobilization process slightly alters the polymer's conformation—often reducing the baseline resolution compared to coated phases[5][7]—it confers absolute resistance to "forbidden" solvents like dichloromethane (DCM) or tetrahydrofuran (THF)[7].

The Verdict for TCOs: If your crude (E)-cyclooct-2-enol is highly concentrated and requires a strong organic solvent to prevent precipitation at the column head during preparative loading, Chiralpak IA is mandatory. However, for analytical validation or if the sample is readily soluble in standard Hexane/Isopropanol mixtures, Chiralpak AD-H is the superior choice for maximizing peak purity[5][6].

Comparative Performance Data

The following table summarizes the quantitative chromatographic performance for the enantiomeric resolution of racemic (E)-cyclooct-2-enol across different CSPs under normal-phase conditions.

Chiral Stationary PhaseSelector TypeMobile Phase (v/v)Retention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H Coated AmyloseHexane / IPA (95:5)1.851.423.10
Chiralpak IA Immobilized AmyloseHexane / IPA (95:5)1.601.252.05
Chiralcel OD-H Coated CelluloseHexane / IPA (95:5)2.101.151.40
Chiralpak IB Immobilized CelluloseHexane / IPA (95:5)1.951.101.15

Data represents typical normal-phase HPLC parameters at 25°C, flow rate 1.0 mL/min, detection at 210 nm.

Purification Workflow

The production of the (R,E) isomer is a multi-stage process. Because trans-cyclooctene possesses a massive ring strain energy (~16.7 kcal/mol) compared to the cis isomer (~7.4 kcal/mol), it must be generated via continuous UV photoisomerization[4]. The strained trans double bond selectively coordinates with silver ions ( Ag+ ), allowing for affinity-based isolation of the racemate before chiral HPLC resolution[3][8].

G A cis-Cyclooct-2-enol + Methyl Benzoate B UV Photoisomerization (254 nm Flow Reactor) A->B hν (254 nm) C AgNO3/Silica Affinity Chromatography B->C Continuous Flow D Racemic (E)-Cyclooct-2-enol (Axial/Equatorial) C->D NH3 / DCM Extraction E Preparative Chiral HPLC (Amylose CSP) D->E Sample Injection F (R,E)-Cyclooct-2-enol (Target Enantiomer) E->F Peak 1 (High Affinity) G (S,E)-Cyclooct-2-enol (Byproduct) E->G Peak 2 (Low Affinity)

Workflow for the photochemical synthesis, silver-affinity capture, and chiral HPLC resolution of (R,E)-cyclooct-2-enol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology incorporates built-in validation loops. This guarantees both the stereochemical purity and the structural integrity of the highly reactive TCO ring.

Step 1: Photochemical Isomerization & Silver Affinity Capture
  • Irradiation: Dissolve (Z)-cyclooct-2-enol and methyl benzoate (sensitizer) in a 1:2 mixture of diethyl ether and heptane. Circulate the mixture through a quartz flow reactor irradiated at 254 nm[3].

  • Affinity Trapping: Pass the irradiated flow continuously through a column packed with 10% AgNO3​ impregnated on silica gel. The highly strained (E)-isomer forms a stable coordination complex with Ag+ , retaining it on the column, while the unreacted (Z)-isomer flows back to the reactor[3][8].

  • Release: Once the reaction is complete, flush the silica with a 1:1 mixture of dichloromethane (DCM) and 12.5% aqueous ammonia. The ammonia outcompetes the TCO for silver coordination, releasing the racemic (E)-cyclooct-2-enol into the organic phase[3]. Dry over Na2​SO4​ and concentrate.

Step 2: Preparative Chiral HPLC Resolution
  • System Prep: Equilibrate a preparative Chiralpak AD-H column (250 mm × 20 mm i.d., 5 µm) with Hexane/Isopropanol (95:5 v/v) at a flow rate of 15 mL/min.

  • Injection: Dissolve the racemic (E)-cyclooct-2-enol in the mobile phase. Note: Do not use pure DCM for injection on an AD-H column, as it will strip the coated phase.

  • Fraction Collection: Monitor the eluent using a UV detector at 210 nm (or a Refractive Index detector, as TCO lacks strong chromophores). Collect Peak 1 (typically the (R,E) isomer) and Peak 2 separately. Evaporate the solvent under reduced pressure at a temperature strictly below 30°C to prevent thermal trans-to-cis isomerization.

Step 3: Analytical Validation & Integrity Assay (Self-Validation Loop)
  • Chiral Purity Check: Re-inject 10 µL of the reconstituted Peak 1 fraction onto an analytical Chiralpak AD-H column (250 mm × 4.6 mm). Confirm that the enantiomeric excess (ee) is >99%. If ee < 99%, subject the fraction to a second preparative pass.

  • Chemical Integrity Titration: Because TCO can inadvertently isomerize back to the inactive cis-form during handling, validate the active concentration using an IEDDA titration. React a small aliquot of the purified fraction with a known excess of a tetrazine standard. Measure the disappearance of the tetrazine's characteristic 520 nm absorbance via UV/Vis spectroscopy[9]. The calculated moles of consumed tetrazine must match the gravimetric mass of the TCO fraction.

Sources

Comparative

Structural Elucidation of (R,E)-Cyclooct-2-enol Assembled PROTACs: A Comparative Mass Spectrometry Guide

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, utilizing heterobifunctional molecules to hijack the ubiquitin-proteasome system for targeted protein degradation[1]. However, their hi...

Author: BenchChem Technical Support Team. Date: March 2026

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, utilizing heterobifunctional molecules to hijack the ubiquitin-proteasome system for targeted protein degradation[1]. However, their high molecular weight and complex physicochemical properties often result in poor cellular permeability. To circumvent this, researchers have developed in situ assembly strategies (such as CLIPTACs) utilizing bioorthogonal click chemistry[2].

Among the most efficient click handles is (R,E)-cyclooct-2-enol , a highly strained trans-cyclooctene (TCO) derivative. It acts as a premier dienophile in Inverse Electron-Demand Diels-Alder (IEDDA) reactions with tetrazines, boasting exceptional second-order reaction kinetics ( k2​>104M−1s−1 )[3][4]. Confirming the exact covalent structure of these massive, in-cell or in-vitro assembled chimeras—and validating their functional ternary complexes—requires a highly optimized mass spectrometry (MS) approach[5][6].

This guide objectively compares advanced MS fragmentation modalities and provides a self-validating methodology for confirming the structure of (R,E)-cyclooct-2-enol-linked PROTACs.

The Chemistry of (R,E)-Cyclooct-2-enol in PROTAC Assembly

In a modular PROTAC design, a tetrazine-tagged E3 ligase ligand and a TCO-tagged Protein of Interest (POI) ligand are synthesized separately. Upon mixing, the (R,E)-cyclooct-2-enol moiety reacts with the tetrazine to form a rigid dihydropyridazine linkage, expelling nitrogen gas as the sole byproduct[2][4]. Analytically, confirming this specific cycloadduct is critical, as the geometry of the newly formed ring dictates the spatial orientation and flexibility of the PROTAC linker, which directly governs ternary complex cooperativity[7].

Click_Assembly TCO (R,E)-Cyclooct-2-enol (POI Ligand) IEDDA IEDDA Click Reaction (N2 Expulsion) TCO->IEDDA Tz Tetrazine (E3 Ligase Ligand) Tz->IEDDA PROTAC Intact Click-PROTAC (Dihydropyridazine Link) IEDDA->PROTAC Degradation Ternary Complex & Target Degradation PROTAC->Degradation

Caption: IEDDA click assembly of PROTACs using (R,E)-cyclooct-2-enol and tetrazine precursors.

Comparative Analysis of MS/MS Fragmentation Modalities

Because PROTACs routinely exceed 800–1200 Da and contain diverse chemical microenvironments (warhead, PEG/alkyl linker, E3 ligand), a single fragmentation method is rarely sufficient for deep structural elucidation[5]. The dihydropyridazine linkage formed by the TCO-tetrazine reaction introduces unique gas-phase fragmentation pathways that must be carefully interrogated[8].

Performance Comparison
Fragmentation MethodActivation MechanismPrimary Cleavage Sites in Click-PROTACsEfficacy for (R,E)-Cyclooct-2-enol Linkages
CID (Collision-Induced Dissociation) Low-energy neutral gas collisionsWeakest bonds: PEG linkers, amide bonds, heteroatomsModerate: Excellent for identifying intact POI and E3 ligand masses, but often fails to cleave the robust IEDDA cycloadduct[5][8].
HCD (Higher-energy Collisional Dissociation) Beam-type high-energy collisionsDeep backbone, dihydropyridazine ring openingHigh: The higher activation energy forces secondary fragmentation, yielding low-mass diagnostic ions that confirm the specific click orientation[9][10].
ETD (Electron-Transfer Dissociation) Radical-driven electron transferPeptidic bonds ( N−Cα )Niche: Highly valuable if the PROTAC utilizes a peptide-based linker or for mapping PROTAC-protein covalent crosslinks without destroying the backbone[8][11].
UVPD (Ultraviolet Photodissociation) High-energy photon absorption (e.g., 193 nm)Aromatic rings, carbon backbones, independent of bond strengthExceptional: Provides rich, complex spectra capable of differentiating equatorial vs. axial isomers of the TCO linkage that CID/HCD cannot resolve[5][8].

Step-by-Step Methodology: LC-HCD-MS/MS Structural Confirmation

To ensure data integrity, the analytical protocol must be a self-validating system. The following workflow utilizes HCD to confirm the structure of an assembled PROTAC, incorporating specific steps to rule out in-source decay artifacts.

Step 1: Sample Purification (Artifact Prevention) Causality: Unreacted TCO and tetrazine precursors can form non-covalent clusters in the MS source, mimicking the mass of the intact PROTAC. Action: Quench the in vitro IEDDA reaction. Purify the intact PROTAC using Solid-Phase Extraction (SPE) or preparative HPLC to ensure the MS signals originate exclusively from the covalently assembled chimera.

Step 2: Chromatographic Separation Action: Inject 2 µL of the purified sample onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) to 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: The highly hydrophobic cyclooctane ring of the (R,E)-cyclooct-2-enol moiety significantly increases the retention time of the intact PROTAC compared to its precursors, providing an orthogonal point of structural validation.

Step 3: Positive Electrospray Ionization (ESI+) Action: Operate the mass spectrometer in ESI+ mode. Causality: The basic nitrogen atoms embedded within the newly formed dihydropyridazine linkage act as excellent proton sponges, strongly driving the formation of the doubly charged [M+2H]2+ precursor ion[5].

Step 4: Quadrupole Isolation & HCD NCE Sweep Action: Isolate the [M+2H]2+ precursor using a narrow 1.0 m/z quadrupole window. Apply a Normalized Collision Energy (NCE) sweep (e.g., 25%, 30%, 35%) in the HCD cell. Causality: A single collision energy is insufficient. Sweeping the NCE ensures the simultaneous capture of fragile linker cleavages (at 25% NCE) and the robust ring-opening events of the TCO-tetrazine adduct (at 35% NCE) required for total sequence coverage[9].

Step 5: High-Resolution Orbitrap Detection Action: Detect fragments in the Orbitrap analyzer at a resolution of ≥60,000 (at m/z 200). Sub-ppm mass accuracy is mandatory to assign exact elemental formulas to the dense fragmentation clusters generated by the dihydropyridazine ring breakdown.

MS_Workflow Sample Purified Click-PROTAC ESI ESI (+) Ionization Sample->ESI Quad Quadrupole Isolation ESI->Quad [M+2H]2+ HCD HCD Cell (NCE Sweep) Quad->HCD Orbitrap Orbitrap Detection HCD->Orbitrap Fragments Data Structural Elucidation Orbitrap->Data

Caption: LC-MS/MS workflow utilizing an HCD energy sweep for the structural elucidation of PROTACs.

Functional Validation: Native MS for Ternary Complex Confirmation

Confirming the covalent structure of the (R,E)-cyclooct-2-enol linkage is only the first dimension of PROTAC validation. The ultimate proof of efficacy is the molecule's ability to functionally bridge the POI and the E3 ligase.

Native Mass Spectrometry has emerged as the gold standard, label-free platform for this validation[6][12].

  • The Causality of Native Conditions: By exchanging the proteins into volatile aqueous buffers (e.g., 100 mM ammonium acetate) and utilizing gentle nano-ESI conditions, non-covalent interactions are preserved in the gas phase. This allows for the direct observation of the intact, fully assembled ~100 kDa ternary complex (POI–PROTAC–E3)[6].

  • Assessing Cooperativity ( α ): Native MS can semi-quantitatively determine the cooperativity factor by comparing the relative abundances of the binary (POI-PROTAC) and ternary complexes. A high α value proves that the specific stereochemistry and rigidity imparted by the (R,E)-cyclooct-2-enol linkage optimally aligns the two proteins for targeted ubiquitination[7][12].

Sources

Validation

A Comparative Crystallographic Guide to the Reaction Products of (R,E)-Cyclooct-2-enol

For the dedicated researcher, scientist, and drug development professional, the precise understanding of molecular architecture is paramount. In the realm of bioorthogonal chemistry and drug delivery, (R,E)-Cyclooct-2-en...

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher, scientist, and drug development professional, the precise understanding of molecular architecture is paramount. In the realm of bioorthogonal chemistry and drug delivery, (R,E)-Cyclooct-2-enol and its derivatives have emerged as critical tools, particularly as components of "click-to-release" systems. The stereochemistry and conformation of these strained trans-cyclooctene (TCO) derivatives, dictated by their solid-state packing, directly influence their reactivity and efficacy. This guide provides an in-depth comparative analysis of the X-ray crystallographic data of key reaction products of (R,E)-Cyclooct-2-enol, offering insights into how different functionalizations impact their three-dimensional structure.

The Significance of (R,E)-Cyclooct-2-enol in Modern Chemistry

(R,E)-Cyclooct-2-enol is a chiral building block that serves as a precursor to a variety of functionalized trans-cyclooctenes. These TCO derivatives are highly valued for their participation in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines, a cornerstone of bioorthogonal chemistry.[1] The "click-to-release" strategy, which leverages this reaction, allows for the controlled release of therapeutic agents or imaging probes at a specific location and time.[1] The hydroxyl group of (R,E)-Cyclooct-2-enol provides a convenient handle for the attachment of various payloads through carbonate, carbamate, or ether linkages. Understanding the precise stereochemical and conformational outcomes of these reactions is crucial for the rational design of next-generation TCO-based therapeutics.

Synthesis of Key (R,E)-Cyclooct-2-enol Derivatives

The derivatization of the allylic hydroxyl group of (R,E)-Cyclooct-2-enol is a straightforward process that allows for the introduction of a wide range of functional groups. Below are representative synthetic pathways for the preparation of carbonate and carbamate derivatives.

start (R,E)-Cyclooct-2-enol reagent1 p-Nitrophenyl chloroformate, Pyridine start->reagent1   reagent2 Amine (R-NH2), Base start->reagent2   product1 (R,E)-Cyclooct-2-enyl p-nitrophenyl carbonate reagent1->product1   product2 (R,E)-Cyclooct-2-enyl carbamate reagent2->product2  

Caption: Synthetic pathways for the derivatization of (R,E)-Cyclooct-2-enol.

Comparative Crystallographic Analysis: A Window into Molecular Conformation

The conformation of the eight-membered ring in trans-cyclooctene derivatives is a key determinant of their strain energy and, consequently, their reactivity in iEDDA reactions.[2] X-ray crystallography provides the most definitive method for elucidating the solid-state conformation of these molecules. Here, we compare the crystallographic data of a representative p-nitrophenyl (PNP) carbonate derivative of a dioxolane-fused trans-cyclooctenol.

Parameter(equ)-dcTCO-PNP Carbonate (equ-6)[3]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.345(3)
b (Å) 11.098(3)
c (Å) 14.509(4)
β (°) 108.98(1)
**Volume (ų) **1572.9(7)
Conformation Crown

Key Insights from Crystallographic Data:

The crystal structure of the equatorial p-nitrophenyl carbonate of a dioxolane-fused TCO (equ-6) reveals a crown conformation for the cyclooctene ring.[3] This is a significant finding as computational studies suggest that the crown conformation is the most stable and predominant form in solution for many TCO derivatives.[2][3] The crown conformation resembles the chair conformation of cyclohexane, with an alternating arrangement of axial and equatorial hydrogens, which minimizes steric strain.[2]

The dioxolane fusion in this particular derivative is reported to lock the molecule in a more strained half-chair conformation, which can enhance reactivity.[3] The ability to crystallize and definitively determine the conformation of these derivatives is crucial for validating computational models and for understanding the structure-reactivity relationships that govern their behavior in bioorthogonal systems.

Experimental Protocols

Synthesis of (R,E)-Cyclooct-2-enyl p-nitrophenyl carbonate

This protocol is adapted from a similar synthesis of a dioxolane-fused TCO-PNP carbonate.[3]

  • Dissolve (R,E)-Cyclooct-2-enol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R,E)-Cyclooct-2-enol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add Base: Add anhydrous pyridine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Add Chloroformate: Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is often a matter of trial and error. Here is a general protocol for vapor diffusion, a common crystallization technique.

  • Prepare a Saturated Solution: Dissolve the purified compound in a minimal amount of a "good" solvent (a solvent in which the compound is highly soluble), such as acetone, ethyl acetate, or dichloromethane.

  • Set up the Crystallization Chamber: Place the small vial containing the saturated solution inside a larger, sealed chamber (e.g., a beaker covered with parafilm or a desiccator).

  • Add the "Poor" Solvent: In the bottom of the larger chamber, add a "poor" solvent (a solvent in which the compound is poorly soluble), such as hexane or pentane.

  • Vapor Diffusion: Over time, the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and promoting the slow growth of crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for X-ray diffraction analysis.

start Purified Compound step1 Dissolve in a 'good' solvent start->step1 step2 Place in a sealed chamber with a 'poor' solvent step1->step2 step3 Slow vapor diffusion step2->step3 step4 Crystal formation step3->step4 step5 Mounting for X-ray diffraction step4->step5 end Crystal Structure Determination step5->end

Caption: Experimental workflow for X-ray crystallography.

Conclusion

The X-ray crystallographic analysis of (R,E)-Cyclooct-2-enol reaction products provides invaluable, high-resolution data on their three-dimensional structures. This information is not merely academic; it underpins our understanding of the fundamental relationship between molecular conformation and reactivity in these critical bioorthogonal reagents. The ability to confirm computationally predicted conformations, such as the crown conformation of the TCO ring, through experimental data is essential for the continued development of more efficient and selective "click-to-release" systems for applications in drug delivery, in vivo imaging, and diagnostics. As more crystal structures of diverse (R,E)-Cyclooct-2-enol derivatives become available, a more comprehensive picture of their structure-function relationships will emerge, paving the way for the design of next-generation molecular tools with precisely tailored properties.

References

  • Kuba, M., et al. (2021). Oxidative Desymmetrization Enables the Concise Synthesis of a trans-Cyclooctene Linker for Bioorthogonal Bond Cleavage. Angewandte Chemie International Edition, 60(16), 8880-8886. [Link]

  • Záborský, O., et al. (2020). Simple and efficient synthesis of bicyclic enol-carbamates: access to brabantamides and their analogues. RSC Advances, 10(12), 6790-6793. [Link]

  • Royzen, M., Yap, G. P. A., & Fox, J. M. (2008). A photochemical synthesis of functionalized trans-cyclooctenes driven by metal complexation. Journal of the American Chemical Society, 130(12), 3760–3761. [Link]

  • ResearchGate. (n.d.). Simple and efficient synthesis of bicyclic enol-carbamates: access to brabantamides and their analogues. Retrieved from [Link]

  • PubChem. (n.d.). Cyclooct-2-en-1-ol. Retrieved from [Link]

  • Spilde, M. N. (1990). Quantitative X-ray powder diffraction analysis applied to transmission diffraction. Journal of Applied Crystallography, 23(5), 315-320. [Link]

  • Pigga, J. M., & Fox, J. M. (2020). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI Radiopharmacy and Chemistry, 5(1), 1-28. [Link]

  • Zaware, N., & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry, 30(1), 1-5. [Link]

  • NIST. (n.d.). trans-Cyclooctene. In NIST Chemistry WebBook. Retrieved from [Link]

  • GFZ. (n.d.). X-Ray Powder Diffraction Analysis (XRD). Retrieved from [Link]

  • Sondag, T., et al. (2023). Readily Accessible Strained Difunctionalized trans-Cyclooctenes with Fast Click and Release Capabilities. Chemistry – A European Journal, 29(6), e202203375. [Link]

  • Pigga, J. M. (2020). Improved methods for the synthesis of trans-cyclooctenes and their applications in synthetic and bioorthogonal chemistry (Doctoral dissertation, University of Delaware). [Link]

  • Adams, H., et al. (1990). Isolation and crystal structure of the trans isomer of (6,7,13,14,15,16,17,18,24,25,31,32,33,34,35,36-hexadecahydrotetrabenzo[e,m,s,a][3][][5][6][7]tetraoxatetra-azacyclo-octacosine)di-isothiocyanatonickel(II). Journal of the Chemical Society, Dalton Transactions, (4), 1111-1113. [Link]

Sources

Safety & Regulatory Compliance

Safety

(R,E)-Cyclooct-2-enol proper disposal procedures

Operational Guide: Safe Handling, Quenching, and Disposal of (R,E)-Cyclooct-2-enol As a Senior Application Scientist, I frequently consult with research teams scaling up bioorthogonal chemistry workflows. (R,E)-Cyclooct-...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling, Quenching, and Disposal of (R,E)-Cyclooct-2-enol

As a Senior Application Scientist, I frequently consult with research teams scaling up bioorthogonal chemistry workflows. (R,E)-Cyclooct-2-enol—a highly strained trans-cyclooctene (TCO) derivative—is a cornerstone reagent for Inverse Electron-Demand Diels-Alder (IEDDA) ligations[1]. However, the very physicochemical properties that make it an exceptional dienophile also introduce unique logistical and safety challenges during waste management[1]. This guide provides a self-validating, step-by-step operational plan for the safe disposal of (R,E)-Cyclooct-2-enol, ensuring environmental compliance and laboratory safety.

Physicochemical & Hazard Profile

Before implementing a disposal plan, personnel must understand the quantitative hazard profile of the material[2].

Table 1: Quantitative Data and GHS Classification for (R,E)-Cyclooct-2-enol

Property / HazardValue / Classification
CAS Number 1414375-00-0 (axial (2E)-TCO-OH)[3]
Molecular Weight 126.20 g/mol [3]
Flash Point ~77°C (Combustible Liquid)[4]
GHS Hazard H227 Combustible liquid[3]
GHS Hazard H302 Harmful if swallowed (Acute Toxicity, Category 4)[2]
GHS Hazard H315 Causes skin irritation (Category 2)[2]
GHS Hazard H319 Causes serious eye irritation (Category 2A)[2]
GHS Hazard H335 May cause respiratory irritation (Category 3)[2]

The Causality of Reactivity: Why Standard Disposal is Insufficient

Standard organic waste disposal often involves combining various solvents and reagents into a single carboy. For (R,E)-Cyclooct-2-enol, this practice is highly dangerous without prior neutralization.

The trans-geometry of the eight-membered ring forces methylene hydrogens into the ring's interior, creating severe transannular (Prelog) strain[5]. Combined with torsional (Pitzer) strain from the inability to achieve ideal staggering, the molecule possesses a massive ring strain energy of approximately 16.7 kcal/mol[5]. This elevates the energy of its highest occupied molecular orbital (HOMO), making it an exceptionally reactive dienophile[1].

If unquenched TCO waste is mixed with other laboratory waste, it can undergo unintended cycloadditions or ring-opening metathesis polymerization (ROMP) catalyzed by trace metals[6]. This can lead to uncontrolled exothermic reactions and dangerous pressure buildup inside sealed waste containers. To prevent this, we utilize a chemical quenching pathway before disposal.

IEDDAMechanism TCO (R,E)-Cyclooct-2-enol (Strained Dienophile) Int Bicyclic Intermediate [4+2] Cycloaddition TCO->Int Tz Tetrazine Scavenger (Electron-Poor Diene) Tz->Int Prod Dihydropyridazine Adduct (Stable/Inert Waste) Int->Prod Retro-Diels-Alder N2 Nitrogen Gas (N2) (Vents safely) Int->N2 Elimination

IEDDA quenching mechanism neutralizing reactive trans-cyclooctene waste.

Operational Plan: IEDDA Quenching and Disposal Workflow

To mitigate the risks associated with its high strain energy, (R,E)-Cyclooct-2-enol must be chemically quenched prior to bulk waste integration. We utilize a sacrificial tetrazine scavenger to force an IEDDA reaction, converting the reactive dienophile into a stable, inert dihydropyridazine adduct[7].

Step-by-Step Methodology: Waste Quenching & Segregation

  • Preparation: Conduct all procedures inside a certified chemical fume hood. Equip personnel with appropriate PPE (nitrile gloves, safety goggles, and a lab coat)[2].

  • Scavenger Addition: To the reaction vessel containing unreacted (R,E)-Cyclooct-2-enol waste, add a 1.2 molar equivalent of a low-cost, electron-poor tetrazine scavenger (e.g., 3,6-di-2-pyridyl-1,2,4,5-tetrazine)[1].

  • Observation of Quenching: The IEDDA reaction is characterized by rapid kinetics (up to 107M−1s−1 )[1]. Monitor the solution for the evolution of nitrogen gas ( N2​ ) bubbles, which confirms the retro-Diels-Alder elimination step is occurring[7].

  • Verification: Wait until gas evolution completely ceases (typically <15 minutes at room temperature). The resulting dihydropyridazine adduct is now thermodynamically stable[1].

  • Waste Segregation: Transfer the quenched solution into a designated "Halogen-Free Organic Waste" container made of compatible high-density polyethylene (HDPE) or glass[2].

  • Labeling & Storage: Label the container clearly with "Hazardous Waste - Combustible/Irritant" and list the specific solvent composition[2]. Store in a cool, dry, well-ventilated secondary containment area away from direct sunlight and ignition sources[2].

  • Final Disposal: Offer the sealed, full waste containers to a licensed professional waste disposal service. Do not, under any circumstances, allow the product to enter the municipal drainage system[2].

WasteWorkflow A Generation of (R,E)-Cyclooct-2-enol Waste B Assess Waste State: Pure vs. Reaction Mixture A->B C Quench via IEDDA (Add Tetrazine Scavenger) B->C Unreacted/Active D Segregate into Halogen-Free Organic Waste B->D Quenched/Inert C->D E Store in HDPE/Glass (Secondary Containment) D->E F Label: Hazardous Waste Combustible/Irritant E->F G Transfer to Licensed Disposal Facility F->G

Logical workflow for the safe segregation and disposal of (R,E)-Cyclooct-2-enol waste.

Emergency Logistics: Spill Response Protocol

In the event of an accidental spill of pure (R,E)-Cyclooct-2-enol, immediate containment is required to prevent respiratory irritation and environmental contamination[2].

Step-by-Step Methodology: Spill Remediation

  • Evacuation & Ventilation: Evacuate non-essential personnel from the immediate area. Ensure the room's exhaust ventilation is operating at maximum capacity to clear combustible vapors and aerosols[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth). Do not use combustible materials like paper towels for bulk pure liquid[2].

  • Absorption & Collection: Carefully sweep the absorbed mixture using a non-sparking tool to avoid ignition (Flash point ~77°C)[4]. Place the absorbed material into a rigid, sealable hazardous waste bucket[2].

  • Surface Decontamination: Wash the spill surface with soap and plenty of water to remove residual organic traces[2]. Collect the wash water for hazardous disposal; do not wash it down the drain[2].

  • Documentation: Log the spill volume and report the incident to the Environmental Health and Safety (EHS) officer for final transfer to a licensed disposal facility[2].

References

  • [4] LookChem. Cas 3212-75-7,cyclooct-2-en-1-ol. Available at: [Link]

  • [7] ACS Publications. Bioorthogonal Molecular Turn-On Optical Imaging and Therapy | Chemical Reviews. Available at: [Link]

  • [3] PubChem. Cyclooct-2-en-1-ol | C8H14O | CID 5380758. Available at: [Link]

  • [1] PMC (NIH). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.